Aglain C
Description
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Properties
Molecular Formula |
C36H42N2O8 |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34?,35+,36+/m0/s1 |
InChI Key |
KPCVKSYNYMIDEN-AEAJIABBSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3(C([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Aglain C: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aglain C, a member of the rocaglate family of natural products, is a potent inhibitor of protein synthesis, a critical process for the proliferation and survival of cancer cells. Its primary mechanism of action involves the specific targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions of messenger RNAs (mRNAs), this compound effectively stalls the translation of a subset of oncogenic proteins. This targeted inhibition of protein synthesis leads to downstream effects, including the induction of apoptosis and cell cycle arrest, making this compound a compound of significant interest in oncology drug development. This guide provides an in-depth overview of the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Inhibition of eIF4A-Mediated Translation
This compound, like other rocaglates, exerts its primary anticancer effect by modulating the function of the DEAD-box RNA helicase eIF4A.[1][2] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the secondary structure in the 5' untranslated region (5'-UTR) of mRNAs, a necessary step for ribosome recruitment and the initiation of translation.[2]
The mechanism of inhibition by rocaglates is unique. Instead of being a competitive inhibitor, this compound stabilizes the interaction between eIF4A and specific polypurine-rich RNA sequences.[3] This creates a molecular "clamp," effectively sequestering eIF4A on the mRNA and preventing its recycling for subsequent rounds of translation initiation.[3] This leads to a global reduction in protein synthesis, with a pronounced effect on mRNAs that possess highly structured 5'-UTRs, a characteristic of many oncoproteins such as c-Myc and cyclins.[4]
Induction of Apoptosis
By inhibiting the synthesis of key survival proteins, rocaglates, including potentially this compound, can trigger programmed cell death, or apoptosis, in cancer cells. The precise signaling pathways activated by this compound to induce apoptosis are still under investigation, but are thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The inhibition of anti-apoptotic proteins, such as those from the Bcl-2 family, and the subsequent activation of pro-apoptotic proteins like Bax and Bak, are likely key events. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, rocaglates have been shown to cause cell cycle arrest, primarily at the G2/M phase.[1] This is likely a consequence of the reduced expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are required for cell cycle progression. For instance, the inhibition of Cdc2 and Cdc25C expression has been observed with other rocaglate derivatives.[1] By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.
Quantitative Data
The cytotoxic effects of this compound and its derivatives have been evaluated in various cell lines. The available data, primarily from studies focused on its anti-HCV activity, are summarized below. It is important to note that CC50 (50% cytotoxic concentration) values are reported, which may differ from IC50 (50% inhibitory concentration) values for cell proliferation.
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Aglaroxin C (6) | Huh7.5.1 | MTS Assay | 12 | [2] |
| CMLD012043 (12l) | Huh7.5.1 | MTS Assay | >200 | [2] |
| CMLD012044 (12s) | Huh7.5.1 | MTS Assay | >200 | [2] |
Note: The study by Zhang et al. (2019) focused on anti-HCV activity, and the cytotoxicity was assessed in the context of viral infection assays. Further studies are needed to determine the IC50 values of this compound across a broader range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined primary mechanism of action targeting the eIF4A RNA helicase. This leads to the inhibition of translation of key oncoproteins, subsequently inducing apoptosis and cell cycle arrest in cancer cells. While the core mechanism is understood, further research is required to fully elucidate the specific signaling pathways modulated by this compound in different cancer types. Comprehensive studies to determine its IC50 values across a wide panel of cancer cell lines are crucial for identifying the most sensitive cancer types. Moreover, in vivo studies are necessary to evaluate its therapeutic efficacy and safety profile. The development of more potent and selective this compound analogues also represents a promising avenue for future drug discovery efforts in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of novel andrographolide derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Aglain C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C, a member of the rocaglate or flavagline class of natural products isolated from plants of the Aglaia genus, and its synthetic derivatives have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds, characterized by a unique cyclopenta[b]benzofuran skeleton, have demonstrated promising anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Targeting Translation Initiation
The primary mechanism by which this compound and its derivatives exert their biological effects is through the inhibition of protein synthesis at the initiation stage. Specifically, these compounds target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2][3]
Rocaglates act as molecular clamps, stabilizing the interaction between eIF4A and polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[4][5] This clamping action creates a steric hindrance that impedes the scanning of the 43S preinitiation complex, thereby stalling ribosome recruitment and inhibiting the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival.[1][4][6]
dot
Caption: Mechanism of eIF4A inhibition by this compound derivatives.
Quantitative Biological Activity Data
The biological potency of this compound derivatives has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative compounds against different cancer cell lines and viruses.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (nM) | Reference |
| Silvestrol (B610840) | 293T (Kidney) | Cell Viability | 1.89 | [7] |
| Silvestrol | NIH3T3 (Fibroblast) | Cell Viability | 5.06 | [7] |
| Silvestrol | A549 (Lung Cancer) | Cell Viability | 9.42 | [8] |
| Silvestrol | HT-29 (Colon Cancer) | Cell Viability | 0.7 | [8] |
| Silvestrol | HEK293T (Kidney) | Cell Viability | 15.9 | [8] |
| Silvestrol | Caki-2 (Kidney Cancer) | Cell Viability | 37.2 | [8] |
| Rocaglamide (B1679497) AY (13) | S. littoralis larvae | Insecticidal | LC50: 1.3 ppm | [9] |
| Rocaglaol derivative (16) | Various human cancer cells | Cytotoxicity | 0.5 - 2.3 | [9] |
| Aglaroxin A 1-O-acetate (9) | Various human cancer cells | Cytotoxicity | More potent than aglaroxin A | [10] |
Table 2: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (nM) | Reference |
| Silvestrol | MERS-CoV | MRC-5 | 1.3 | [11][12] |
| Silvestrol | HCoV-229E | MRC-5 | 3 | [11][12] |
| Silvestrol | Poliovirus (PV) | MRC-5 | 20 | [11][12] |
| Silvestrol | Human Rhinovirus (HRV) A1 | MRC-5 | 100 | [11][12] |
| Silvestrol | HCoV-229E | Huh-7 | 40 | [11] |
| Silvestrol | Poliovirus (PV) | Vero | 100 | [11] |
| Silvestrol | Human Rhinovirus (HRV) A1 | HeLa | 400 | [11] |
| Silvestrol | Chikungunya Virus (CHIKV) | 293T | 1.89 | [7] |
| Silvestrol | Chikungunya Virus (CHIKV) | NIH3T3 | 5.06 | [7] |
Modulation of Signaling Pathways
Beyond the direct inhibition of protein synthesis, this compound derivatives have been shown to modulate key signaling pathways involved in inflammation and immune responses, particularly the NF-κB and NF-AT pathways in T-cells. This modulation is thought to be mediated, at least in part, through interactions with Protein Kinase C (PKC) isoforms.
Inhibition of the NF-κB Pathway
Rocaglamides have been demonstrated to be potent inhibitors of NF-κB activation in T-cells, with IC50 values in the nanomolar range.[13] This inhibition occurs upstream of the IκB kinase (IKK) complex but downstream of TNF receptor-associated factor 2 (TRAF2).[13] The suppression of NF-κB activation contributes to the anti-inflammatory and pro-apoptotic effects of these compounds.
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of the NF-AT Pathway in T-Cells
The activation of Nuclear Factor of Activated T-cells (NF-AT) is a critical event in T-cell activation and immune responses. Rocaglamide derivatives have been shown to be immunosuppressive by targeting NF-AT activity in T-cells.[14] This effect is linked to the modulation of Protein Kinase C (PKC) activity, particularly the novel PKC isoform, PKCθ, which is selectively expressed in T-lymphocytes and plays a crucial role in T-cell antigen receptor (TCR)-triggered activation.[15] PKCη is another isoform abundant in T-cells that is required for their activation and proliferation.[16][17]
Upon T-cell activation, a signaling cascade involving PKCθ and PKCη leads to the activation of downstream transcription factors, including NF-κB and AP-1. PKCθ cooperates with calcineurin to transduce signals leading to the activation of JNK and NF-AT.[15] By modulating PKC activity, this compound derivatives can interfere with this signaling cascade, leading to the suppression of T-cell activation and cytokine production.
dot
References
- 1. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silvestrol Inhibits Chikungunya Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase C η is required for T cell activation and homeostatic proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Kinase C η is Required for T Cell Activation and Homeostatic Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Purification of Aglain C from Aglaia Species
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aglain C is a member of the cyclopenta[b]benzopyran class of natural products, a subset of the broader rocaglamide (B1679497) family, found exclusively in plants of the genus Aglaia.[1][2] These compounds, also known as flavaglines, have garnered significant scientific interest due to their potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[3][4][5][6] this compound, specifically, has demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, making it a compound of interest for oncological research.[3][7][8]
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from Aglaia species. It details a generalized workflow synthesized from established protocols for related rocaglamide derivatives, covering plant material extraction, solvent partitioning, and multi-step chromatographic separation. The document includes structured tables for key experimental parameters and visual diagrams generated using Graphviz to illustrate the purification workflow and the established mechanism of action for this class of compounds.
Introduction to this compound and Aglaia Species
The genus Aglaia, belonging to the Meliaceae family, comprises over 120 species distributed throughout the tropical rainforests of Southeast Asia.[1][2][9] These plants are a unique and rich source of rocaglamides and their derivatives, complex secondary metabolites characterized by a cyclopenta[b]benzofuran skeleton.[1][3] The first member of this class, rocaglamide, was isolated in 1982 from Aglaia elliptifolia.[1][2]
This compound belongs to a structural subclass known as aglains, or cyclopenta[b]benzopyrans.[2] Its chemical properties are summarized in Table 1. The significant bioactivity of these compounds, particularly their ability to inhibit protein synthesis, makes their efficient isolation and purification a critical step for further pharmacological investigation and drug development.[9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [10][11] |
| Molecular Weight | 630.7 g/mol | [10][11] |
| CAS Number | 177468-85-8 | [10][12] |
| Class | Aglain / Rocaglamide Derivative | [2][10] |
| Known Sources | Aglaia argentea, Aglaia mariannensis, Aglaia odorata | [8][11] |
Experimental Protocols: Isolation and Purification
The following protocols are a synthesized representation of common methodologies used for the isolation of rocaglamide derivatives from Aglaia species. The process involves a sequential reduction in sample complexity, from crude plant extract to highly purified this compound.
Stage 1: Extraction of Crude Plant Material
The initial step involves the extraction of secondary metabolites from dried and powdered plant material (e.g., bark, leaves, stems).
Protocol:
-
Preparation: Air-dry the collected plant parts (e.g., bark of Aglaia crassinervia or leaves of Aglaia odorata) and grind them into a fine powder.[13]
-
Maceration: Submerge the powdered material in a suitable organic solvent, typically methanol (B129727) (MeOH) or ethyl acetate (B1210297), at room temperature. The ratio of plant material to solvent is generally in the range of 1:5 to 1:10 (w/v).
-
Extraction: Allow the mixture to macerate for 24-72 hours with occasional agitation. The process is often repeated 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all extraction cycles and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Stage 2: Solvent Partitioning and Fractionation
The crude extract contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is employed to separate the desired compounds into a less complex fraction.
Protocol:
-
Suspension: Suspend the crude methanolic extract in a water/methanol mixture.
-
Partitioning: Perform sequential partitioning in a separatory funnel with immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc).[13]
-
Fraction Collection: Collect each solvent phase separately. Rocaglamide derivatives, including this compound, are typically found in the chloroform and/or ethyl acetate fractions due to their intermediate polarity.
-
Concentration: Evaporate the solvent from the desired fraction (e.g., the CHCl₃-soluble partition) to yield a dried, enriched extract for further purification.[13]
Stage 3: Chromatographic Purification
Multi-step chromatography is essential for isolating a single compound like this compound from the enriched fraction.[14][15]
This step aims to separate the extract into multiple simpler fractions based on polarity.
-
Column Packing: Prepare a glass column packed with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent like n-hexane.[16]
-
Sample Loading: Adsorb the dried extract onto a small amount of silica gel (dry loading) and carefully apply it to the top of the packed column.[16]
-
Elution: Elute the column with a solvent system of gradually increasing polarity (gradient elution).[16] A common gradient involves starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in numerous small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Pool the fractions that show the presence of the target compound.
Table 2: Typical Parameters for Open Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel (60-200 mesh) |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate (EtOAc) |
| Elution Profile | Stepwise gradient from 100% Hexane to 100% EtOAc |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
The final purification step typically involves preparative HPLC to achieve high purity. Reverse-phase chromatography is commonly used.[17]
-
Column Selection: Utilize a reverse-phase column (e.g., C18).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol, often with a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.[18]
-
Sample Preparation: Dissolve the semi-purified fraction from the previous step in a suitable solvent (e.g., DMSO or the initial mobile phase mixture) and filter it through a 0.45 µm syringe filter.[18]
-
Injection and Elution: Inject the sample into the HPLC system and elute using either an isocratic (constant solvent composition) or gradient (changing solvent composition) method. Fraction collection is often triggered by mass spectrometry (mass-triggered) to selectively capture the compound with the correct molecular weight.[18]
-
Purity Analysis: After collecting the fractions containing this compound, assess their purity using analytical HPLC coupled with UV, mass spectrometry (MS), and/or evaporative light scattering (ELSD) detectors.[18] Fractions meeting the purity criteria (>95%) are combined and the solvent is removed.
Table 3: Illustrative Parameters for Preparative RP-HPLC
| Parameter | Description |
| System | Waters Auto-Purification Fractionlynx or similar[18] |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.03% Ammonium Hydroxide (v/v)[18] |
| Mobile Phase B | Acetonitrile with 0.03% Ammonium Hydroxide (v/v)[18] |
| Gradient | Linear gradient, e.g., 5% to 95% B over 10 minutes[18] |
| Detection | Mass Spectrometry (MS) and UV |
| Fraction Collection | Mass-triggered based on the m/z of this compound |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Figure 1: General Workflow for this compound Isolation.
The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. They specifically target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex responsible for unwinding the 5' untranslated region of mRNA during translation initiation.[9]
Caption: Figure 2: Rocaglamide Mechanism of Action.
Conclusion
The isolation of this compound from Aglaia species is a multi-step process that relies on fundamental phytochemical techniques. By employing sequential extraction, partitioning, and chromatographic methods—particularly open-column chromatography followed by preparative HPLC—it is possible to obtain this biologically active compound in high purity. The detailed protocols and workflows presented in this guide serve as a foundational resource for researchers aiming to isolate this compound for further study in drug discovery and development. The potent and specific mechanism of action shared by the rocaglamide class continues to make these natural products highly valuable leads in therapeutic research.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 177468-85-8 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Chromatography Fundamentals for the Analysis and Purification of Biologics [connect.discoveracs.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
The Structure Elucidation of Aglain C: A Comprehensive NMR-Based Technical Guide
A definitive guide on the nuclear magnetic resonance (NMR) spectroscopic analysis of Aglain C remains elusive due to the current lack of publicly available, detailed experimental data. A thorough search of scientific literature and databases did not yield specific ¹H and ¹³C NMR chemical shifts, coupling constants, or 2D NMR correlations necessary for a complete structural elucidation of a compound designated as "this compound."
The process of determining the chemical structure of a novel natural product like a hypothetical this compound would heavily rely on a suite of NMR experiments. This guide outlines the general strategic approach and the types of data that would be essential for such an endeavor, providing a framework for researchers and drug development professionals.
I. The Strategic Approach to Structure Elucidation
The determination of a molecule's structure using NMR spectroscopy is a systematic process. It begins with the isolation and purification of the compound, followed by a series of 1D and 2D NMR experiments. The data from these experiments are then pieced together like a puzzle to reveal the molecular architecture.
A typical workflow for the structure elucidation of a natural product is depicted below. This process illustrates the logical progression from initial sample analysis to the final determination of the compound's constitution, configuration, and conformation.
Figure 1. A generalized workflow for the structure elucidation of a natural product using NMR spectroscopy.
II. Hypothetical Experimental Protocols
While specific protocols for this compound are unavailable, the following outlines standard methodologies that would be employed.
A. Sample Preparation: A sample of purified this compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the compound's resonances.
B. NMR Data Acquisition: All NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton): This experiment identifies all the hydrogen atoms in the molecule. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR (Carbon-13): This provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically through two or three bonds, helping to establish spin systems and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing crucial C-H connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting the fragments identified from COSY and assembling the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are critical for determining the relative stereochemistry and conformation of the molecule.
III. Data Presentation: The Foundation of Analysis
The quantitative data from the NMR experiments would be summarized in tables for clear interpretation and comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| Data Unavailable |
Table 2: Hypothetical ¹³C NMR and HMBC Correlation Data for this compound
| Position | δC (ppm) | DEPT | HMBC Correlations from H to C |
| Data Unavailable |
IV. The Logic of Structural Assembly: A Signaling Pathway
The process of piecing together the NMR data to build the final structure can be visualized as a logical pathway. Information from simpler experiments informs the interpretation of more complex ones, leading to the final structural proposal.
Figure 2. Logical flow of data interpretation in NMR-based structure elucidation.
V. Conclusion
The elucidation of a chemical structure by NMR spectroscopy is a powerful and definitive technique. It requires a systematic approach to data acquisition and a logical process of interpretation. While a detailed analysis of "this compound" is not currently possible due to the absence of published data, the framework presented here outlines the necessary steps and the types of information that would be paramount in such a scientific endeavor. The availability of comprehensive ¹H, ¹³C, and 2D NMR data in the future will be essential to fully characterize the structure of this compound.
Synthesis of Novel Aglain C Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel Aglain C analogs. This compound, a member of the rocaglate or flavagline family of natural products, and its derivatives have garnered significant interest due to their potent and diverse biological activities, including antiviral and anticancer properties. The primary mechanism of action for many of these compounds is the inhibition of eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, many of which are implicated in oncogenesis and viral replication. This document details the synthetic methodologies for creating a library of this compound analogs, focusing on the late-stage formation of the characteristic pyrimidinone core. Furthermore, it outlines the experimental protocols for assessing their biological activity, specifically their efficacy in inhibiting Hepatitis C Virus (HCV) infection and their associated cytotoxicity. Quantitative data from these studies are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key synthetic workflows and the underlying biological signaling pathway.
Core Synthetic Strategy: Late-Stage Pyrimidinone Formation
The synthesis of a diverse library of this compound analogs has been achieved through a concise and efficient strategy that relies on the late-stage construction of the pyrimidinone ring. This approach allows for the rapid diversification of the final products by introducing various amidine building blocks to a common rocaglate intermediate.
A key precursor for this synthetic route is the keto-rocaglate 9, which can be synthesized via an excited state intramolecular proton transfer (ESIPT) [3+2] cycloaddition between a 3-hydroxyflavone (B191502) and a methyl cinnamate (B1238496) derivative, followed by an α-ketol shift.[1] The crucial step for generating the this compound analogs is the regioselective condensation of the keto-rocaglate 9 with a variety of amidine salts.[1]
General Experimental Protocol for Pyrimidinone Formation
The following protocol describes a general method for the synthesis of Aglaroxin C analogs via the condensation of keto-rocaglate 9 with various amidine hydrochlorides.[1]
Materials:
-
Keto-rocaglate 9
-
Amidine hydrochloride (e.g., benzamidine (B55565) hydrochloride, acetamidine (B91507) hydrochloride)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of keto-rocaglate 9 (1 equivalent) in DMF, add the corresponding amidine hydrochloride (2-3 equivalents) and K₂CO₃ (3-5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired this compound analog.
Characterization: The synthesized analogs are typically characterized by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
Quantitative Data Presentation
The following tables summarize the synthetic yields and biological activities of a selection of representative this compound analogs.
Table 1: Synthesis of Aglaroxin C Analogs[1]
| Compound | R Group | Amidine Used | Yield (%) |
| 12a | Phenyl | Benzamidine HCl | 85 |
| 12b | Methyl | Acetamidine HCl | 75 |
| 12c | Benzyl | 2-Phenylacetamidine HCl | 78 |
| 12d | Isopropyl | Isobutyramidine HCl | 82 |
| 12k | 4-Fluorophenyl | 4-Fluorobenzamidine HCl | 80 |
| 12l | 4-Methoxyphenyl | 4-Methoxybenzamidine HCl | 79 |
| 12s | 3-Methoxyphenyl | 3-Methoxybenzamidine HCl | 73 |
Table 2: Biological Activity of Aglaroxin C Analogs[1]
| Compound | EC₅₀ (μM)a | CC₅₀ (μM)b |
| Aglaroxin C (6) | 1.3 | 12 |
| 12a | 0.8 | >200 |
| 12b | 1.0 | 50 |
| 12d | 1.5 | 100 |
| 12l (CMLD012043) | 0.5 | >200 |
| 12s (CMLD012044) | 0.5 | >200 |
| 12o | 0.6 | 20 |
a EC₅₀: The concentration of the compound that inhibits 50% of HCV infection.[1] b CC₅₀: The concentration of the compound that leads to 50% cell death in Huh-7.5.1 cells.[1]
Key Experimental Protocols
HCV Infection Inhibition Assay
This assay is used to determine the efficacy of the synthesized analogs in preventing Hepatitis C virus infection of host cells.[1][2]
Cell Line:
-
Human hepatoma cell line Huh-7.5.1
Materials:
-
Huh-7.5.1 cells
-
HCV pseudoparticles (HCVpp) or cell-culture-derived HCV (HCVcc)
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthesized this compound analogs dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
Seed Huh-7.5.1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
The following day, treat the cells with serial dilutions of the this compound analogs for a specified pre-incubation period (e.g., 1 hour).
-
Infect the cells with HCVpp or HCVcc at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period of 48-72 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
This assay is performed to evaluate the toxicity of the this compound analogs on the host cells.[1][3]
Cell Line:
-
Huh-7.5.1 cells
Materials:
-
Huh-7.5.1 cells
-
Complete DMEM
-
Synthesized this compound analogs dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, XTT, or MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed Huh-7.5.1 cells in a 96-well plate as described for the infection assay.
-
Treat the cells with serial dilutions of the this compound analogs.
-
Incubate the cells for the same duration as the infection assay (48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC₅₀ values by plotting the percentage of cell viability against the compound concentration.
In Vitro Translation Inhibition Assay
This assay assesses the ability of the analogs to inhibit cap-dependent translation, a hallmark of eIF4A inhibitors.[4]
Materials:
-
Rabbit reticulocyte lysate or Krebs-2 extracts
-
Bicistronic reporter mRNA (encoding Renilla and Firefly luciferases, where Firefly luciferase translation is cap-dependent and Renilla luciferase is driven by an IRES)
-
Synthesized this compound analogs dissolved in DMSO
-
Luciferase assay reagents for both Renilla and Firefly luciferases
-
Luminometer
Procedure:
-
Prepare in vitro translation reactions containing the cell-free extract, the bicistronic reporter mRNA, and serial dilutions of the this compound analogs.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Determine the IC₅₀ for cap-dependent translation inhibition by plotting the percentage of Firefly luciferase inhibition against the compound concentration, normalizing to the IRES-driven Renilla luciferase activity.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for novel this compound analogs.
Signaling Pathway of eIF4A Inhibition
References
- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Aglain C: A Comprehensive Technical Review of its Anticancer, Anti-inflammatory, and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a naturally occurring compound belonging to the rocaglamide (B1679497) family, a class of complex cyclopenta[b]benzofurans isolated from plants of the Aglaia genus. Specifically, this compound has been identified in Aglaia argentea and Aglaia mariannensis. Rocaglamides, including this compound, have garnered significant scientific interest due to their potent biological activities, particularly their anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₆H₄₂N₂O₈ |
| Molecular Weight | 630.7 g/mol [1] |
| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide[1] |
| CAS Number | 177468-85-8[1] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. Like other rocaglamides, this compound's primary mechanism of action is the inhibition of protein synthesis through the targeting of the eukaryotic initiation factor 4A (eIF4A).
Anticancer Activity
Mechanism of Action:
This compound and other rocaglamides bind to the RNA helicase eIF4A, a critical component of the eIF4F complex that is essential for the initiation of cap-dependent translation. By clamping eIF4A onto specific mRNA transcripts, rocaglamides prevent the unwinding of the 5' untranslated region (5'-UTR) of these mRNAs, thereby stalling ribosome recruitment and inhibiting the synthesis of the corresponding proteins. This inhibitory action is particularly effective against oncoproteins that are highly dependent on eIF4A for their translation, such as c-Myc, Mcl-1, and cyclins. The suppression of these key proteins leads to cell cycle arrest and the induction of apoptosis in cancer cells.
The inhibition of protein synthesis by rocaglamides has been shown to impact several critical signaling pathways involved in cancer progression:
-
Ras/Raf/MEK/ERK Pathway: This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation and survival. Rocaglamides can suppress this pathway by inhibiting the translation of key components.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many tumors, promoting cell survival and proliferation. This compound and related compounds can inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.
-
Wnt Signaling Pathway: The Wnt signaling pathway is involved in cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of several cancers. Certain rocaglamide derivatives have been shown to inhibit Wnt signaling.
Induction of Apoptosis:
This compound induces apoptosis, or programmed cell death, in cancer cells. This is a direct consequence of the inhibition of the synthesis of anti-apoptotic proteins and the activation of pro-apoptotic pathways. The induction of apoptosis is a key mechanism behind the cytotoxic effects of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. By preventing the translation of key inflammatory mediators, this compound can reduce the inflammatory response.
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals in the body, thereby reducing oxidative stress, which is implicated in various diseases, including cancer.
Quantitative Data
No specific IC50 values for this compound were found in the provided search results. The following table is a template for where such data would be presented.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| e.g., MCF-7 | Breast Cancer | Data not available | MTT Assay | |
| e.g., HCT116 | Colon Cancer | Data not available | SRB Assay | |
| e.g., HepG2 | Liver Cancer | Data not available | MTT Assay | |
| e.g., PC-3 | Prostate Cancer | Data not available | MTT Assay | |
| e.g., A549 | Lung Cancer | Data not available | MTT Assay |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies for key assays used to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound solution
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Add the this compound or ascorbic acid solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Protein Translation
Caption: this compound inhibits protein synthesis by targeting the eIF4A RNA helicase.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the in vitro anticancer effects of this compound.
Conclusion
This compound, a rocaglamide natural product, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its well-defined mechanism of action, centered on the inhibition of the translation initiation factor eIF4A, provides a strong rationale for its development as an anticancer drug. The consequent suppression of key oncogenic signaling pathways and the induction of apoptosis highlight its multifaceted approach to combating cancer. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the acquisition of a broader range of quantitative data across various cancer types. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to the growing body of knowledge on this promising natural compound.
References
The Discovery and Natural Provenance of Aglain C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglain C, a member of the rocaglamide (B1679497) family of natural products, has garnered interest within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound. While the initial isolation of this compound from Aglaia argentea has been noted, specific details from a primary discovery publication remain elusive in the public domain. This document, therefore, synthesizes available information on the general methodologies for isolating rocaglamides from Aglaia species and details the well-documented mechanism of action for this class of compounds, which involves the inhibition of the Raf-MEK-ERK signaling pathway and the translation initiation factor eIF4A.
Discovery and Natural Sources
This compound is a natural product belonging to the flavagline (rocaglamide) class of compounds. It has been reported to be isolated from the plant species Aglaia argentea and Aglaia mariannensis, which are found in regions of Southeast Asia. The genus Aglaia is a rich source of a diverse array of bioactive secondary metabolites, including terpenoids, steroids, and a significant number of rocaglamide derivatives. These compounds have been the subject of extensive phytochemical investigation due to their wide range of biological activities, most notably their potent cytotoxic and insecticidal properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C36H42N2O8 |
| Molecular Weight | 630.7 g/mol |
| Class | Rocaglamide (Flavagline) |
Experimental Protocols
The following protocols are representative of the general methods used for the isolation and characterization of rocaglamide derivatives from Aglaia species, in the absence of a specific protocol for this compound.
Plant Material Collection and Extraction
-
Plant Material : The bark of Aglaia argentea is collected and identified by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.
-
Extraction : The air-dried and powdered bark is extracted exhaustively with methanol (B129727) at room temperature for several days. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography : The ethyl acetate fraction, which typically contains the rocaglamide derivatives, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Purification : Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography, often using different solvent systems, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of isolated rocaglamides is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.
Cytotoxicity Assays
The cytotoxic activity of the isolated compounds is typically evaluated against a panel of cancer cell lines.
-
Cell Lines : A common cell line used for initial screening of compounds from Aglaia species is the P-388 murine leukemia cell line. Other human cancer cell lines may also be used.
-
Assay Method : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Biological Activity and Signaling Pathways
This compound, as a rocaglamide derivative, is presumed to share the same mechanism of action as other members of this class. Rocaglamides are known to exert their potent anticancer effects through the inhibition of two key cellular processes: the Raf-MEK-ERK signaling pathway and protein translation via inhibition of the eIF4A helicase.
Inhibition of the Raf-MEK-ERK Signaling Pathway
Rocaglamides have been shown to bind directly to prohibitins (PHB1 and PHB2), which are scaffold proteins involved in various cellular processes.[1][2][3] This binding event prevents the interaction between prohibitins and the proto-oncogene C-Raf.[1][2] The disruption of the PHB-CRaf complex inhibits the activation of the downstream Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1][2][4]
Figure 1. Inhibition of the Raf-MEK-ERK signaling pathway by this compound.
Inhibition of Translation Initiation Factor eIF4A
Rocaglamides are also potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex.[5] By binding to eIF4A, rocaglamides "clamp" the helicase onto specific mRNA transcripts, particularly those with complex 5' untranslated regions (UTRs) that often encode for proteins involved in cell growth and proliferation.[5][6] This stabilization of the eIF4A-mRNA complex prevents the scanning of the ribosome along the mRNA, thereby inhibiting the initiation of translation of these key oncogenic proteins.[5][6]
Figure 2. Inhibition of translation initiation by this compound via eIF4A.
Quantitative Data
Due to the absence of the primary publication on this compound, specific yield and cytotoxicity data for this compound are not available. The table below presents representative data for other rocaglamide derivatives isolated from Aglaia species to provide a context for the potential potency of this compound.
| Compound | Source Organism | Yield (% of dry weight) | Cell Line | IC50 (µM) | Reference |
| Rocaglamide | Aglaia elliptifolia | Not Reported | P388 | 0.001 | (12) |
| Silvestrol | Aglaia foveolata | 0.001-0.002 | P388 | 0.0004 | (13) |
| Argentinin A | Aglaia argentea | Not Reported | P-388 | 3.05 | [2] |
Conclusion
This compound is a promising natural product from the rocaglamide family with significant potential for anticancer drug development. Its presumed dual mechanism of action, involving the inhibition of both the Raf-MEK-ERK signaling pathway and the translation initiation factor eIF4A, makes it an attractive candidate for further investigation. While this guide provides a comprehensive overview based on the available literature for the rocaglamide class, the lack of a primary publication on this compound highlights the need for further research to fully characterize its specific properties and therapeutic potential. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data and to confirm its mechanism of action.
References
- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - rocaglamide - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aglain C: A-Technical-Guide-to-its-Role-in-Signaling-Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a natural product belonging to the rocaglate (or flavagline) family of compounds, which are isolated from plants of the genus Aglaia. Rocaglates have garnered significant interest in the scientific community for their potent anticancer, anti-inflammatory, and antiviral properties. These compounds are characterized by a unique and complex cyclopenta[b]benzofuran skeleton. The primary mechanism underlying their powerful bioactivity is the targeted inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[1][2][3]
Because protein synthesis is a fundamental process frequently hijacked by cancer cells to sustain rapid growth and proliferation, targeting the translation machinery represents a promising therapeutic strategy.[1] Key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, converge on the regulation of protein synthesis. By inhibiting the central helicase eIF4A, this compound and other rocaglates can effectively disrupt the downstream expression of crucial proteins that drive malignancy, making them valuable candidates for further investigation in drug development. This guide provides an in-depth overview of the molecular mechanism of this compound, its impact on critical signaling pathways, relevant quantitative data, and the experimental protocols used for its evaluation.
Core-Mechanism-of-Action:-Inhibition-of-eIF4A
The primary molecular target of this compound and all rocaglates is the DEAD-box RNA helicase, eIF4A. This enzyme is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into proteins.
The eIF4F complex consists of three key proteins:
-
eIF4E: Recognizes and binds to the 5' m7G cap structure of mRNA.
-
eIF4G: A large scaffolding protein that bridges eIF4E (at the cap) and the 43S pre-initiation complex (containing the small ribosomal subunit).
-
eIF4A: An ATP-dependent RNA helicase that unwinds complex secondary structures (e.g., hairpins) in the 5' untranslated region (UTR) of mRNAs. This unwinding activity is crucial for clearing a path for the 43S pre-initiation complex to scan the mRNA and locate the start codon (AUG).[1][4]
This compound exerts its inhibitory effect through a unique gain-of-function mechanism. Instead of simply blocking the active site, it acts as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine-rich RNA sequences.[2][3] This clamping action effectively sequesters eIF4A on the mRNA, creating a physical roadblock that stalls the scanning ribosome.[3] This prevents the translation machinery from reaching the start codon, leading to a potent inhibition of protein synthesis for a specific subset of mRNAs rich in these secondary structures.
Caption: this compound clamps eIF4A onto mRNA, stalling the ribosome and inhibiting translation.
Impact on Oncogenic Signaling Pathways
Many cancers exhibit hyperactive signaling through pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK), which promote cell survival, proliferation, and metabolic reprogramming.[5][6] A critical function of these pathways is to upregulate the synthesis of key proteins required for cell growth, such as cyclins, and oncoproteins like MYC.[6] This increased demand for protein synthesis creates a dependency, making cancer cells particularly vulnerable to translation inhibitors.
This compound does not directly inhibit the kinases in these pathways. Instead, it acts downstream by blocking the production of the very proteins these pathways signal to create. By inhibiting eIF4A, this compound effectively decouples the upstream signaling cascade from its ultimate pro-tumorigenic outputs. This makes eIF4A inhibitors like this compound an attractive strategy for cancers driven by various oncogenic mutations that converge on the translation machinery.[6]
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic initiation factor 4A (eIF4A) during viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Aglain C and the Rocaglate Family: A Technical Guide to Eukaryotic Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Eukaryotic Translation Initiation and the Role of eIF4A
Eukaryotic translation is a fundamental biological process, and its initiation phase is the most regulated step, making it an attractive target for therapeutic intervention. The process begins with the assembly of the 43S pre-initiation complex (PIC), which is recruited to the 5' cap of messenger RNA (mRNA) by the eIF4F complex. The eIF4F complex consists of three key proteins: eIF4E, which recognizes and binds to the 5' cap structure; eIF4G, a scaffolding protein; and eIF4A, a DEAD-box RNA helicase.[1][2] The helicase activity of eIF4A is crucial for unwinding the secondary structures in the 5' untranslated region (5' UTR) of mRNAs, which facilitates the scanning of the 43S PIC to locate the start codon.[3][4]
Mechanism of Action: The eIF4A Clamp
Rocaglates, including Aglain C, exhibit a unique mechanism of action that distinguishes them from other translation inhibitors. Instead of inhibiting the enzymatic activity of eIF4A, they act as molecular "glue," clamping eIF4A onto specific RNA sequences.[5][6]
Key Features of the Mechanism:
-
Sequence Specificity: Rocaglates selectively enhance the binding of eIF4A to polypurine-rich sequences (repeats of adenine (B156593) and guanine) within the 5' UTR of mRNAs.[5][6]
-
ATP-Independent Clamping: This clamping effect is notably independent of ATP, meaning it traps eIF4A on the mRNA in a non-productive state.[5]
-
Inhibition of Scanning: The rocaglate-eIF4A-RNA ternary complex creates a steric hindrance that blocks the scanning of the 43S pre-initiation complex along the mRNA.[7]
-
Sequestration of eIF4A: By locking eIF4A onto specific mRNAs, rocaglates effectively reduce the pool of available eIF4A for the translation of other mRNAs, leading to a broader inhibition of translation initiation.[5][7]
This gain-of-function alteration of eIF4A activity ultimately leads to the repression of translation for a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival, making rocaglates potent anticancer agents.[8]
Quantitative Data for Rocaglates (Excluding this compound)
While specific quantitative data for this compound is not available, the following table summarizes representative data for other well-characterized rocaglates to provide a comparative context for their potent activity.
| Compound | Assay | Target/Cell Line | IC50 / Kd | Reference |
| Rocaglamide A (RocA) | In vitro Translation (Rabbit Reticulocyte Lysate) | Cap-dependent translation | ~30 nM | [5] |
| Fluorescence Polarization | eIF4A1 binding to poly(rA) | EC50 ~100 nM | [5] | |
| Silvestrol | Cytotoxicity | LNCaP (prostate cancer) | IC50 = 4.5 nM | [9] |
| In vitro Translation (Krebs-2 extract) | Cap-dependent translation | IC50 < 10 nM | [9] | |
| (-)-CR-1-31-b (synthetic) | In vitro Translation (Krebs-2 extract) | Cap-dependent translation | IC50 ~100-200 nM | [10] |
| Cytotoxicity | JJN3 (multiple myeloma) | IC50 = 5 nM | [11] | |
| CMLD011580 (synthetic) | 35S-methionine incorporation | JJN3 (multiple myeloma) | IC50 ~90 nM | [10] |
| Cytotoxicity | JJN3 (multiple myeloma) | IC50 ~30 nM | [11] |
Signaling Pathways
The activity of rocaglates is intertwined with key signaling pathways that regulate protein synthesis, most notably the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13] mTOR, a serine/threonine kinase, exists in two complexes, mTORC1 and mTORC2. mTORC1 directly phosphorylates key regulators of translation, including the 4E-binding proteins (4E-BPs) and S6 kinases (S6Ks). Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex and promote cap-dependent translation.[14]
Rocaglates can be viewed as downstream inhibitors of this pathway's effect on translation. While mTOR inhibitors like rapamycin (B549165) act upstream to prevent the activation of translation machinery, rocaglates directly target a core component of this machinery, eIF4A.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Rocaglate Activity
A typical workflow to characterize a rocaglate like this compound involves a series of in vitro and cell-based assays to determine its potency and mechanism of action.
Caption: Workflow for characterizing this compound's inhibitory activity.
Experimental Protocols
In Vitro Translation Assay using Dual-Luciferase Reporter
This assay quantitatively measures the effect of a compound on cap-dependent and cap-independent translation.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or Krebs-2 cell extract
-
Bicistronic reporter mRNA (e.g., encoding Renilla luciferase under a 5' cap and Firefly luciferase under an IRES)
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
This compound (or other rocaglate) dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Prepare a master mix containing RRL, amino acids, and the energy regenerating system.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or DMSO for control) to the tubes.
-
Add the bicistronic reporter mRNA to each reaction to a final concentration of 10-50 ng/µL.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Calculate the ratio of Firefly to Renilla luciferase activity to specifically assess the effect on cap-dependent translation.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.[9][15]
Fluorescence Polarization (FP) Assay for eIF4A:RNA Clamping
This assay measures the ability of a compound to stabilize the interaction between eIF4A and an RNA probe.
Materials:
-
Recombinant human eIF4A1
-
Fluorescently labeled RNA probe (e.g., 5'-FAM-(AG)8-3')
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 2 mM DTT)
-
This compound (or other rocaglate) dissolved in DMSO
-
384-well black plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of the FAM-labeled RNA probe in the assay buffer at a final concentration of 10 nM.
-
Prepare a solution of eIF4A1 in the assay buffer at a final concentration of 500 nM.
-
In a 384-well plate, add the RNA probe solution.
-
Add varying concentrations of this compound (or DMSO for control).
-
Add the eIF4A1 solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes in the dark to reach equilibrium.
-
Measure the fluorescence polarization (mP) values using a microplate reader.
-
Calculate the change in mP (ΔmP) relative to the DMSO control. A higher ΔmP value indicates increased binding (clamping).[9][15]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell proliferation by 50%.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (or other rocaglate) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of this compound concentration to determine the IC50 value.
Conclusion
This compound, as a member of the rocaglate family, is a potent inhibitor of eukaryotic translation initiation. These compounds employ a unique mechanism of action by clamping the RNA helicase eIF4A onto polypurine-rich mRNA sequences, thereby stalling ribosome scanning and sequestering this essential initiation factor. This mode of action makes them valuable tools for studying translation and promising candidates for anticancer drug development. While specific quantitative data for this compound are currently lacking in the literature, the experimental protocols and mechanistic insights detailed in this guide for the broader rocaglate class provide a robust framework for its future investigation and characterization. Further research is warranted to elucidate the precise potency and potential therapeutic applications of this compound.
References
- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sdbonline.org [sdbonline.org]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteostasis is differentially modulated by inhibition of translation initiation or elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathway-based identification of extensive prognostic gene signatures for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin C and E supplementation alters protein signalling after a strength training session, but not muscle growth during 10 weeks of training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Aglain C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglain C is a member of the rocaglamide (B1679497), or flavagline, class of natural products, a family of complex cyclopentatetrahydrobenzofurans isolated from plants of the genus Aglaia.[1][2] Compounds in this class, including this compound, are recognized for their significant biological activities, which encompass potent anticancer, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure, known properties, and putative mechanisms of action of this compound, drawing on data from related rocaglamides to infer its biological profile. Detailed experimental protocols for the isolation and cytotoxic evaluation of compounds from its natural source, Aglaia argentea, are also presented, alongside visualizations of key signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a complex heterocyclic natural product with the molecular formula C₃₆H₄₂N₂O₈ and a molecular weight of approximately 630.7 g/mol .[1] Its intricate structure is characterized by a cyclopentatetrahydrobenzofuran core, which is the hallmark of the rocaglamide family. The detailed chemical identity and computed properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [1] |
| Molecular Weight | 630.7 g/mol | [1] |
| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | [1] |
| CAS Number | 177468-85-8 | |
| XLogP3 | 4.4 | |
| Natural Source | Aglaia argentea, Aglaia mariannensis | [1] |
Biological Activities and Mechanism of Action
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of the rocaglamide class are well-documented and provide a strong indication of its potential therapeutic effects. The primary activities attributed to this family of compounds are anticancer, anti-inflammatory, and insecticidal.[2][3][4]
Anticancer Activity
Rocaglamides exhibit potent cytotoxic activity against a wide range of cancer cell lines.[2][3] This activity is primarily attributed to the inhibition of protein synthesis through a unique mechanism targeting the eukaryotic initiation factor 4A (eIF4A).[4] eIF4A is an RNA helicase that unwinds the 5' untranslated region of mRNAs, a critical step for the initiation of translation of many oncogenes such as c-Myc and cyclins. By clamping eIF4A onto specific polypurine sequences within the mRNA, rocaglamides stall the translation of these key cancer-promoting proteins, ultimately leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
Rocaglamides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Rocaglamides can inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Enigmatic Biosynthesis of Aglain C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglain C, a member of the complex rocaglamide (B1679497) (or flavagline) family of natural products, holds significant interest for its potent biological activities. Despite its potential, the biosynthetic pathway of this compound in plants of the Aglaia genus remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, based on the postulated pathway for the core rocaglamide scaffold. It details a proposed biosynthetic route, outlines key experimental protocols to investigate this pathway, and presents the necessary visualizations to facilitate further research and drug development efforts. While direct experimental evidence for the enzymatic steps is currently lacking, this guide offers a foundational framework for researchers to unravel the intricate chemistry behind this promising natural product.
Introduction to this compound and the Rocaglamide Family
This compound is a structurally intricate natural product isolated from Aglaia argentea and Aglaia mariannensis. It belongs to the rocaglamide, or flavagline, class of compounds, which are characterized by a unique cyclopenta[b]benzofuran core. These compounds are exclusive to the Aglaia genus of the Meliaceae family and exhibit a wide range of biological activities, including potent insecticidal, cytotoxic, and anti-inflammatory properties. The complex structure and significant therapeutic potential of rocaglamides, including this compound, make the elucidation of their biosynthetic pathway a critical goal for synthetic biology and drug development.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₄₂N₂O₈ |
| Molecular Weight | 630.7 g/mol |
| Core Structure | Cyclopenta[b]benzofuran |
| Plant Source | Aglaia argentea, Aglaia mariannensis |
The Postulated Biosynthetic Pathway of the Rocaglamide Scaffold
While the complete biosynthetic pathway of this compound has not been experimentally verified, a plausible route has been proposed based on the known precursors of related natural products. The biosynthesis is hypothesized to begin with the condensation of two key precursors: a flavonoid nucleus and a cinnamic acid derivative.
Precursor Molecules
-
Flavonoid Nucleus: The proposed flavonoid precursor is likely derived from the well-established phenylpropanoid pathway, starting from phenylalanine. A chalcone (B49325) synthase (CHS) would catalyze the initial condensation, followed by the action of chalcone isomerase (CHI) and other modifying enzymes to produce a substituted flavanone (B1672756) or a related flavonoid intermediate.
-
Cinnamic Acid Amide: The second precursor is a cinnamic acid amide. Cinnamic acid itself is also a product of the phenylpropanoid pathway. The amidation step, involving the attachment of an amino group, is a key modification leading to the specific precursor for rocaglamide biosynthesis.
Key Proposed Reactions
The core cyclopenta[b]benzofuran scaffold of rocaglamides is thought to be formed through a series of complex reactions:
-
Michael-type Addition: The biosynthesis is initiated by a Michael-type 1,4-addition of the enolate of the flavonoid precursor to the α,β-unsaturated amide of the cinnamic acid derivative.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization to form a five-membered ring.
-
Oxidative Rearrangement: A subsequent oxidative rearrangement is proposed to lead to the formation of the characteristic and stable cyclopenta[b]benzofuran ring system. Rocagloic acid has been suggested as a key biosynthetic precursor to the rocaglamide-type benzofurans.
Further modifications, such as hydroxylations, methylations, and the addition of the specific side chain of this compound, would then occur to yield the final product.
Proposed Experimental Workflow for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining classical biochemical techniques with modern omics technologies. The following workflow is proposed as a guide for researchers in this field.
Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments required to investigate the biosynthesis of this compound. These should be optimized for the specific Aglaia species and target compounds.
Isolation and Characterization of Rocaglamides and Potential Intermediates
Objective: To extract and identify this compound and potential biosynthetic intermediates from Aglaia plant material.
Protocol:
-
Extraction:
-
Harvest fresh plant material (e.g., leaves, stems) from Aglaia argentea or A. mariannensis.
-
Homogenize the tissue in a suitable solvent system (e.g., methanol/chloroform/water).
-
Perform liquid-liquid partitioning to separate polar and non-polar metabolites.
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to fractionate the compounds.
-
Further purify fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
-
Structural Elucidation:
-
Analyze purified compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination.
-
Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) for detailed structural characterization and comparison with known rocaglamide structures.
-
Enzyme Assays for Key Biosynthetic Steps
Objective: To identify and characterize the enzymatic activities involved in the formation of the rocaglamide scaffold.
Protocol for a Putative Oxidoreductase:
-
Enzyme Extraction:
-
Homogenize fresh Aglaia tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, with PVPP, ascorbate, and protease inhibitors).
-
Centrifuge to remove cell debris and collect the crude protein extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, a putative flavonoid precursor, a putative cinnamic acid amide precursor, and necessary cofactors (e.g., NADPH, FAD).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of new compounds corresponding to expected intermediates or the rocaglamide scaffold.
-
Confirm the identity of the products by comparison with authentic standards or through detailed spectroscopic analysis.
-
Transcriptome Analysis for Candidate Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.
Protocol:
-
RNA Extraction and Sequencing:
-
Extract total RNA from Aglaia tissues known to produce this compound.
-
Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.
-
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Identify transcripts encoding enzymes typically involved in secondary metabolism (e.g., P450 monooxygenases, oxidoreductases, methyltransferases, acyltransferases).
-
Perform differential gene expression analysis between tissues with high and low this compound content to identify co-regulated genes.
-
-
Candidate Gene Selection:
-
Prioritize candidate genes based on their putative function and co-expression with known flavonoid biosynthesis genes.
-
Future Outlook and Conclusion
The biosynthesis of this compound and other rocaglamides represents a fascinating and unexplored area of plant biochemistry. The proposed pathway, while yet to be experimentally validated, provides a solid foundation for future research. The application of modern analytical and molecular biology techniques, as outlined in this guide, will be instrumental in identifying the key enzymes and regulatory mechanisms governing the production of these valuable compounds. A thorough understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of Aglaia species but also open up new avenues for the biotechnological production of this compound and its analogs for therapeutic applications. This guide serves as a starting point for researchers dedicated to unlocking the secrets of this intricate natural product pathway.
An In-depth Technical Guide to Aglain C and the Rocaglamide Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rocaglamide (B1679497) family, a class of complex natural products isolated from plants of the genus Aglaia, has garnered significant attention in the scientific community for its potent and diverse biological activities. First identified in 1982, these cyclopenta[b]benzofurans, also known as flavaglines, have demonstrated remarkable anticancer, insecticidal, and anti-inflammatory properties.[1][2] Aglain C belongs to this family of compounds and shares the characteristic cyclopenta[b]benzofuran core structure. This technical guide provides a comprehensive overview of this compound and its congeners, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study. The primary mode of action for many rocaglamides involves the inhibition of protein synthesis, making them valuable tools for cancer research and potential therapeutic agents.[3][4]
Chemical Structure
Rocaglamides are characterized by a rigid cyclopenta[b]benzofuran skeleton. Variations in the substitution patterns on this core structure give rise to the diverse members of this family, including Rocaglamide, Silvestrol, and this compound. This compound is chemically described as (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide. The structural integrity of the cyclopenta[b]tetrahydrobenzofuran moiety is considered essential for the biological activity of these compounds.
Biological Activity and Quantitative Data
Rocaglamides exhibit potent cytotoxic activity against a wide range of cancer cell lines, often at nanomolar concentrations. Their anti-proliferative effects are a key area of investigation for drug development. The following tables summarize the available quantitative data on the cytotoxic effects of various rocaglamide compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rocaglaol | HL-60 | Leukemia | 0.007 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.015 | [3] | |
| A-549 | Lung Cancer | 0.023 | [3] | |
| MCF-7 | Breast Cancer | 0.095 | [3] | |
| SW480 | Colon Cancer | 0.031 | [3] | |
| Rocaglamide | HL-60 | Leukemia | 0.008 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.018 | [3] | |
| A-549 | Lung Cancer | 0.028 | [3] | |
| MCF-7 | Breast Cancer | 0.087 | [3] | |
| SW480 | Colon Cancer | 0.035 | [3] | |
| Aglafoline | Various | Various | 1-7 ng/mL | [1] |
| Rocaglaol | Lu1 | Lung Cancer | High (comparable to Taxol) | [1] |
| LNCaP | Prostate Cancer | High (comparable to Taxol) | [1] | |
| MCF-7 | Breast Cancer | High (comparable to Taxol) | [1] |
Mechanism of Action
The primary mechanism of action for rocaglamides is the inhibition of the initiation step of protein synthesis. This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[4] Rocaglamides bind to eIF4A and clamp it onto polypurine sequences in mRNA, which stalls the scanning of the 43S preinitiation complex and prevents the assembly of the complete ribosome for translation.[5]
Beyond targeting eIF4A, rocaglamides have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and cell cycle control.
Inhibition of the Ras-MEK-ERK Signaling Pathway
Rocaglamides can inhibit the Raf-MEK-ERK signaling pathway by targeting prohibitins (PHB1 and PHB2).[6][7] By binding to prohibitins, rocaglamides prevent their interaction with CRaf, a key upstream kinase in this cascade. This inhibition of CRaf activation leads to a downstream suppression of MEK and ERK phosphorylation, ultimately hindering cancer cell proliferation.[6]
Caption: Rocaglamide inhibition of the Ras-MEK-ERK pathway.
Activation of the ATM/ATR-Chk1/2 Checkpoint Pathway
Rocaglamides have been demonstrated to activate the DNA damage response pathways mediated by ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[8] This activation leads to the phosphorylation and subsequent degradation of Cdc25A, a crucial phosphatase for cell cycle progression, resulting in a G1-S phase cell cycle arrest in tumor cells.[8]
Caption: Rocaglamide-induced activation of the ATM/ATR pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of rocaglamide compounds.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of rocaglamide compounds on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Rocaglamide compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the rocaglamide compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4-6 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to dissolve the crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Protein Synthesis Inhibition Assay ([35S]-Methionine Incorporation)
This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled [35S]-methionine into newly synthesized proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
[35S]-Methionine
-
Rocaglamide compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
NaOH
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Pre-incubate the cells in methionine-free medium for 30-60 minutes. Treat the cells with the desired concentrations of the rocaglamide compound or vehicle control (DMSO).
-
Radiolabeling: Add [35S]-methionine to the medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysate.
-
To precipitate the proteins, add an equal volume of cold 20% TCA and incubate on ice for 30 minutes.
-
-
Filtration and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters sequentially with 10% TCA and ethanol to remove unincorporated [35S]-methionine.[9]
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.[9]
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration for each sample. Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control.
eIF4A Helicase Activity Assay
This assay measures the RNA unwinding activity of the eIF4A helicase in the presence and absence of rocaglamide compounds.
Materials:
-
Purified recombinant eIF4A protein
-
Radiolabeled duplex RNA substrate
-
ATP
-
Helicase assay buffer
-
Rocaglamide compound stock solution (in DMSO)
-
Stop solution (containing SDS and proteinase K)
-
Native polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a reaction tube, combine the helicase assay buffer, ATP, and the radiolabeled duplex RNA substrate.
-
Compound Addition: Add the desired concentration of the rocaglamide compound or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Add the purified eIF4A protein to initiate the helicase reaction. Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Separate the unwound single-stranded RNA from the duplex RNA by native polyacrylamide gel electrophoresis.
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the amount of unwound RNA relative to the total RNA in each lane.
-
Determine the effect of the rocaglamide compound on eIF4A helicase activity.
-
Conclusion
This compound and the rocaglamide family of compounds represent a promising class of natural products with significant potential in cancer therapy. Their unique mechanism of action, centered on the inhibition of translation initiation via targeting eIF4A, provides a distinct approach to anticancer drug development. Furthermore, their ability to modulate critical signaling pathways like the Ras-MEK-ERK and ATM/ATR-Chk1/2 cascades highlights their multifaceted impact on cancer cell biology. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of these fascinating molecules. Continued investigation into the structure-activity relationships, pharmacological properties, and in vivo efficacy of rocaglamides will be crucial in translating their potent biological activities into clinical applications.
References
- 1. Cytotoxic Compounds from Juglans sinensis Dode Display Anti-Proliferative Activity by Inducing Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
Technical Guide: Initial Cytotoxicity Screening of Aglain C
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the essential methodologies, data interpretation, and mechanistic considerations for conducting an initial cytotoxicity screening of Aglain C, a member of the rocaglamide (B1679497) (or flavagline) class of natural products.
Introduction
This compound belongs to the rocaglamide family, a class of complex cyclopenta[b]benzofurans isolated from plants of the Aglaia genus. Rocaglamides are renowned for their potent anticancer activities, primarily attributed to their ability to inhibit translation initiation. The initial cytotoxicity screening is a critical first step in the preclinical evaluation of compounds like this compound. This process aims to determine the effective concentration range for bioactivity, identify sensitive cancer cell lines, and provide a preliminary assessment of the therapeutic window. The data generated from these initial screens are fundamental for guiding subsequent, more detailed mechanistic studies and efficacy trials.
Experimental Protocols
Reliable and reproducible data are contingent upon standardized experimental protocols. The following sections detail the methodologies for cell culture and common cytotoxicity assays.
Cell Line Selection and Culture
-
Cell Lines: A panel of cancer cell lines should be selected to assess the breadth of this compound's activity. Based on studies of related compounds, the following are recommended:
-
HCT116: Human colorectal carcinoma
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
A non-cancerous cell line, such as HK-2 (human kidney proximal tubule cells), should be included to determine selectivity and a preliminary safety profile.[1]
-
-
Culture Conditions:
-
Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[2][4]
-
Cells are passaged upon reaching 70-80% confluency to maintain exponential growth.[2]
-
General Cytotoxicity Assay Workflow
The following workflow is a general procedure for assessing cytotoxicity using multi-well plates.
Caption: A generalized workflow for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of dilutions in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include control wells containing medium with DMSO only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated cells). Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[5]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer) which represents 100% LDH release.
Quantitative Data Summary
The primary quantitative output of an initial cytotoxicity screen is the IC₅₀ value, which represents the concentration of a compound required to inhibit a biological process (e.g., cell growth) by 50%. The following table summarizes representative data for an this compound-related compound, an aglaforbesin derivative (AFD), which demonstrates potent and selective cytotoxic activity.[1]
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Aglaforbesin Derivative (AFD) | HCT116 | Human Colorectal Cancer | 1.13 ± 0.07 | 6.04 |
| HK-2 | Normal Human Kidney | 6.81 ± 1.80 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Mechanism of Action: Key Signaling Pathways
Rocaglamides, including this compound, are known to exert their cytotoxic effects by clamping the eukaryotic initiation factor 4A (eIF4A) onto specific polypurine sequences in the 5'-untranslated regions of mRNAs, thereby inhibiting translation. This action disrupts the synthesis of key proteins involved in cell proliferation and survival. The activity of the eIF4F complex (which includes eIF4A and the cap-binding protein eIF4E) is a critical node controlled by the PI3K/Akt/mTOR signaling pathway.[6][7] Disruption of this pathway and the subsequent translational arrest can lead to programmed cell death, or apoptosis.
This compound and the mTOR-eIF4E-Apoptosis Axis
The diagram below illustrates the putative signaling pathway affected by this compound. The compound inhibits the cap-dependent translation machinery, a process that is normally promoted by the mTORC1 pathway. This inhibition leads to a reduction in the synthesis of anti-apoptotic proteins (like Mcl-1 and Bcl-xL), ultimately tipping the cellular balance towards apoptosis, which is executed by caspases.
Caption: Putative signaling pathway of this compound cytotoxicity.
Intrinsic Apoptosis Pathway
Once translation of key survival proteins is inhibited, the cell may initiate apoptosis through the intrinsic (or mitochondrial) pathway. This is a common mechanism for cytotoxicity induced by chemotherapy agents.[8][9] The process involves the release of cytochrome c from the mitochondria, which triggers a caspase cascade leading to controlled cell dismantling.[10][11]
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
This technical guide outlines a robust framework for the initial cytotoxicity screening of this compound. By employing standardized cell culture techniques and validated cytotoxicity assays such as MTT and LDH, researchers can generate reliable IC₅₀ values across a panel of cancer and non-cancerous cell lines. This initial data is crucial for establishing a compound's potency and selectivity. Furthermore, understanding the putative mechanism of action—centered on the inhibition of the mTOR-eIF4E signaling axis and subsequent induction of apoptosis—provides a strong rationale for its anticancer potential. The methodologies and insights presented here serve as a foundational platform for the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Unveiling the Insecticidal Potential of Rocaglamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific insecticidal data for Aglain C remains elusive in current scientific literature, a comprehensive examination of its chemical family, the rocaglamides (also known as flavaglines), reveals a potent and promising class of insecticidal compounds. This guide synthesizes the available technical information on the insecticidal properties of rocaglamides, offering insights into their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Findings: Rocaglamide (B1679497) Class as Potent Insecticides
Rocaglamides are a group of complex, secondary metabolites isolated from plants of the Aglaia genus.[1][2][3] Traditionally, extracts from these plants have been used as insect repellents.[2][4][5] Modern scientific investigations have confirmed that numerous naturally occurring rocaglamide derivatives exhibit striking insecticidal activity against a variety of pest insects.[1][6] The insecticidal potency of some of these compounds has been found to be comparable to that of azadirachtin, a well-established natural insecticide.[3][7]
Quantitative Data: Insecticidal Activity of Rocaglamide Derivatives
The insecticidal efficacy of several rocaglamide derivatives has been quantified against the polyphagous pest insect, Spodoptera littoralis (the cotton leafworm). The following table summarizes the reported 50% lethal concentration (LC50) values from diet incorporation bioassays.
| Compound | Insect Species | LC50 (ppm) | Reference |
| Methylrocaglate | Spodoptera littoralis (neonate larvae) | ~0.8 | [7] |
| C-3' hydroxylmethylrocaglate | Spodoptera littoralis (neonate larvae) | ~0.8 | [7] |
| Various Rocaglamide Derivatives | Spodoptera littoralis (neonate larvae) | 0.8 - 80 | [7] |
| 6-demethoxy-10-hydroxy-11-methoxy-6,7-methylendioxyrocaglamide | Spodoptera littoralis (neonate larvae) | 2.5 | [6] |
| Cyclorocaglamide | Spodoptera littoralis (neonate larvae) | >100 (inactive) | [6] |
Mechanism of Action: Inhibition of Protein Synthesis
The primary insecticidal mechanism of rocaglamides is the inhibition of protein synthesis.[8] This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase involved in the initiation of translation.[8][9] Rocaglamide and its analogues bind to eIF4A and clamp it onto polypurine sequences within messenger RNA (mRNA).[9] This action creates stable eIF4A-rocaglamide-mRNA complexes that obstruct the scanning of ribosomes, thereby repressing the translation of specific mRNAs and ultimately leading to cell death.[9]
While much of the detailed signaling pathway research for rocaglamides has been conducted in the context of cancer, it is proposed that a similar mechanism of action is responsible for their insecticidal effects.[3] In cancer cells, rocaglamides have been shown to inhibit the Raf-MEK-ERK signaling pathway by targeting prohibitins.[10][11] However, their direct action on eIF4A is considered the primary mechanism for translation inhibition.[10]
Experimental Protocols
The evaluation of the insecticidal properties of rocaglamides has primarily been conducted using diet incorporation bioassays with neonate larvae of Spodoptera littoralis.
Diet Incorporation Bioassay for Spodoptera littoralis
Objective: To determine the lethal concentration (LC50) of a test compound when ingested by insect larvae.
Materials:
-
Neonate larvae of Spodoptera littoralis.
-
Artificial diet for S. littoralis.
-
Test compounds (rocaglamide derivatives) dissolved in a suitable solvent (e.g., acetone, ethanol).
-
Control solvent.
-
Multi-well bioassay trays or Petri dishes.
-
Fine paintbrush for handling larvae.
-
Incubator set to appropriate temperature and humidity for S. littoralis rearing.
Procedure:
-
Preparation of Test Diet: A stock solution of the test compound is prepared in a suitable solvent. Serial dilutions are made to obtain a range of desired concentrations. A control diet is prepared with the solvent alone.
-
Incorporation into Diet: A specific volume of each test solution is thoroughly mixed with a known amount of the artificial diet while it is still in a liquid or semi-liquid state. The final concentrations are expressed in parts per million (ppm) of the diet.
-
Dispensing the Diet: The treated and control diets are dispensed into the wells of the bioassay trays or into Petri dishes and allowed to solidify.
-
Infestation: One neonate larva of S. littoralis is carefully placed into each well or dish containing the diet using a fine paintbrush.
-
Incubation: The bioassay trays or dishes are covered and placed in an incubator under controlled conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).
-
Data Collection: Larval mortality is recorded at specified time intervals, typically after 24, 48, and 72 hours.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis or a similar statistical method is used to calculate the LC50 value, which is the concentration of the test compound that causes 50% mortality of the test insects.
Conclusion
While this compound has not been specifically identified as an insecticide, the rocaglamide class to which it belongs holds significant potential for the development of new insecticidal agents. Their potent activity against key agricultural pests and their unique mechanism of action targeting protein synthesis make them a compelling area for further research. Future studies should focus on elucidating the specific insecticidal activity of a wider range of rocaglamide derivatives, including this compound, and further investigating their precise interactions with insect cellular machinery to optimize their use in pest management strategies.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclorocaglamide, the first bridged cyclopentatetrahydrobenzofuran, and a related "open chain" rocaglamide derivative from Aglaia oligophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insecticidal rocaglamide derivatives from Aglaia spectabilis (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Aglain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglamide (B1679497) family of natural products, which are known for their potent biological activities, including anticancer, anti-inflammatory, and antiviral effects. These compounds exert their effects primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of specific mRNAs, particularly those with complex 5' untranslated regions that often encode for proteins involved in cell growth and proliferation.[1][2] Additionally, this compound and related rocaglamides have been shown to modulate key signaling pathways, such as NF-κB and mTOR, further contributing to their therapeutic potential.[1][3][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound's cytotoxic, anti-inflammatory, and antiviral activities.
Key Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the eIF4A helicase. By binding to eIF4A, this compound clamps it onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region. This leads to a stall in the assembly of the translation initiation complex and subsequent inhibition of protein synthesis for a subset of mRNAs. This targeted inhibition of protein translation underlies its potent anticancer effects. Furthermore, rocaglamides, including this compound, have been demonstrated to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory responses.[1][3]
Caption: this compound's mechanism of action.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HepG2 hepatocellular carcinoma)[5][6]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 50, 100, 200, 500 nM).[5] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay evaluates the ability of this compound to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This protocol utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
This compound
-
Jurkat T-cells stably transfected with an NF-κB luciferase reporter construct[3]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed the Jurkat T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding PMA (e.g., 50 ng/mL) or TNF-α (e.g., 20 ng/mL).[7]
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activity compared to the stimulated, untreated control.
Antiviral Assay (Hepatitis C Virus (HCV) Inhibition Assay)
This protocol assesses the antiviral activity of this compound against HCV, a representative RNA virus. The assay measures the inhibition of viral replication in a cell-based system.[8][9]
Materials:
-
This compound
-
Huh7.5.1 cells[8]
-
HCV reporter virus (e.g., expressing luciferase or GFP)
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Reagents for detecting the reporter signal (luciferase substrate or fluorescence microscope)
Protocol:
-
Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate and allow them to adhere overnight.
-
Infection and Treatment: Infect the cells with the HCV reporter virus in the presence of various concentrations of this compound.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Signal Detection: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for the inhibition of viral replication. A parallel cytotoxicity assay (e.g., MTT) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (nM) |
| MDA-MB-231 | 48 | 9 |
| HepG2 | 24 | ~100 |
| Huh-7 | 24 | ~100 |
Data is representative and compiled from published studies on rocaglamides.[5][6]
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | IC50 (nM) for NF-κB Inhibition |
| Jurkat T-cells | PMA | ~58 |
| Jurkat T-cells | TNF-α | In the nanomolar range |
Data is representative and based on studies with rocaglamide derivatives.[3][7]
Table 3: Antiviral Activity of this compound Analogs against HCV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Aglaroxin C (related to this compound) | 0.23 | >10 | >43 |
| Analog 1 | 0.08 | >10 | >125 |
| Analog 2 | 0.15 | >10 | >67 |
Data is representative and based on studies with aglaroxin C, a structurally similar compound.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for Hepatitis C Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aglain C and Related Rocaglamides in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C belongs to the rocaglamide (B1679497) class of natural products, which have demonstrated significant potential as anticancer agents. These compounds, including the well-studied Rocaglamide A (Roc-A), are derived from plants of the Aglaia genus. Their primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical nexus for multiple signaling pathways implicated in cancer development.[1][2] By targeting the RNA helicase eIF4A, a key component of the eIF4F complex, rocaglamides can selectively suppress the translation of oncoproteins, leading to cell cycle arrest and apoptosis in malignant cells.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound and related rocaglamides in preclinical animal cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Data Presentation: Efficacy in Animal Models
Rocaglamides have shown potent antitumor activity across a range of cancer types in vivo. The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vivo Efficacy of Rocaglamide in Sarcoma Xenograft Models [3][6]
| Cancer Type | Animal Model | Treatment | Dosing Schedule | Outcome |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Orthotopic ST8814-Luc CDX Mouse Model | Rocaglamide (4 mg/kg, IP) | Every other day | Potent suppression of tumor growth. |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Orthotopic ST8814-Luc CDX Mouse Model | Rocaglamide (1.2 mg/kg, PO) | Every other day | Potent suppression of tumor growth. |
| Ewing Sarcoma | Patient-Derived Xenograft (PDX) Mouse Model | Rocaglamide | Not specified | Effective suppression of tumor growth. |
| Osteosarcoma | Patient-Derived Xenograft (PDX) Mouse Model | Rocaglamide | Not specified | Effective suppression of tumor growth. |
| Rhabdomyosarcoma | Patient-Derived Xenograft (PDX) Mouse Model | Rocaglamide | Not specified | Effective suppression of tumor growth. |
Table 2: In Vivo Efficacy of Rocaglamide A in Pancreatic Cancer Xenograft Model [4]
| Cancer Type | Animal Model | Treatment | Dosing Schedule | Outcome |
| Pancreatic Cancer | Patient-Derived Tumor Xenograft (PDTX) SCID Mice | Rocaglamide A (1.5 mg/kg, IP) | Once per day | Significantly reduced tumor volume and increased survival rate. |
Table 3: In Vivo Efficacy of Rocaglamide in Hematological Malignancy Xenograft Models [7]
| Cancer Type | Animal Model | Treatment | Dosing Schedule | Outcome |
| Multiple Myeloma (U266 cells) | Mouse Xenograft Model | Rocaglamide in combination with CPT | Not specified | Significantly increased anti-tumor efficacy and overcame CPT resistance. |
| Acute T-cell Leukemia (Molt-4 cells) | Mouse Xenograft Model | Rocaglamide in combination with CPT | Not specified | Similar positive results as in the multiple myeloma model. |
Table 4: In Vitro Cytotoxicity of Rocaglamide A in Pancreatic Cancer Cell Lines [4]
| Cell Line | CC50 (nM) |
| AsPC-1 | 60 - 75 |
| BxPC-3 | 100 - 140 |
| HPAF-II | 70 - 80 |
| PANC-1 | 80 - 100 |
| Capan-2 | 120 - 160 |
| Hs-766T | 90 - 110 |
| MiaPACA-2 | 130 - 160 |
| Primary pancreatic islet cells | ~20,000 |
Experimental Protocols
Orthotopic MPNST Xenograft Mouse Model[3][8]
Objective: To evaluate the in vivo efficacy of rocaglamide against Malignant Peripheral Nerve Sheath Tumors.
Animal Model:
-
Immunocompromised mice (e.g., NSG mice).
Cell Line:
-
ST8814-Luc (luciferase-expressing) MPNST cells.
Procedure:
-
Tumor Cell Implantation: Anesthetize mice and surgically implant ST8814-Luc cells into the sciatic nerve sheath to establish orthotopic tumors.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) at regular intervals.
-
Randomization: Once tumors reach a predetermined size, randomize mice into treatment and control groups (n=10 per group).
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor burden using BLI throughout the treatment period.
-
Monitor animal body weight and overall health for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[6]
-
Patient-Derived Xenograft (PDX) Models for Solid Tumors (Sarcomas, Pancreatic Cancer)[4][9][10]
Objective: To assess the antitumor activity of rocaglamides in a model that more closely recapitulates human tumor biology.
Animal Model:
-
Severely immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) mice).
Procedure:
-
Tumor Fragment Implantation:
-
Tumor Growth and Passaging:
-
Treatment Study:
-
When tumors in the experimental cohort reach the desired size, randomize mice into treatment and control groups (n=6-10 per group).[10]
-
Administer rocaglamide (e.g., Rocaglamide A at 1.5 mg/kg, IP, daily for pancreatic cancer models) or vehicle control.[4] For sarcoma PDX models, a dose of 3 mg/kg IP every other day has been shown to be well-tolerated.[11][12]
-
-
Endpoint Analysis:
-
Measure tumor volumes regularly to assess treatment efficacy.
-
Monitor animal well-being.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the eIF4A helicase, disrupting eIF4F complex function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Applications of Aglain C in Leukemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C, a member of the rocaglate family of natural products isolated from plants of the Aglaia genus, has emerged as a promising therapeutic candidate in the field of leukemia research. This document provides detailed application notes and experimental protocols for investigating the anti-leukemic properties of this compound and its close analog, Silvestrol (B610840). The primary mechanism of action for these compounds is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of specific mRNAs, many of which encode oncoproteins critical for cancer cell survival and proliferation. This targeted inhibition of protein synthesis offers a selective vulnerability in various leukemia subtypes, including Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).
Mechanism of Action: Targeting Protein Synthesis
This compound and its analogs function as potent inhibitors of eIF4A, the helicase subunit of the eIF4F translation initiation complex. By clamping eIF4A onto polypurine sequences in the 5' untranslated regions (UTRs) of specific mRNAs, these compounds stall the scanning ribosome, thereby preventing the initiation of translation. This selective inhibition disproportionately affects the synthesis of proteins with highly structured 5' UTRs, a characteristic feature of many oncoproteins such as c-Myc and Mcl-1. The downregulation of these key survival and proliferation factors ultimately leads to cell cycle arrest and apoptosis in leukemia cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Silvestrol, a well-studied analog of this compound, on various leukemia cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Silvestrol in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) at 48h | Reference |
| MV4-11 | AML (FLT3-ITD) | 2.7 | [2][3] |
| THP-1 | AML (FLT3-wt) | 3.8 | [2][3] |
| U937 | AML | 7.08 ± 2.56 | [1] |
| HL-60 | AML | 7.70 ± 1.78 | [1] |
| NB4 | AML | 10.07 ± 4.82 | [1] |
| OCI/AML2 | AML | 3.82 ± 0.95 | [1] |
| OCI/AML3 | AML | 4.46 ± 1.74 | [1] |
| Primary AML Blasts (FLT3-ITD) | AML | ~5 | [3] |
| Primary AML Blasts (FLT3-wt) | AML | ~12 | [3] |
Table 2: Induction of Apoptosis by Silvestrol in Leukemia Cells
| Cell Type | Treatment Conditions | Apoptosis Induction (Fold Increase vs. Control) | Reference |
| Primary AML Blasts | 10, 30, 50 nM for 48h | ~4-fold increase | [2][3] |
| CLL Patient Cells | 80 nM, up to 72h | Significant increase in PI uptake | [1] |
Table 3: Effect of Silvestrol on Key Oncoprotein Expression
| Cell Line/Type | Protein | Treatment Conditions | Reduction in Protein Level | Reference |
| AML Cell Lines | Mcl-1 | 50 nM for 6h | >80% | [1] |
| CLL Patient Cells | Mcl-1 | 80 nM for 4-16h | Substantial reduction | [1] |
| MV4-11 & THP-1 | FLT3 | 50 nM for 24h | 80-90% | [2][3] |
| MV4-11 & THP-1 | NF-κB (p65) | 50 nM for 24h | Decrease in expression | [2] |
Signaling Pathways and Experimental Workflows
The anti-leukemic effects of this compound are mediated through the modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating this compound's efficacy.
Caption: Mechanism of Action of this compound in Leukemia Cells.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, THP-1, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Leukemia cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Leukemia cells treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-c-Myc, anti-Mcl-1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH).
-
Conclusion
This compound and its analogs represent a promising class of anti-leukemic agents with a distinct mechanism of action targeting the translation of oncoproteins. The provided data and protocols offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in various leukemia models. Further investigation into the intricate details of its effects on signaling pathways and its in vivo efficacy will be crucial for its clinical development.
References
- 1. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Aglain C as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C, a member of the rocaglate (or flavagline) class of natural products, has demonstrated notable antiviral activity, particularly against Hepatitis C Virus (HCV).[1] Rocaglates are known to exhibit their biological effects through the inhibition of protein synthesis, primarily by targeting the eukaryotic translation initiation factor eIF4A (eIF4A).[2][3][4] Additionally, research suggests a role for rocaglates, including this compound, in disrupting viral entry by interfering with the prohibitin (PHB)-CRaf signaling pathway.[5][6][7]
These application notes provide a comprehensive overview of the methods used to evaluate the antiviral potential of this compound. The protocols detailed below are based on established methodologies for assessing antiviral efficacy and cytotoxicity, with specific relevance to the study of this compound and related compounds.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their antiviral activity and cytotoxicity.
Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogues against HCV
| Compound | HCV Infection EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (6) | 1.3 | 12 | 9.2 |
| Analogue 12l | Not explicitly stated, but potent | >200 | High |
| Analogue 12s | Not explicitly stated, but potent | >200 | High |
Data compiled from studies on Huh7.5.1 cells. EC50 (half-maximal effective concentration) represents the concentration at which a 50% inhibition of viral activity is observed. CC50 (half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity over cytotoxicity.[1]
Mechanism of Action
This compound and other rocaglates exhibit a dual mechanism of action against viruses like HCV, targeting both viral entry and protein synthesis.
-
Inhibition of Viral Entry via Prohibitin-CRaf Pathway: this compound has been shown to inhibit HCV entry into host cells.[1][5] This is achieved by disrupting the interaction between the host cell proteins prohibitin (PHB1 and PHB2) and the signaling molecule CRaf.[5][7] Prohibitins are essential for HCV entry at a post-binding step.[5][6] By interfering with this interaction, this compound effectively blocks the virus from successfully entering the cell.
-
Inhibition of Protein Synthesis via eIF4A: The primary mechanism of action for rocaglates is the inhibition of the DEAD-box RNA helicase eIF4A.[2][3][4] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate the initiation of translation.[8][9] Rocaglates bind to eIF4A and clamp it onto polypurine-rich sequences in the mRNA, thereby stalling the translation initiation complex and preventing the synthesis of viral proteins.[8][10]
Visualizations
Caption: this compound inhibits HCV entry by disrupting the Prohibitin-CRaf pathway.
Caption: this compound inhibits viral protein synthesis by targeting the eIF4A helicase.
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Huh7.5.1 cells (or other relevant host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For MTS or CellTiter-Glo® assay: Follow the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cytotoxicity versus the log of the compound concentration and use non-linear regression to determine the CC50 value.
Caption: Workflow for determining the cytotoxicity of this compound.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of this compound to inhibit the entry of HCV into host cells using non-replicating pseudoparticles.
Materials:
-
HCVpp (expressing a reporter gene like luciferase)
-
Huh7.5.1 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound and Virus Preparation: Prepare dilutions of this compound in growth medium at concentrations below its CC50 value. Mix the this compound dilutions with a predetermined amount of HCVpp.
-
Infection: Remove the medium from the cells and add 100 µL of the this compound/HCVpp mixture to the wells in triplicate. Include a "virus only" control (no compound) and a "cells only" control (no virus).
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for viral entry.
-
Medium Change: After the incubation, remove the virus-containing medium and add 100 µL of fresh complete growth medium.
-
Further Incubation: Incubate the plate for an additional 48-72 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the "virus only" control. Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the EC50 value.
Caption: Workflow for the HCV pseudoparticle entry assay.
In Vivo Studies
To date, there is a lack of publicly available in vivo efficacy data specifically for this compound as an antiviral agent. While other rocaglates, such as silvestrol, have shown in vivo activity against viruses like Hepatitis E Virus in humanized mouse models, further studies are required to establish the in vivo antiviral potential of this compound.[10]
Conclusion
This compound presents a promising scaffold for the development of novel antiviral agents, particularly against HCV. Its dual mechanism of action, targeting both viral entry and protein synthesis, offers a potential advantage in overcoming viral resistance. The protocols outlined in these application notes provide a robust framework for the continued evaluation of this compound and its analogues, guiding future research and development efforts in the field of antiviral therapeutics.
References
- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Compounds that Inhibit Hepatitis C Virus Infection by Targeting the Prohibitin-CRaf Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Class of Small Molecule Compounds that Inhibit Hepatitis C Virus Infection by Targeting the Prohibitin-CRaf Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Aglain C using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aglain C is a novel compound with significant potential in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in various matrices. The described method is selective, linear, precise, and accurate, making it suitable for routine analysis in a research or quality control environment.
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
-
Reagents and Materials:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable modifier, HPLC grade)
-
Syringe filters (0.22 µm or 0.45 µm)
-
2. Chromatographic Conditions
A reversed-phase HPLC method was developed for the separation and quantification of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or maximum absorbance of this compound) |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 5 minutes to facilitate extraction.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The quantitative data for the HPLC method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (%) | ≤ 1.0% | 0.3% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 0.1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (Intra-day RSD%) | < 2.0% |
| Precision (Inter-day RSD%) | < 3.0% |
| Accuracy (Recovery %) | 98% - 102% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for Studying Translation Initiation with Aglain C Analogs (Rocaglates)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translation initiation is the rate-limiting and most complexly regulated phase of protein synthesis. A critical component of this process is the eIF4F complex, which includes the DEAD-box RNA helicase eIF4A. This helicase is responsible for unwinding the 5' untranslated regions (5'-UTRs) of mRNAs, a crucial step for the recruitment and scanning of the 43S pre-initiation complex to locate the start codon. Certain mRNAs, particularly those encoding oncoproteins involved in cell growth and proliferation (e.g., MYC, MCL1), possess highly structured 5'-UTRs and are consequently more dependent on eIF4A activity for their translation. This dependency makes eIF4A a compelling target for anticancer drug development.
Natural products isolated from plants of the Aglaia genus, known as rocaglates or flavaglines, are potent and specific inhibitors of eIF4A. While "Aglain C" is not a standard nomenclature, it likely refers to a compound from this family, such as the well-studied members Silvestrol and Rocaglamide A . These compounds offer a unique mechanism for studying and inhibiting translation initiation. Unlike typical enzyme inhibitors, rocaglates act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine RNA sequences. This action creates a steric barrier that stalls the scanning pre-initiation complex, thereby repressing translation.
These application notes provide detailed protocols for using rocaglates to investigate the mechanisms of translation initiation, screen for novel inhibitors, and assess their effects on global and specific mRNA translation.
Mechanism of Action of Rocaglates
The canonical pathway of cap-dependent translation initiation begins with the assembly of the eIF4F complex (eIF4E, eIF4G, and eIF4A) at the 5' cap of the mRNA. The helicase activity of eIF4A, enhanced by eIF4B, unwinds the mRNA's 5'-UTR, creating a binding path for the 43S pre-initiation complex. This complex then scans the mRNA in a 5' to 3' direction until it recognizes the AUG start codon, at which point the 60S ribosomal subunit joins to form the elongation-competent 80S ribosome.
Rocaglates disrupt this process through a novel mechanism:
-
Binding: Rocaglamide A and its analogs bind to a transient, bimolecular cavity formed between the eIF4A protein and a pair of purine (B94841) bases in the RNA.[1]
-
Clamping: This binding stabilizes the eIF4A-RNA interaction in an ATP-independent manner, effectively clamping the helicase onto the mRNA.[2][3] This activity is highly selective for polypurine sequences (e.g., AG-repeats).[2]
-
Inhibition of Scanning: The clamped eIF4A-rocaglate complex acts as a physical roadblock, preventing the progression of the scanning 43S pre-initiation complex.[2]
-
Translational Repression: By halting ribosome scanning, rocaglates selectively inhibit the translation of mRNAs that contain these polypurine motifs in their 5'-UTRs, leading to a potent anti-proliferative and pro-apoptotic effect in cancer cells that rely on the expression of such proteins.[4]
Below is a diagram illustrating the mechanism of action.
Application Notes & Experimental Protocols
Rocaglates are versatile tools for studying various aspects of translation initiation. Below are detailed protocols for key experiments.
In Vitro Translation Assay using Bicistronic Luciferase Reporter
This assay is fundamental for quantifying the specific inhibition of cap-dependent translation initiation. It utilizes an in vitro transcribed mRNA containing two reporter genes. The first, Firefly luciferase (FLuc), is translated via a cap-dependent mechanism and is sensitive to eIF4A inhibition. The second, Renilla luciferase (RLuc), is translated via a cap-independent mechanism, typically driven by an Internal Ribosome Entry Site (IRES) from a virus like HCV, which does not require eIF4A.
Experimental Workflow Diagram:
Protocol:
-
Prepare Bicistronic Reporter mRNA:
-
Linearize a plasmid containing a T7 promoter followed by a 5' cap, the Firefly Luciferase coding sequence, the HCV IRES, and the Renilla Luciferase coding sequence (e.g., pSP/(CAG)33/FF/HCV/Ren·pA51).
-
Perform in vitro transcription using a T7 RNA polymerase kit, including a cap analog (e.g., m7G(5')ppp(5')G) in the reaction to produce capped mRNA.
-
Purify the transcribed mRNA using lithium chloride precipitation or a suitable RNA purification kit. Verify integrity via gel electrophoresis.
-
-
Set up In Vitro Translation Reactions:
-
Thaw rabbit reticulocyte lysate (RRL) or Krebs-2 extracts on ice.
-
For each reaction in a microfuge tube, prepare a master mix containing the lysate, an amino acid mixture (lacking methionine if radiolabeling), and an energy-generating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase).[5]
-
Aliquot the master mix for each condition (different inhibitor concentrations and a DMSO vehicle control).
-
-
Inhibitor Treatment:
-
Add the desired concentrations of Silvestrol, Rocaglamide A, or other test compounds to the reaction tubes. A typical concentration range for Silvestrol is 10 nM to 1 µM.[6] Add an equivalent volume of DMSO for the negative control.
-
-
Initiate Translation:
-
Measure Luciferase Activity:
-
Stop the reaction by placing tubes on ice.
-
Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
For each reaction, calculate the ratio of FLuc to RLuc activity. This ratio normalizes for any general effects on translation or pipetting errors.
-
Normalize the FLuc/RLuc ratios of the inhibitor-treated samples to the ratio of the DMSO control (set to 100%).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Quantitative Data Example:
| Compound | Target | Assay System | Reporter | IC50 (nM) | Reference(s) |
| Silvestrol | Cap-dependent Translation | RRL | FLuc | ~300 | [6] |
| Rocaglamide A | Cap-dependent Translation | Krebs-2 Extract | FLuc (AG-rich 5'UTR) | ~10-50 | [5] |
| Elatol | Cap-dependent Translation | HEK293 Cells | FLuc | ~2000 | [8] |
Polysome Profiling to Assess Global Translation
Polysome profiling provides a snapshot of the translational status of a cell. Actively translated mRNAs are bound by multiple ribosomes, forming polysomes. Inhibition of translation initiation leads to a "run-off" of ribosomes from the mRNA without new ribosomes initiating, causing a decrease in the polysome fraction and a corresponding increase in the 80S monosome peak.
Experimental Workflow Diagram:
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293, lymphoma cell lines) to ~80% confluency.
-
Treat cells with the desired concentration of rocaglate or DMSO for a specified time (e.g., 2-4 hours).[8]
-
-
Arrest and Harvest:
-
Add cycloheximide (final concentration 100 µg/mL) to the culture medium and incubate for 5-10 minutes at 37°C to arrest translating ribosomes.[9]
-
Place plates on ice, wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
-
Cell Lysis:
-
Lyse cells directly on the plate with ice-cold lysis buffer (e.g., containing Tris-HCl, KCl, MgCl₂, NP-40, DTT, RNase inhibitors, and cycloheximide).
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet nuclei and debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50% w/v) in ultracentrifuge tubes.
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionator system.
-
Continuously measure the RNA absorbance at 254 nm to generate a profile of ribosomal species (40S, 60S subunits, 80S monosomes, and polysomes).
-
Compare the profiles from rocaglate-treated and control cells. A significant decrease in the area under the polysome peaks and an increase in the 80S monosome peak indicates potent inhibition of translation initiation.[2]
-
Expected Results:
| Treatment | 40S/60S Subunits | 80S Monosome Peak | Polysome Peaks | Interpretation |
| DMSO (Control) | Low | Moderate | High | Active Translation |
| Rocaglate | Low | Increased | Decreased | Initiation Blocked |
Toeprinting Assay for Mapping Ribosome Position
Toeprinting is a powerful primer extension inhibition assay used to map the exact position of the 48S pre-initiation complex on an mRNA molecule. When the 48S complex assembles at the start codon, it creates a block to reverse transcriptase, generating a truncated cDNA product (the "toeprint"). Rocaglates that stall the scanning complex upstream of the start codon will either reduce the canonical toeprint or produce new toeprints at the site of the stall.
Protocol:
-
Prepare Components:
-
RNA Template: In vitro transcribe the mRNA of interest. It should have a sufficiently long 5'-UTR to allow for primer binding and analysis.
-
Primer: Design a DNA primer that is complementary to a sequence downstream of the region of interest. The primer should be fluorescently or radioactively labeled for detection.
-
Translation Lysate: Use nuclease-treated Rabbit Reticulocyte Lysate (RRL) as a source of ribosomes and initiation factors.[10]
-
-
Assemble Initiation Complexes:
-
In a microfuge tube, mix RRL, RNase inhibitor, an energy source (ATP/GTP), and the in vitro transcribed RNA.[10]
-
Add the rocaglate inhibitor or DMSO control.
-
Incubate at 30°C for 5-10 minutes to allow 48S complexes to form.
-
-
Primer Annealing and Extension:
-
Add the labeled primer to the reaction and anneal by incubating on ice.
-
Initiate the reverse transcription reaction by adding a reaction mix containing dNTPs, Mg²⁺, and a reverse transcriptase (e.g., AMV-RT).[10]
-
Incubate at 30°C for 45-60 minutes.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products (e.g., by phenol:chloroform extraction and ethanol (B145695) precipitation).
-
Prepare a sequencing ladder of the same mRNA using the same primer to precisely map the toeprint position.
-
Resolve the cDNA products and the sequencing ladder on a denaturing polyacrylamide gel.
-
Visualize the bands. The toeprint will appear as a distinct band that is absent in control reactions lacking lysate. A reduction in the intensity of the canonical start codon toeprint in the presence of a rocaglate indicates inhibition of initiation.[2]
-
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 10. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aglain C in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a natural product belonging to the rocaglamide (B1679497) (or flavagline) class of compounds, isolated from plants of the Aglaia genus.[1][2] While the broader class of rocaglamides has been investigated for various biological activities, including potent anti-inflammatory and anticancer properties, the specific application of this compound in neurodegenerative disease models is not yet extensively documented in publicly available scientific literature.[2][3] Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by common pathological mechanisms including oxidative stress, neuroinflammation, and protein misfolding, which represent potential therapeutic targets for bioactive natural products.[4][5]
Given the anti-inflammatory properties of related rocaglamides, it is plausible that this compound may exert neuroprotective effects.[3] These application notes provide a representative framework and general protocols for researchers interested in investigating the potential of this compound or similar novel compounds in the context of neurodegenerative diseases. The experimental designs outlined below are based on standard methodologies used to evaluate the neuroprotective potential of new chemical entities.
Representative Application Note: Investigating the Neuroprotective Effects of a Novel Compound in a Cellular Model of Alzheimer's Disease
This application note describes the use of a hypothetical test compound, such as this compound, in an in vitro model of Alzheimer's disease. The primary objective is to assess the compound's ability to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.
Quantitative Data Summary
The following tables present example data that would be generated from the described experimental protocols.
Table 1: Cytotoxicity of Test Compound on SH-SY5Y Neuroblastoma Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 95 ± 4.8 |
| 10 | 92 ± 6.2 |
| 25 | 75 ± 7.3 |
| 50 | 55 ± 8.1 |
| 100 | 30 ± 6.9 |
Table 2: Neuroprotective Effect of Test Compound against Aβ (1-42)-Induced Toxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| Aβ (1-42) (10 µM) | 48 ± 6.1 |
| Test Compound (1 µM) + Aβ | 65 ± 5.8 |
| Test Compound (5 µM) + Aβ | 85 ± 4.9 |
| Test Compound (10 µM) + Aβ | 92 ± 5.3 |
Table 3: Effect of Test Compound on Inflammatory Cytokine Release
| Treatment | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 |
| Aβ (1-42) (10 µM) | 450 ± 25 | 320 ± 18 |
| Test Compound (5 µM) + Aβ | 210 ± 15 | 150 ± 12 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the optimal non-toxic concentration range of the test compound.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of the test compound in culture media.
-
Replace the old media with media containing different concentrations of the test compound or vehicle control.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Neuroprotection Assay
-
Objective: To assess the ability of the test compound to protect against Aβ-induced cell death.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.
-
Introduce aggregated Aβ (1-42) peptide (10 µM) to the wells (except for the control group).
-
Co-incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
4. Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To quantify the anti-inflammatory effects of the test compound.
-
Procedure:
-
Seed SH-SY5Y cells in a 24-well plate.
-
Pre-treat with the test compound for 2 hours, followed by the addition of Aβ (1-42).
-
After 24 hours, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cellular debris.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizations
Caption: A generalized workflow for the preclinical evaluation of a novel neuroprotective compound.
Caption: A simplified diagram of the NF-κB signaling pathway and a hypothetical point of inhibition by a neuroprotective compound.
While specific data on the application of this compound in neurodegenerative disease models are currently limited, its classification as a rocaglamide suggests potential for neuroprotective activity, likely through anti-inflammatory mechanisms. The protocols and frameworks provided here offer a standard approach for the initial investigation of this compound or other novel natural products in this therapeutic area. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound in preclinical models of neurodegenerative diseases.
References
- 1. This compound | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rocaglamide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural Products and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Aglain C for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglate or cyclopenta[b]benzofuran class of natural products, which are recognized for their potent anticancer and antiviral activities.[1][2] The primary mechanism of action for this class of compounds is the inhibition of eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] By clamping eIF4A onto polypurine-rich RNA sequences, rocaglates inhibit the translation of specific mRNAs, including those encoding oncoproteins, thereby exerting their therapeutic effects.[4] The dysregulation of translation is a hallmark of cancer, making eIF4A an attractive target for therapeutic intervention. Rocaglates have shown efficacy in various cancer models by impacting key signaling pathways that control cell growth and proliferation.[5]
Due to its lipophilic nature, the formulation of this compound for in vivo studies requires careful consideration to ensure adequate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the preparation of this compound for administration in preclinical animal models, based on established methods for structurally related rocaglates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for developing a suitable in vivo formulation. While specific data for this compound is limited, the properties of related rocaglates provide valuable guidance.
| Property | Value/Information | Source |
| Chemical Formula | C₃₆H₄₂N₂O₈ | |
| Molecular Weight | 630.73 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and olive oil.[1][6][7] | |
| Stability | Stability in formulation should be empirically determined. Prepare fresh daily unless stability data indicates otherwise. | General laboratory practice |
Recommended Formulation Strategies for In Vivo Studies
Given the poor aqueous solubility of this compound, a suitable vehicle is necessary to achieve a homogenous and deliverable formulation for in vivo administration. The following strategies, adapted from successful in vivo studies with the closely related rocaglates, rocaglamide (B1679497) A and silvestrol (B610840), are recommended.[1][6][7]
Formulation for Intraperitoneal (IP) Administration
A common and effective route for administering rocaglates in preclinical models is intraperitoneal injection.[1][6][7]
Vehicle Composition 1: Olive Oil
A simple and well-tolerated vehicle for lipophilic compounds.[1][6]
| Component | Purpose |
| This compound | Active Pharmaceutical Ingredient |
| Sterile Olive Oil | Vehicle |
Vehicle Composition 2: DMSO and Saline
This co-solvent system is suitable for compounds that are not sufficiently soluble in oil.[7]
| Component | Purpose |
| This compound | Active Pharmaceutical Ingredient |
| Dimethyl Sulfoxide (DMSO) | Solubilizing agent |
| Sterile Saline (0.9% NaCl) | Diluent |
Note: The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity. The solution should be prepared fresh before each use.
Experimental Protocols
Protocol 1: Formulation of this compound in Olive Oil for IP Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in sterile olive oil.
Materials:
-
This compound
-
Sterile olive oil
-
Sterile glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it in a sterile glass vial.
-
Solubilization: Add the calculated volume of sterile olive oil to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at 37°C for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Administration: The formulation is now ready for intraperitoneal administration to the animal model.
Protocol 2: Formulation of this compound in DMSO/Saline for IP Injection
This protocol details the preparation of a 1 mg/mL solution of this compound in a 10% DMSO/saline vehicle.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it in a sterile conical tube.
-
Initial Solubilization: Add the required volume of DMSO to the tube (e.g., for a 1 mL final volume, add 100 µL of DMSO). Vortex until the this compound is completely dissolved.
-
Dilution: Slowly add the sterile saline to the tube while vortexing to reach the final desired volume (e.g., add 900 µL of saline for a 1 mL final volume). The slow addition is crucial to prevent precipitation.
-
Visual Inspection: Ensure the final solution is clear and free of any precipitates.
-
Administration: Use the freshly prepared formulation for intraperitoneal injection.
Data Presentation: In Vivo Efficacy of a Related Rocaglate
Table 1: Effect of Rocaglamide A on Tumor Volume in a Patient-Derived Pancreatic Cancer Xenograft Model [1]
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SD (Day 24) | % Inhibition of Tumor Growth |
| Vehicle (Olive Oil) | 5 | 850 ± 150 | - |
| Rocaglamide A (1.5 mg/kg, IP, daily) | 5 | 380 ± 90 | 55.3 |
Table 2: Effect of Rocaglamide A on Body Weight of Mice [1]
| Treatment Group | Mean Body Weight (g) ± SD (Day 0) | Mean Body Weight (g) ± SD (Day 24) | % Change in Body Weight |
| Vehicle (Olive Oil) | 22.5 ± 1.2 | 23.1 ± 1.5 | +2.7% |
| Rocaglamide A (1.5 mg/kg, IP, daily) | 22.8 ± 1.4 | 23.0 ± 1.6 | +0.9% |
No significant signs of toxicity were observed in the rocaglamide A-treated group.
Mandatory Visualizations
Signaling Pathway of Rocaglate Action
Rocaglates, including this compound, primarily target the eIF4A helicase, which is a key component of the eIF4F translation initiation complex. The formation and activity of this complex are regulated by major signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. By inhibiting eIF4A, rocaglates can selectively block the translation of mRNAs with complex 5' untranslated regions, which often encode proteins involved in cell proliferation and survival.
References
- 1. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Aglain C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical techniques for the structural and functional characterization of Aglain C, a compound of interest for drug development. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Additionally, a potential signaling pathway involving this compound is visualized to guide further biological investigation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.[1][2][3] A well-developed HPLC method can separate this compound from impurities and degradation products, ensuring the quality and stability of the compound.[1]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general RP-HPLC method for the analysis of this compound. Method optimization will be required based on the specific physicochemical properties of the compound.
1.1. Principle: To determine the purity and concentration of this compound in a sample by separating it from other components on a reversed-phase column with UV detection.[1]
1.2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
1.3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[4]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1][5]
1.5. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
1.6. Data Presentation:
Table 1: HPLC Purity and Quantification Data for this compound Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) | Concentration (µg/mL) |
| AGC-001 | 15.2 | 1256890 | 99.5 | 50.2 |
| AGC-002 | 15.1 | 1249870 | 99.2 | 49.8 |
| AGC-003 | 15.2 | 1260110 | 99.8 | 50.5 |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's molecular weight and can provide information about its structure.[6][7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the use of ESI-MS for the characterization of this compound.
2.1. Principle: To generate gas-phase ions of this compound from a liquid solution and determine their mass-to-charge ratio to confirm the molecular weight.[8]
2.2. Materials and Reagents:
-
This compound sample (dissolved in a suitable solvent at ~1-10 µg/mL)
-
HPLC-grade methanol or acetonitrile
-
Purified water
-
Formic acid (for positive ion mode) or Ammonium (B1175870) hydroxide (B78521) (for negative ion mode)
2.3. Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[7]
2.4. Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
Acidify the solution with 0.1% formic acid for positive ion mode analysis or basify with 0.1% ammonium hydroxide for negative ion mode analysis to promote ionization.
2.5. MS Parameters:
-
Ionization Mode: Positive or Negative ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Pressure: 20 - 30 psi
-
Drying Gas Flow: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 100 - 1000 (adjust based on expected molecular weight)
-
Fragmentor Voltage: 70 - 150 V (can be varied to induce fragmentation for structural information)
2.6. Data Presentation:
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 453.2315 | 453.2311 | -0.9 | C₂₅H₃₂N₂O₅ |
| [M+Na]⁺ | 475.2134 | 475.2130 | -0.8 | C₂₅H₃₂N₂NaO₅ |
| [M-H]⁻ | 451.2173 | 451.2178 | 1.1 | C₂₅H₃₀N₂O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound.[9][10] It provides detailed information about the carbon-hydrogen framework of the molecule.[10]
Experimental Protocol: 1D and 2D NMR
This protocol provides a general procedure for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of this compound.
3.1. Principle: To obtain detailed structural information by measuring the magnetic properties of atomic nuclei in the presence of an external magnetic field.[10]
3.2. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
3.3. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
3.4. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
3.5. NMR Experiments and Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 200-240 ppm
-
-
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
3.6. Data Presentation:
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 172.5 | - |
| 2 | 75.3 | 4.15 (d, J = 8.2) |
| 3 | 35.8 | 2.30 (m) |
| ... | ... | ... |
Logical Relationship for NMR Structural Elucidation
Caption: Logic flow for this compound structure elucidation using NMR.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol describes the general steps for determining the crystal structure of this compound.
4.1. Principle: To determine the atomic and molecular structure of this compound by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[11]
4.2. Materials and Reagents:
-
Highly purified this compound (>99%)
-
A variety of solvents and solvent mixtures for crystallization trials (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)
4.3. Instrumentation:
-
X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
4.4. Procedure:
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
Screen a wide range of solvents and conditions to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable crystal on the goniometer of the diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson search methods.[12]
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
4.5. Data Presentation:
Table 4: Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.234 |
| b (Å) | 12.543 |
| c (Å) | 18.987 |
| V (ų) | 2437.5 |
| Z | 4 |
| R-factor (%) | 4.5 |
Hypothetical Signaling Pathway of this compound
While the specific biological targets of this compound are yet to be fully elucidated, related natural products often interact with key cellular signaling pathways.[13] The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, providing a framework for future biological activity studies.
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical this compound signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray crystal structure of the serine proteinase inhibitor eglin c at 1.95 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Compound Solubility Issues in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to compound solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of solution after I added it to my cell culture medium. What are the common causes for this?
A1: Precipitation of a compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Many organic compounds, particularly those developed for drug discovery, have low intrinsic solubility in aqueous solutions like cell culture media.[1]
-
High Final Concentration: You may be exceeding the solubility limit of your compound in the final assay volume.[1]
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous culture medium can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Media Composition and pH: Components within the culture medium, such as salts, proteins, and pH, can significantly influence the solubility of your compound.[1] For instance, calcium salts are known to be prone to precipitation.[2]
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Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can alter the solubility of dissolved components, potentially leading to precipitation.[1][2][3]
-
Compound Degradation: The compound may be unstable in the culture medium and degrading into less soluble byproducts.
Q2: What is the difference between kinetic and equilibrium solubility, and which is more relevant for my in vitro assays?
A2: Understanding the difference between kinetic and equilibrium solubility is crucial for designing and interpreting your experiments:
-
Equilibrium Solubility: This is the maximum concentration of a compound that can dissolve in a solvent at thermodynamic equilibrium. It is determined by incubating an excess amount of the solid compound with the solvent for an extended period (e.g., several days) until the concentration of the dissolved compound remains constant.[4][5]
-
Kinetic Solubility: This is the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as after adding a concentrated DMSO stock to an aqueous buffer and incubating for a shorter period.[4][5] Kinetic solubility is often higher than equilibrium solubility due to the formation of a supersaturated solution.
For most high-throughput screening and cell-based in vitro assays, kinetic solubility is the more relevant parameter as it reflects the conditions under which the compound is typically tested.[4][5]
Q3: How can the solvent used for my stock solution affect the solubility of my compound in the final assay?
A3: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving poorly water-soluble compounds for in vitro assays.[1][6] However, the final concentration of DMSO in your culture medium should be kept low (typically ≤ 0.5%) as it can be toxic to cells.[7] It is essential to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium.[1]
Troubleshooting Guide
If you are experiencing compound precipitation in your in vitro assays, follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Stock Solution
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved. If necessary, gentle warming or sonication may help.
-
Choose the Right Solvent: While DMSO is common, other organic solvents may be more suitable for your specific compound.[8][9][10] Refer to the table below for a list of common solvents.
Step 2: Modify Your Dilution Method
-
Pre-warm Media: Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding your compound stock solution.[1]
-
Stepwise Dilution: To avoid solvent shock, perform a stepwise or serial dilution.[1] First, dilute your concentrated stock into a small volume of pre-warmed media to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your culture media.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently swirling or mixing to ensure rapid and even distribution.[11]
Step 3: Adjust Your Final Assay Conditions
-
Lower the Final Concentration: The most straightforward solution may be to test your compound at a lower final concentration that is below its solubility limit in your assay medium.
-
Incorporate Solubilizing Agents: For non-cell-based assays, detergents like Tween-20 or Triton X-100 can be added to the buffer to improve solubility.[7] For cell-based assays, the use of such agents is limited by their cellular toxicity.
-
pH Adjustment: If your compound's solubility is pH-dependent, ensure your culture medium is properly buffered and the pH is stable throughout your experiment.[11]
Quantitative Data Summary
The solubility of a given compound can vary significantly depending on the solvent. The following table provides a general overview of common organic solvents used in laboratory settings.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | Miscible |
| Ethanol | C₂H₆O | 78.5 | 0.789 | Miscible |
| Methanol | CH₄O | 64.7 | 0.792 | Miscible |
| Acetone | C₃H₆O | 56 | 0.784 | Miscible |
| Isopropanol | C₃H₈O | 82.5 | 0.785 | Miscible |
Data compiled from publicly available sources.[9][10]
Experimental Protocols
Protocol: Kinetic Solubility Assay by Nephelometry
This protocol outlines a common method for determining the kinetic solubility of a compound. Nephelometry measures the amount of light scattered by undissolved particles in a solution.[4]
Materials:
-
Test compound
-
Anhydrous, sterile DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (plate reader with light scattering capabilities)
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of your test compound in 100% DMSO. Ensure the compound is completely dissolved.
-
Create a Dilution Series: In a 96-well plate, perform a serial dilution of your DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Add to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate common experimental workflows and signaling pathways relevant to drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Aglain C in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and ensuring the stability of Aglain C when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?
A1: Several factors can influence the stability of this compound in DMSO. Key considerations include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air.[1] The presence of water can lead to the hydrolysis of susceptible compounds.[1] It is crucial to use anhydrous DMSO and minimize the exposure of your stock solution to the atmosphere.
-
Storage Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage at lower temperatures (-20°C or -80°C) is generally recommended to slow down potential degradation.[2]
-
Freeze/Thaw Cycles: Repeatedly freezing and thawing your stock solution can potentially degrade the compound. It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze/thaw cycles.[3] However, studies have shown that many compounds are stable for several freeze/thaw cycles.[3][4]
-
Light Exposure: Some compounds are light-sensitive. Storing this compound stock solutions in amber vials can protect them from photodegradation.[3]
-
Purity of this compound and DMSO: The presence of impurities in either the compound or the solvent can potentially catalyze degradation reactions. Always use high-purity this compound and anhydrous, high-purity DMSO.[2]
Q2: How can I tell if my this compound has degraded in the DMSO stock?
A2: Visual inspection can sometimes reveal precipitation, which may indicate solubility issues or degradation. However, the most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate this compound from its degradation products and quantify its purity over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[2]
Q3: What is the recommended procedure for preparing an this compound stock solution in DMSO?
A3: To ensure the highest quality stock solution, follow these steps:
-
Use a calibrated balance to accurately weigh the required amount of high-purity this compound powder.[2]
-
Transfer the powder to a sterile, appropriate vial (amber glass or polypropylene).[2]
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve your desired concentration (e.g., 10 mM).[2]
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If necessary, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can aid in dissolving the compound.[2]
-
Visually confirm that the solution is clear and free of any particulates.[2]
-
For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | The concentration may be too high, exceeding its solubility limit. | Try preparing a more dilute stock solution. Gentle warming or sonication may also help.[2] |
| The purity of this compound or DMSO may be low. | Ensure you are using high-purity reagents.[2] | |
| Inconsistent experimental results using the same this compound stock. | The stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution and perform a stability check using HPLC or LC-MS. Ensure proper storage in single-use aliquots at -20°C or -80°C.[2] |
| The compound may be precipitating out of solution upon dilution into aqueous buffers for assays. | Visually inspect for precipitation after dilution. Consider using a lower final concentration of this compound or a different co-solvent if compatible with your assay. | |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | This is a strong indicator of this compound degradation. | Discard the degraded stock solution and prepare a fresh one. Review your storage and handling procedures to prevent future degradation. |
Data Presentation: General Compound Stability in DMSO
The stability of a specific compound like this compound should be determined experimentally. However, the following table summarizes general findings on the stability of small molecules in DMSO under various conditions.
| Condition | Observation | Reference |
| Water Content | Increased water content in DMSO can accelerate the degradation of susceptible compounds. A study showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for 2 years at 4°C. | [3][5] |
| Storage Temperature | Most compounds are stable for at least 15 weeks at 40°C in an accelerated stability study. | [4][6] |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles. | [3][4] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature. | [3][4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound powder (high purity)
-
Anhydrous DMSO (≥99.9% purity)[1]
-
Amber glass or polypropylene vials with screw caps[1]
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
Incubator or oven for controlled temperature storage (e.g., 40°C for accelerated studies)[1]
-
Freezer (-20°C or -80°C)
-
HPLC or LC-MS/MS system[1]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in the FAQ section.[1]
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical method (e.g., 1 µM). This sample represents the initial concentration and purity of this compound.[1]
-
Sample Storage: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, 40°C for accelerated stability).[3]
-
Time Point Collection: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[3]
-
Sample Analysis: Dilute the aged aliquots in the same manner as the T=0 sample and analyze all samples (T=0 and subsequent time points) by HPLC or LC-MS/MS.[3]
-
Data Analysis:
-
Determine the peak area of the this compound parent compound in the chromatogram for each sample.[1]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100[1]
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Hypothetical Signaling Pathway for this compound
Since the specific signaling pathway modulated by this compound is not publicly available, a hypothetical pathway is presented below for illustrative purposes. This diagram depicts a plausible mechanism where this compound inhibits a key kinase in a cancer-related signaling cascade.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aglain C Concentration for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Aglain C in cell-based experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product classified as an alkaloid, with the chemical formula C₃₆H₄₂N₂O₈ and CAS number 177468-85-8.[1][2] It has been isolated from plants of the Aglaia genus.[1] Preliminary research suggests that this compound possesses anti-cancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cell lines, particularly in breast and colon cancer models.[3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
While specific IC₅₀ values for this compound are not widely published, data from related compounds, the rocaglamides, can provide a starting point. For instance, the highly active rocaglamide (B1679497) derivative, didesmethylrocaglamide, has shown IC₅₀ values in the nanomolar range (0.004 and 0.013 µM) in MONO-MAC-6 and MEL-JUSO cell lines, respectively.[4] However, another "aglain derivative" was reported to be inactive up to 3 µg/ml (approximately 4.6 µM).[4]
Given this variability, a wide concentration range is recommended for initial experiments. A starting point could be a serial dilution from 10 µM down to the nanomolar range.
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] For cell-based experiments, DMSO is the most common choice for preparing stock solutions.[6][7]
Protocol for Preparing this compound Stock Solution:
-
Solvent Selection: Use anhydrous, sterile DMSO.[8]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for minimal solvent addition to your cell culture, keeping the final DMSO concentration low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6][9]
-
Dissolving: To dissolve this compound, add the appropriate volume of DMSO to the vial. Gentle vortexing or brief sonication may be required to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential signaling pathways affected by this compound?
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, related rocaglamide compounds are known to target the eukaryotic translation initiation factor 4A (eIF4A), which is a component of the eIF4F complex.[10] Inhibition of eIF4A can disrupt the translation of specific mRNAs, including those encoding proteins involved in cell proliferation and survival.
Furthermore, rocaglamides have been shown to interact with Prohibitin 1 and 2 (PHB1/2), leading to the inhibition of the CRaf-MEK-ERK (MAPK) signaling pathway.[11] The PI3K/Akt pathway is another critical signaling cascade often involved in cell survival and proliferation that can be affected by various anti-cancer agents.[12][13][14] Given that this compound induces apoptosis, it is plausible that it may modulate these or other related cell survival and death pathways.[15][16]
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations, from nanomolar to low micromolar. |
| Compound Instability | Natural products can be unstable in aqueous cell culture media at 37°C.[17] Prepare fresh dilutions from a frozen stock for each experiment. Consider the stability of related compounds; for example, some rocaglamides are sensitive to degradation. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound's mechanism of action. Test a panel of different cancer cell lines, including those from breast and colon cancer, where related compounds have shown activity. |
| Incorrect Assay Endpoint | The cytotoxic effect may be time-dependent.[18] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Solubility Issues | This compound may precipitate out of the cell culture medium upon dilution from the DMSO stock. Ensure the final DMSO concentration is as low as possible and that the compound is fully dissolved in the medium. Visually inspect the culture wells for any signs of precipitation. |
Issue 2: High background or inconsistent results in viability assays.
| Possible Cause | Suggested Solution |
| DMSO Cytotoxicity | The final concentration of DMSO in the culture medium may be too high for your specific cell line.[9] Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (media with the same DMSO concentration but without this compound). |
| Assay Interference | Natural products can sometimes interfere with the reagents used in colorimetric or fluorometric viability assays (e.g., MTT, MTS, resazurin).[3] This can lead to false positive or negative results. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or a real-time impedance-based assay.[19] |
| Contamination of Stock | The this compound stock solution or the natural product itself could be a source of microbial contamination.[20] Filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially of small volumes of viscous DMSO stock, can lead to high variability between replicates. Use calibrated pipettes and ensure proper mixing when preparing dilutions. |
Issue 3: Observing unexpected cellular morphology or off-target effects.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations, this compound may bind to other cellular targets, leading to unintended effects. Use the lowest effective concentration possible based on your dose-response studies. |
| Induction of Cellular Stress | The observed morphological changes may be part of the apoptotic process or a general stress response. Document these changes with microscopy and consider using markers for cellular stress in your analysis. |
| Interaction with Media Components | Components in the cell culture media could interact with this compound, altering its activity or leading to the formation of cytotoxic byproducts. If feasible, test the compound's effect in a simpler, defined medium. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177468-85-8 | [1][2] |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [1][2] |
| Molecular Weight | 630.7 g/mol | [2] |
| Class | Alkaloid | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Table 2: Reported IC₅₀ Values of a Related Rocaglamide Derivative
| Compound | Cell Line | IC₅₀ (µM) | Assay | Source |
| Didesmethylrocaglamide | MONO-MAC-6 (Human acute monocytic leukemia) | 0.004 | MTT Assay | [4] |
| Didesmethylrocaglamide | MEL-JUSO (Human melanoma) | 0.013 | MTT Assay | [4] |
| Aglain Derivative | MONO-MAC-6 / MEL-JUSO | > 4.6 | MTT Assay | [4] |
Note: The data in Table 2 is for a related compound and should be used as a general guide for designing experiments with this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. himedialabs.com [himedialabs.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Aglain C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of Aglain C, a member of the rocaglamide (B1679497) family of natural products. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound belongs to the rocaglamide class of compounds. The primary and well-established mechanism of action for rocaglamides is the inhibition of protein synthesis.[1][2] This occurs through the binding to the eukaryotic translation initiation factor eIF4A, an RNA helicase.[3][4] Rocaglamides clamp eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), which stalls the scanning of the 43S preinitiation complex and thereby inhibits translation initiation.[4][5]
Q2: I am observing a phenotype in my experiments with this compound that does not seem to be directly related to general protein synthesis inhibition. Could this be an off-target effect?
A2: It is possible. While the primary effect of this compound is the inhibition of translation, rocaglamides have been reported to induce phenotypes that may be independent of this main mechanism of action. For instance, Rocaglamide-A has been shown to inhibit cancer cell migration and invasion by modulating the activity of Rho GTPases.[6] This effect was observed at concentrations that had minimal impact on overall protein synthesis, suggesting the involvement of a different, as-yet-unidentified molecular target.[6] Therefore, if you observe a highly specific cellular response, it is prudent to investigate the possibility of an off-target effect.
Q3: At what concentrations should I expect to see on-target versus potential off-target effects of this compound?
A3: The concentration at which on-target versus potential off-target effects are observed can be cell-type dependent and specific to the particular rocaglamide analog. Generally, inhibition of protein synthesis, the primary on-target effect, occurs at low nanomolar concentrations. For example, the IC50 for translation inhibition by Rocaglamide A is typically in the low nanomolar range.[7] In contrast, effects on cell migration have been observed at concentrations as low as 15 nM, where the impact on overall protein synthesis was minimal.[5] It is crucial to perform dose-response experiments for each phenotype of interest in your specific experimental system.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended. Here are some key strategies:
-
Orthogonal Assays: Use an alternative method to inhibit the primary target (eIF4A), such as siRNA or CRISPR-Cas9-mediated knockdown/knockout. If the phenotype persists after reducing eIF4A levels, it is more likely to be an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target protein (eIF4A) in intact cells. It can also be used in a proteome-wide manner to identify other potential binding partners (off-targets).
-
Affinity Chromatography coupled with Mass Spectrometry: This chemical proteomics approach uses a modified version of this compound as "bait" to pull down its interacting proteins from a cell lysate. These interacting proteins, which may include off-targets, are then identified by mass spectrometry.
-
Dose-Response Correlation: Carefully compare the concentration range at which this compound inhibits protein synthesis with the concentration range that produces the phenotype . A significant separation between these dose-response curves could suggest an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results at the same concentration of this compound.
-
Possible Cause: Variability in cell culture conditions (e.g., cell density, passage number, serum concentration) can influence cellular responses to small molecules.
-
Troubleshooting Steps:
-
Standardize all cell culture parameters.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
Perform a fresh dose-response curve for the phenotype of interest to re-establish the effective concentration.
-
Issue 2: My results with this compound do not align with published data.
-
Possible Cause: Differences in experimental systems (cell lines, assay conditions) can lead to variations in observed effects.
-
Troubleshooting Steps:
-
Carefully review the materials and methods of the published study and compare them to your own protocol.
-
If possible, obtain the same cell line used in the publication to validate your findings.
-
Consider that different rocaglamide analogs can have varying potencies and off-target profiles.
-
Quantitative Data Summary
Table 1: IC50 Values for Translation Inhibition by Rocaglamides in Different Cell Lines
| Rocaglamide Derivative | Cell Line | IC50 (nM) for Translation Inhibition |
| Rocaglamide A | Jurkat | < 10 |
| Rocaglamide A | NIH/3T3 | ~50 |
| Didesmethylrocaglamide (B3182005) | 697 (leukemia) | 3.5 |
| Silvestrol | 697 (leukemia) | 26 |
Data compiled from multiple sources, specific conditions may vary.[7][8]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target (eIF4A) and to screen for potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Detection: Analyze the amount of the target protein (e.g., eIF4A) and other proteins of interest in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 2: Affinity Chromatography-Mass Spectrometry for Target Identification
Objective: To identify the direct binding partners of this compound, including potential off-targets, from a complex cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin).
-
Affinity Matrix Preparation: Immobilize the biotinylated this compound probe onto a solid support, such as streptavidin-coated beads.
-
Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-coupled beads to allow for the binding of interacting proteins. As a negative control, use beads without the this compound probe.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-coupled beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential binding partners.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cytotoxicity Assay Inconsistencies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cytotoxicity assays. While the examples provided are general, they can be applied to specific compounds like "Aglain C" by adapting the principles to your particular experimental setup.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay results show high variability between replicate wells. What are the common causes and solutions?
High variability between replicates is a frequent issue that can obscure the true effect of your test compound. The primary causes often relate to inconsistencies in cell seeding, compound addition, or plate handling.
Common Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. Use a calibrated multichannel pipette for better consistency. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. When adding compounds, touch the pipette tip to the side of the well just above the media surface to avoid disturbing the cell monolayer. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To minimize this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium. |
| Incomplete Compound Mixing | After adding your compound, gently mix the plate on a plate shaker or by tapping the sides to ensure even distribution without dislodging cells. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gently pipetting up and down. Cell clumps will lead to uneven cell distribution and inconsistent results. |
Q2: The positive control in my assay is not showing the expected level of cytotoxicity. What should I do?
A failing positive control can invalidate the results of an entire experiment. This issue often points to problems with the control compound, the cells, or the assay reagents.
Troubleshooting Steps:
-
Confirm Positive Control Integrity: Prepare a fresh dilution of your positive control from a reliable stock. If possible, use a new vial of the compound.
-
Check Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at the optimal confluency for the assay. Stressed or overly confluent cells may respond differently to cytotoxic agents.
-
Verify Reagent Preparation: Ensure all assay reagents were prepared correctly and are not expired. For assays like the MTT assay, the MTT solution should be fresh and protected from light.
-
Incubation Time: Confirm that the incubation time with the positive control is sufficient to induce cytotoxicity in your specific cell line. You may need to optimize the treatment duration.
Q3: I am observing high background signal in my negative control (vehicle-treated) wells. What could be the cause?
High background can mask the cytotoxic effects of your compound. This is often due to issues with the cells, media, or the detection reagent itself.
Potential Causes and Solutions:
| Cause | Solution |
| High Cell Seeding Density | An excessive number of cells can lead to high metabolic activity, resulting in a strong background signal. Optimize the cell seeding density for your specific cell line and assay duration. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay. Serum components can also sometimes contribute to background; reducing the serum concentration during the assay may help. |
| Reagent Contamination | Bacterial or fungal contamination of your cell culture or reagents can lead to a high background signal. Always practice good aseptic technique. |
| Forceful Pipetting | Excessive force during pipetting can cause cell lysis, leading to the release of intracellular components that may interfere with the assay. |
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Across Experiments
Obtaining reproducible IC50 values is crucial for compound characterization. Variability in IC50 can stem from several factors.
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Guide 2: Optimizing Compound Concentration and Incubation Time
Finding the optimal concentration range and incubation period is critical for a successful cytotoxicity assay.
Experimental Workflow for Optimization:
Technical Support Center: Understanding and Overcoming Resistance to Aglain C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Aglain C, a potent inhibitor of the translation initiation factor eIF4A. This guide will help you understand the mechanisms of resistance and provide protocols to investigate and potentially overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time. | Development of acquired resistance in the cell line. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of the current cell line with the parental, sensitive cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Proceed to the experimental protocols section to test for known resistance mechanisms such as target mutation (eIF4A), activation of bypass pathways (NRF2), or increased drug efflux (MDR1). |
| Inconsistent results between experiments. | Experimental variability. | 1. Cell Culture Consistency: Ensure consistent cell passage number, confluency, and media conditions.[1] 2. Compound Integrity: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. 3. Assay Uniformity: Standardize cell seeding density and incubation times. Use a consistent and validated cell viability assay.[2] |
| High cell viability at expected cytotoxic concentrations. | Intrinsic resistance of the cell line. | 1. Literature Review: Check published data to see if your cell line is known to be intrinsically resistant to eIF4A inhibitors. 2. Baseline Protein Expression: Analyze the basal expression levels of eIF4A, NRF2, and MDR1 in your cell line. High basal levels of NRF2 or MDR1 may contribute to intrinsic resistance. |
| Cells recover after removal of this compound. | The compound may be cytostatic rather than cytotoxic at the concentration used. | 1. Apoptosis Assay: Perform an Annexin V/Propidium Iodide staining assay to determine if this compound is inducing apoptosis or necrosis. 2. Clonogenic Assay: A clonogenic survival assay can assess the long-term proliferative capacity of cells after transient exposure to the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound and other rocaglates?
A1: The three main mechanisms of resistance are:
-
Target Alteration: Mutations in the EIF4A1 gene, which codes for the direct target of this compound, can prevent the drug from binding effectively. The F163L mutation is a well-characterized example that confers resistance.[3][4][5][6]
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Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways can compensate for the translational inhibition caused by this compound. The NRF2 antioxidant response pathway is a key mechanism of resistance.[7]
-
Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein), encoded by the ABCB1 gene, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8]
Q2: How can I determine if my cells have developed resistance to this compound?
A2: The first step is to perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental or previously tested cells indicates the development of resistance. For example, a silvestrol-resistant acute lymphoblastic leukemia cell line (697-R) showed a significant increase in IC50 compared to the parental line.[8]
Q3: What is the role of the NRF2 pathway in this compound resistance?
A3: The NRF2 pathway is a major regulator of the cellular antioxidant response.[9] Its activation can protect cancer cells from the stress induced by chemotherapeutic agents. In the context of this compound resistance, activation of NRF2 has been shown to upregulate the expression of various cytoprotective genes, which helps the cells survive the inhibitory effects of the drug.[7] Studies have shown that the mRNA level of NRF2 can be significantly higher in resistant cells.[7]
Q4: Can mutations in eIF4A affect the efficacy of this compound?
A4: Yes, mutations in the drug-binding site of eIF4A can confer resistance. The F163L mutation in eIF4A1 has been shown to make cells significantly more resistant to rocaglates, including this compound.[3][5][6][10] This is because the mutation interferes with the ability of the drug to clamp eIF4A onto mRNA.
Q5: Is it possible to overcome resistance to this compound?
A5: In some cases, yes. If resistance is mediated by MDR1 overexpression, co-treatment with an MDR1 inhibitor like verapamil (B1683045) or cyclosporin (B1163) A may restore sensitivity.[8] If resistance is due to the activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway could be a viable strategy.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and rocaglate resistance.
Table 1: IC50 Values of Rocaglates in Sensitive vs. Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Silvestrol | 697 (ALL) | MDR1 Overexpression | ~4.3 nM (Vincristine) | ~72.1 nM (Vincristine) | ~16.8 | [8] |
| Romidepsin | 697 (ALL) | MDR1 Overexpression | ~2.5 nM | ~8.6 nM | ~3.4 | [8] |
| CR-1-31-B | NIH/3T3 | eIF4A1 F163L Mutation | ~8.5 nM | >85 nM | >10 | [3] |
Note: Data for this compound is limited; Silvestrol and CR-1-31-B are close structural and functional analogs.
Table 2: Fold Change in Gene/Protein Expression in Resistant Cell Lines
| Gene/Protein | Cell Line | Resistance Mechanism | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| NRF2 | A2780cp (Ovarian) | Cisplatin (B142131) Resistance | 3.17 | Overexpressed | [7] |
| HO-1 | A2780cp (Ovarian) | Cisplatin Resistance | 7.66 | Overexpressed | [7] |
| MDR1 (ABCB1) | Drug-resistant ovarian cancer cell lines | Doxorubicin/Paclitaxel Resistance | Significantly Increased | Significantly Increased | [11] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Sensitive and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NRF2 and MDR1 Expression
This protocol assesses the protein levels of NRF2 and MDR1.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NRF2, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to the loading control (β-actin).
Protocol 3: CRISPR/Cas9-mediated Knockout to Validate Resistance Genes
This protocol can be used to validate if the knockout of a specific gene (e.g., NRF2 or ABCB1) re-sensitizes resistant cells to this compound.
Materials:
-
Resistant cell line
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest
-
Lentivirus packaging plasmids
-
Transfection reagent
-
Puromycin or another selection agent
Procedure:
-
Design and clone a gRNA targeting the gene of interest into a lentiviral vector.
-
Co-transfect the gRNA vector and packaging plasmids into HEK293T cells to produce lentivirus.
-
Harvest the lentivirus and transduce the resistant cell line.
-
Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Confirm gene knockout by Western blot or sequencing.
-
Perform an IC50 assay (Protocol 1) on the knockout cell line to assess for re-sensitization to this compound.
Visualizations
Mechanism of Action and Resistance to this compound
Caption: Overview of this compound's mechanism and key resistance pathways.
NRF2 Signaling Pathway in Drug Resistance
Caption: The NRF2 signaling pathway leading to cytoprotective gene expression.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow to identify and validate this compound resistance.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2 induces cisplatin resistance through activation of autophagy in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to the Translation Initiation Inhibitor Silvestrol is Mediated by ABCB1/P-Glycoprotein Overexpression in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Bioavailability of Aglain C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Aglain C. Given the limited publicly available data on this compound, this guide focuses on general strategies applicable to poorly soluble and/or permeable small molecules, a common characteristic of complex natural products.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability of this compound in our initial in-vivo studies. What are the likely causes?
A1: Low oral bioavailability of a compound like this compound, a complex phytochemical, is often attributed to two primary factors:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, leading to a slow dissolution rate, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule's size, structure, and physicochemical properties might hinder its ability to pass through the intestinal epithelium into the bloodstream.
These characteristics would classify this compound as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Identifying the specific limiting factor is crucial for selecting an appropriate bioavailability enhancement strategy.
Q2: How can we determine if the low bioavailability of this compound is primarily due to poor solubility or poor permeability?
A2: A systematic approach involving both in-vitro and in-silico methods can help elucidate the primary barrier to this compound's absorption.
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: Utilize in-vitro models such as the Caco-2 cell monolayer permeability assay to estimate the intestinal permeability of this compound.
-
In-Silico Modeling: Computational tools can predict solubility and permeability based on the molecular structure of this compound.
The results from these assessments will help you classify this compound according to the BCS and guide the selection of a suitable formulation strategy.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
If experimental data confirms that this compound has low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution rate and, consequently, its bioavailability.
Strategy 1.1: Nanoformulation using Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, improving their solubility and stability.
Illustrative Experimental Protocol: Preparation of this compound-loaded SLNs by Hot Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
Illustrative Quantitative Data:
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In-vitro Drug Release at 24h (%) |
| This compound-SLN | 150 ± 10 | 0.21 ± 0.05 | 85 ± 5 | 70 ± 8 |
| Free this compound | - | - | - | 15 ± 3 |
| Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound. |
Strategy 1.2: Amorphous Solid Dispersions
Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can prevent crystallization and enhance its dissolution rate.
Illustrative Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion and sieve it to obtain a uniform particle size.
Illustrative Quantitative Data:
| Formulation | Dissolution at 30 min in pH 6.8 buffer (%) |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 85 ± 6 |
| Physical Mixture | 30 ± 4 |
| Pure this compound | 10 ± 2 |
| Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound. |
Issue 2: Poor Intestinal Permeability of this compound
If this compound exhibits low intestinal permeability, formulation strategies that can enhance its transport across the intestinal epithelium should be considered.
Strategy 2.1: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. These systems can enhance the permeability of drugs by various mechanisms.
Illustrative Experimental Protocol: Preparation of this compound-loaded SEDDS
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form stable emulsions.
-
Formulation: Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Drug Loading: Dissolve this compound in the optimized SEDDS formulation with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the self-emulsification time, droplet size, and stability of the resulting emulsion upon dilution with an aqueous medium.
Illustrative Quantitative Data:
| Formulation | Emulsification Time (s) | Droplet Size (nm) | Apparent Permeability Coefficient (Papp) in Caco-2 model (x 10⁻⁶ cm/s) |
| This compound-SEDDS | 30 ± 5 | 50 ± 8 | 5.2 ± 0.7 |
| This compound Solution | - | - | 0.8 ± 0.2 |
| Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound. |
Visualizations
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Proposed mechanisms for enhanced bioavailability of this compound via SEDDS.
minimizing experimental variability in Aglain C studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aglain C, a potent inhibitor of the translation initiation factor eIF4A. This guide addresses common experimental challenges, offers detailed protocols, and provides answers to frequently asked questions to help minimize variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the rocaglate (or flavagline) family of natural products that function as potent inhibitors of eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an ATP-dependent DEAD-box RNA helicase that unwinds the secondary structure in the 5'-untranslated region (UTR) of mRNAs, a critical step for ribosome recruitment and the initiation of translation.[2][3] this compound and other rocaglates exhibit a unique mechanism by clamping eIF4A onto specific mRNA sequences, particularly those with polypurine-rich regions, thereby stalling the helicase and inhibiting translation.[4][5] This selective inhibition of translation of certain mRNAs, including many proto-oncogenes, makes eIF4A an attractive target in cancer therapy.[2]
Q2: What is the key signaling pathway affected by this compound?
By inhibiting eIF4A, this compound impacts signaling pathways that are heavily reliant on the translation of key regulatory proteins. One of the most significantly affected pathways is the mTOR (mechanistic target of rapamycin) signaling cascade.[6][7] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is often deregulated in cancer.[8][9] Many of the downstream effectors of mTOR signaling are encoded by mRNAs with complex 5' UTRs, making their translation particularly sensitive to eIF4A inhibition. Therefore, by using this compound, researchers can probe the role of translational control in the mTOR pathway and its downstream cellular processes.
Q3: What are the known off-target effects of this compound?
While this compound is a potent eIF4A inhibitor, like many small molecules, it may have off-target effects. The rocaglate chemical scaffold has been shown to interact with other cellular proteins. It is crucial to consider that observed cellular phenotypes may not be solely due to eIF4A inhibition. To mitigate this, it is recommended to use structurally unrelated eIF4A inhibitors (e.g., hippuristanol) as controls to confirm that the observed biological effects are indeed due to the inhibition of eIF4A.[10] Additionally, performing experiments in eIF4A1 knockout or mutant cell lines that are resistant to rocaglates can help to distinguish on-target from off-target effects.[4]
Q4: How should I prepare and store this compound for cell culture experiments?
The solubility and stability of this compound in cell culture media are critical for obtaining consistent results.[11] It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture media and mix thoroughly. It is advisable to test the stability of this compound in your specific cell culture medium over the time course of your experiment, as degradation can lead to a loss of potency.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays | Cell density and health: Inconsistent cell seeding density or using unhealthy/over-confluent cells can alter their sensitivity to inhibitors.[10] | Ensure consistent cell seeding density across all wells and plates. Regularly monitor cell health and morphology. Perform experiments on cells in the exponential growth phase. |
| Inhibitor-serum protein binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration.[10] | Consider reducing the serum concentration during the treatment period or using serum-free media if the cell line can tolerate it. | |
| Inaccurate IC50 determination: Inconsistent incubation times or reagent concentrations. | Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. | |
| Weak or no effect on downstream protein expression (Western Blot) | Poor cell permeability: this compound may not be efficiently entering the cells. | Use cell lines with known good permeability to similar compounds. If possible, perform uptake studies. |
| Drug efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).[10] | Co-treatment with a known efflux pump inhibitor can help determine if this is a factor. | |
| Metabolic instability: this compound may be rapidly metabolized by the cells into an inactive form.[10] | Perform time-course experiments to assess the duration of the compound's effect. | |
| Inconsistent results between experiments | Reagent variability: Inconsistent quality or concentration of this compound stock solutions. | Prepare a large, single batch of this compound stock solution, aliquot, and store properly. Periodically check the purity and concentration of the stock. |
| Passage number of cells: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | Use cells within a defined, low passage number range for all experiments. | |
| Mycoplasma contamination: Mycoplasma can alter cellular metabolism and response to treatments. | Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of eIF4A Downstream Targets
This protocol is used to assess the effect of this compound on the protein levels of downstream targets of eIF4A-mediated translation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., c-Myc, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.[14][15]
Data Presentation
Table 1: Example IC50 Values of Rocaglates in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Silvestrol | BJAB Burkitt lymphoma | ~10 | [2] |
| Zotatifin (eFT226) | Various cancer cell lines | 2 | [1] |
| CR-1-31-B | NIH 3T3 | ~40 | [4] |
| Rocaglamide A | T-cells | ~50 | [1] |
Visualizations
Caption: this compound inhibits translation initiation by clamping eIF4A onto mRNA.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian TOR signaling to the AGC kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. researchgate.net [researchgate.net]
- 14. LabXchange [labxchange.org]
- 15. praxilabs.com [praxilabs.com]
Technical Support Center: Addressing Aglain C Degradation in Aqueous Solutions
Welcome to the technical support center for Aglain C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity is often due to its degradation in aqueous solutions. The primary causes of degradation for compounds like this compound are hydrolysis, oxidation, and photodegradation. The rate of degradation can be influenced by several factors including the pH of the solution, temperature, exposure to light, and the presence of dissolved oxygen or metal ions.[1][2][3][4]
Q2: What are the initial signs of this compound degradation?
A2: The initial signs of degradation can be subtle. You might observe a decrease in the expected biological or pharmacological effect, or inconsistent results between experiments.[1] Visible changes such as a change in color, the appearance of cloudiness, or the formation of precipitate are also strong indicators of degradation.[1] For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent this compound compound.[1][5]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. This includes using an appropriate buffer system to maintain a stable pH, protecting the solution from light, working at lower temperatures when possible, and using degassed solvents to minimize oxidation.[1][6] The addition of stabilizing excipients, such as antioxidants, may also be beneficial.[7][8][9]
Q4: What is the optimal pH for storing and using this compound solutions?
A4: The optimal pH for this compound is highly dependent on its specific chemical structure. Generally, the stability of a compound can vary significantly with pH.[10][11][12] It is recommended to perform a pH stability study to determine the pH at which this compound exhibits the greatest stability. This typically involves incubating solutions of this compound at different pH values and monitoring its concentration over time.
Q5: Can I prepare a stock solution of this compound and store it for future use?
A5: While it is often more convenient to prepare stock solutions, the stability of this compound in solution over time must be considered. If you need to store a stock solution, it is generally recommended to store it at a low temperature (e.g., -20°C or -80°C) and to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] It is also advisable to protect the stock solution from light. Before use, it's a good practice to verify the integrity of the stored stock solution, especially for long-term storage.
Troubleshooting Guide
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity.[1] | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1] |
| Visible changes in the solution (e.g., color change, precipitation) | Chemical instability, such as oxidation or hydrolysis, leading to the formation of insoluble degradation products.[1] | 1. Consult Compound Documentation: Review any available data on the solubility and stability of this compound. 2. Filter the Solution: If a precipitate has formed, you can try to filter the solution to remove the insoluble material, but be aware that the concentration of active this compound will be lower. 3. Optimize Solution Conditions: Investigate the effects of pH, buffer type, and the addition of co-solvents to improve stability and solubility. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the degradation products. This can provide clues about the degradation pathway. 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, light, heat) to systematically identify potential degradation products and pathways.[2][13][14] |
| Rapid loss of activity in cell culture media | Instability at 37°C, interaction with media components, or cellular metabolism.[6] | 1. Conduct a Stability Test in Media: Incubate this compound in the cell culture medium for the duration of your experiment and measure its concentration at different time points. 2. Increase Dosing Frequency: If this compound is found to be unstable in the culture medium, consider replenishing it by changing the medium more frequently.[6] 3. Use of Stabilizers: Investigate the compatibility of adding antioxidants or other stabilizers to the culture medium. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate) covering a range from acidic to basic (e.g., pH 3 to pH 9)
-
High-purity water
-
HPLC system with a suitable column and detector for this compound analysis
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Prepare this compound Solutions: Dissolve a known amount of this compound in each buffer to a final concentration relevant to your experiments (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline (100% concentration).
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: For each pH, calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber or a light source with controlled UV and visible light output
-
Oven or water bath
-
HPLC-MS system for separation and identification of degradation products
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to the HCl solution.
-
Base Hydrolysis: Add an aliquot of the stock solution to the NaOH solution.
-
Oxidation: Add an aliquot of the stock solution to the H₂O₂ solution.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (this compound in a neutral, light-protected solution at room temperature) should also be prepared and incubated.
-
Neutralization (for acid and base hydrolysis): After incubation, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by HPLC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the peaks corresponding to degradation products. Use the mass spectrometry data to propose structures for the major degradation products. This information will help in understanding the degradation pathways.[2][13][14][15]
Data Presentation
Table 1: Effect of pH on the Stability of a Hypothetical Small Molecule (Compound X) at 25°C
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 5 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 4 | 98 | 99 | 95 | 85 |
| 8 | 96 | 98 | 90 | 72 |
| 24 | 90 | 95 | 75 | 50 |
| 48 | 82 | 91 | 55 | 30 |
Table 2: Effect of Temperature on the Stability of a Hypothetical Small Molecule (Compound Y) at pH 7.0
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 24 | 99 | 92 | 85 |
| 48 | 98 | 85 | 72 |
| 72 | 97 | 78 | 60 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Aglain C Delivery to Target Cells
Welcome to the technical support center for optimizing the delivery of Aglain C to target cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro experiments?
A1: this compound is a hydrophobic molecule, which can lead to poor aqueous solubility. For initial stock solutions, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. It is crucial to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.[1]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is between 0.1% and 0.5%, as higher concentrations can be toxic to cells.[1]
-
Serial Dilutions: Prepare serial dilutions of your this compound stock in pre-warmed cell culture medium just before adding it to the cells.
-
Vortexing/Sonication: Gently vortex or sonicate the diluted this compound solution to aid in dissolution before adding it to the cells.
-
Formulation with Pluronic F-68: Consider formulating this compound with a non-ionic surfactant like Pluronic F-68 to improve its solubility and stability in aqueous solutions.
Q3: My this compound is not showing the expected cytotoxic effect. What are the possible reasons?
A3: Several factors could contribute to low bioactivity. Consider the following:
-
Compound Integrity: Ensure the this compound has been stored correctly (as a dry powder at -20°C or lower, protected from light) to prevent degradation. It is advisable to prepare fresh stock solutions for each experiment.
-
Cellular Uptake: Inefficient cellular uptake can limit the compound's efficacy. You may need to optimize the delivery method or formulation.
-
Assay Conditions: Verify the parameters of your cytotoxicity assay, such as cell density, incubation time, and the concentration range of this compound.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. Consider testing a panel of cell lines to identify the most responsive models.
Q4: How can I quantify the amount of this compound taken up by my target cells?
A4: Quantifying intracellular drug concentration is crucial for understanding its efficacy. Here are two common methods:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and quantitative method for measuring the concentration of small molecules within cell lysates.[2][3]
-
Fluorescence Microscopy: If this compound is intrinsically fluorescent or can be labeled with a fluorescent tag without altering its activity, fluorescence microscopy can be used for qualitative and semi-quantitative analysis of cellular uptake.[4]
Troubleshooting Guides
Troubleshooting Poor this compound Solubility in Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its kinetic solubility in the aqueous environment. | - Increase the final DMSO concentration, ensuring it remains within the non-toxic range for your cells (typically 0.1-0.5%).[1]- Prepare dilutions in pre-warmed media immediately before use.- Use a formulation agent like Pluronic F-68 to enhance solubility. |
| Inconsistent results between experiments | The amorphous solid state of the precipitated this compound may vary, leading to different dissolution rates. | - Prepare fresh dilutions for each experiment from a consistent, high-concentration DMSO stock.- Ensure thorough mixing after dilution. |
| Low bioactivity observed | The effective concentration of soluble this compound is lower than intended due to precipitation. | - Visually inspect for precipitation before and after adding to cells.- Centrifuge the diluted solution and measure the concentration of the supernatant using HPLC-MS to determine the actual soluble concentration.[5] |
Troubleshooting Low Cytotoxicity in MTT Assays
| Problem | Possible Cause | Recommended Solution |
| High cell viability at expected cytotoxic concentrations | - This compound degradation: The compound may be unstable in the assay buffer.[6]- Insufficient incubation time: The duration of exposure may not be long enough to induce cell death.- Low cellular uptake: The compound is not efficiently entering the cells. | - Assess the stability of this compound in your assay buffer over time using HPLC.[6]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Optimize delivery using a suitable formulation or delivery vehicle. |
| Inconsistent absorbance readings | - Uneven cell seeding: Variation in cell number per well.- Incomplete formazan (B1609692) solubilization: The purple formazan crystals are not fully dissolved. | - Ensure a homogenous cell suspension before seeding.- Increase the incubation time with the solubilization solution and ensure thorough mixing by shaking. |
| High background absorbance | - Contamination: Bacterial or fungal contamination of cell cultures.- Phenol (B47542) red interference: The pH indicator in the medium can affect absorbance readings. | - Regularly check cultures for contamination.- Use a culture medium without phenol red for the assay. |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is intended to determine the cytotoxic effects of this compound on cultured cells.[7][8][9][10]
Materials:
-
Target cells in culture
-
This compound stock solution in DMSO
-
Cell culture medium (serum-free for MTT incubation step is recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle shaking to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.[7]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[11]
Protocol 2: Quantification of Intracellular this compound using HPLC-MS
This protocol provides a general workflow for the quantification of this compound from cell lysates.[2][12][13][14]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Formic acid
-
This compound standard for calibration curve
-
HPLC-MS system
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add two volumes of ice-cold acetonitrile to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the intracellular this compound. Dilute the supernatant with water containing 0.1% formic acid to a suitable concentration for HPLC-MS analysis.
-
HPLC-MS Analysis: Inject the prepared sample into the HPLC-MS system. Use a C18 reverse-phase column and a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.
-
Quantification: Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated with known concentrations of this compound.
-
Normalization: Normalize the intracellular this compound concentration to the total protein concentration of the cell lysate, which can be determined using a BCA assay. The final result is typically expressed as ng of this compound per mg of protein.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cancer Cell Lines
This table serves as a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound. Researchers should replace the placeholder data with their experimental results.[15][16][17][18]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | [Insert Data] |
| HeLa | Cervical Cancer | 48 | [Insert Data] |
| DU-145 | Prostate Cancer | 48 | [Insert Data] |
| A549 | Lung Cancer | 48 | [Insert Data] |
| HCT116 | Colon Cancer | 48 | [Insert Data] |
Table 2: Example Data for Cellular Uptake of this compound
This table is a template for summarizing the results from cellular uptake experiments.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/mg protein) |
| MCF-7 | 10 | 4 | [Insert Data] |
| MCF-7 | 20 | 4 | [Insert Data] |
| HeLa | 10 | 4 | [Insert Data] |
| HeLa | 20 | 4 | [Insert Data] |
Visualizations
Signaling Pathways Potentially Modulated by this compound
This compound, as a potential anti-cancer agent, may exert its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the general MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[19][20][21][22][23][24]
Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. ambic.org [ambic.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Androgen regulates apoptosis induced by TNFR family ligands via multiple signaling pathways in LNCaP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of PI3K/Akt and MAPK pathways regulates Myc-mediated transcription by phosphorylating and promoting the degradation of Mad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Aglain C Analogues
Disclaimer: As of December 2025, a detailed large-scale total synthesis of Aglain C has not been extensively published in peer-reviewed literature. This guide is based on established synthetic routes for structurally similar rocaglate analogues, particularly focusing on the construction of the core cyclopenta[b]benzofuran scaffold, which represents a significant challenge in this class of molecules. The methodologies, challenges, and troubleshooting advice provided are extrapolated from the synthesis of these closely related compounds and are intended to serve as a practical resource for researchers working on this compound and other rocaglates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale synthesis of this compound and other rocaglates?
A1: The principal challenge lies in the stereoselective construction of the densely functionalized cyclopenta[b]benzofuran core. This intricate framework features multiple contiguous stereocenters, and achieving high diastereoselectivity on a large scale is often difficult. Key issues include controlling the stereochemistry during the central bond-forming reactions and minimizing the formation of difficult-to-separate diastereomers.
Q2: Are there common side reactions to be aware of during the synthesis of the rocaglate core?
A2: Yes, during the key cycloaddition steps to form the five-membered ring, the formation of regioisomers and diastereomers is a common issue. For instance, in photochemical [3+2] cycloadditions of 3-hydroxyflavones, undesired isomers can be formed, reducing the overall yield of the desired product. Additionally, subsequent rearrangement steps must be carefully controlled to prevent the formation of byproducts.
Q3: What are the typical purification challenges encountered?
A3: Purification of intermediates and the final product can be challenging due to the similar polarities of the desired product and its diastereomers. Large-scale purification often requires multiple chromatographic steps, which can lead to significant product loss. The use of high-performance liquid chromatography (HPLC) is common, but its scalability can be a bottleneck.
Q4: Is the stability of reagents and intermediates a concern?
A4: Certain intermediates in rocaglate synthesis can be sensitive to air, moisture, or prolonged exposure to acidic or basic conditions. For example, intermediates with unprotected phenolic hydroxyl groups can be prone to oxidation. It is crucial to handle sensitive compounds under an inert atmosphere and use anhydrous solvents to ensure reproducibility and high yields.
Troubleshooting Guides
Issue 1: Low Yield in the [3+2] Cycloaddition Step
| Potential Cause | Troubleshooting Solution |
| Incorrect Reaction Conditions | Optimize solvent, temperature, and reaction time. For photochemical reactions, ensure the appropriate wavelength and intensity of the light source are used. |
| Low Reactivity of Substrates | Modify the electronic properties of the reactants. For example, the use of electron-withdrawing or electron-donating groups on the cinnamate (B1238496) derivative can influence the reaction efficiency. |
| Formation of Side Products | Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the stoichiometry of the reactants or the addition rate may minimize side reactions. |
| Degradation of Reactants or Product | Ensure all reagents and solvents are pure and anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Diastereoselectivity in Core Formation
| Potential Cause | Troubleshooting Solution |
| Inadequate Stereocontrol | For reactions involving chiral catalysts or auxiliaries, screen a variety of ligands or chiral directing groups to enhance stereoselectivity. |
| Temperature Effects | Perform the reaction at lower temperatures to increase the energy difference between the transition states leading to the different diastereomers. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Screen a range of solvents to find the optimal conditions. |
Issue 3: Difficulty in Purification of Diastereomers
| Potential Cause | Troubleshooting Solution |
| Similar Polarity of Isomers | Explore different chromatographic techniques, such as supercritical fluid chromatography (SFC), which can offer better resolution for closely related isomers. |
| Co-elution of Impurities | If impurities co-elute with the product, consider a chemical modification of the mixture to alter the polarity of the desired compound, facilitating separation, followed by removal of the modifying group. |
| Crystallization Issues | Attempt to form a crystalline derivative of the product. Diastereomeric salts or co-crystals can sometimes be more amenable to purification by recrystallization. |
Experimental Protocols & Data
The following tables summarize quantitative data and experimental protocols for key transformations in the synthesis of rocaglate analogues, which are relevant to the synthesis of this compound.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Transformation | Reagents and Conditions | Reported Yield |
| 1 | Formation of 3-Hydroxyflavone | Baker-Venkataraman rearrangement or Algar-Flynn-Oyamada reaction | 60-85% |
| 2 | [3+2] Photocycloaddition | 3-Hydroxyflavone, methyl cinnamate, UV light (350 nm), CH2Cl2/MeOH | 40-55% |
| 3 | Base-mediated Rearrangement | K2CO3, MeOH, reflux | 70-85% |
| 4 | Stereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH, -78 °C | 80-95% (d.r. > 10:1) |
| 5 | Amide Coupling | Carboxylic acid intermediate, amine, coupling agent (e.g., HATU, HOBt), DIPEA, DMF | 75-90% |
Table 2: Detailed Methodology for a Key [3+2] Photocycloaddition
| Parameter | Description |
| Reactants | 3-Hydroxyflavone derivative (1.0 equiv), trans-methyl cinnamate (1.5 equiv) |
| Solvent | Degassed dichloromethane/methanol (9:1 v/v) |
| Concentration | 0.05 M |
| Light Source | 450W medium-pressure mercury lamp with a Pyrex filter (λ > 300 nm) |
| Temperature | 0 °C |
| Reaction Time | 12-24 hours |
| Work-up | The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel. |
| Purification | Eluent: Hexanes/Ethyl Acetate gradient. |
Visualizations
mitigating non-specific binding of Aglain C in assays
Welcome to the technical support center for Aglain C assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate non-specific binding of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays involving it?
This compound is a member of the rocaglate family of natural products. It is a small, hydrophobic molecule known to be a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key enzyme in protein translation. Due to its hydrophobic nature (XLogP3 ≈ 4.2), this compound has a tendency to interact non-specifically with various surfaces and macromolecules in an assay, such as plasticware, other proteins, and cell membranes.[1][2][3] This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate determination of its potency (e.g., IC50 values), ultimately resulting in misleading experimental data.[4]
Q2: What are the primary drivers of non-specific binding for a hydrophobic small molecule like this compound?
The primary drivers of non-specific binding for hydrophobic small molecules like this compound are:
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Hydrophobic Interactions: The non-polar regions of this compound can adsorb to hydrophobic surfaces of plastic plates, pipette tips, and other consumables.[3] They can also bind to hydrophobic pockets on proteins other than the intended target.[2]
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Electrostatic Interactions: Although hydrophobicity is the main driver, charge-based interactions can also contribute to non-specific binding, depending on the buffer pH and the surface charge of assay components.[1][5]
Q3: How can I determine if I have a non-specific binding issue with this compound in my assay?
A key initial step is to run a control experiment where the target protein is absent. If you still observe a significant signal that is dependent on the concentration of this compound, it is a strong indicator of non-specific binding to your assay components (e.g., plate, other reagents).[1]
Troubleshooting Guides
Issue 1: High Background Signal in a Biochemical Assay (e.g., Fluorescence Polarization)
Symptoms:
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High signal in wells containing this compound but lacking the target protein (e.g., eIF4A).
-
Poor signal-to-noise ratio.
-
Inconsistent results between replicate wells.
Troubleshooting Workflow:
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic translation initiation factor 4A1 in the pathogenesis and treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Activin C Treatment Protocols for Primary Cells
A Note on Terminology: The query for "Aglain C" did not yield specific results for a compound used in cell culture. Based on available research, it is highly probable that this is a typographical error for "Activin C," a member of the TGF-β superfamily. This guide will proceed using Activin C as the primary example for treatment protocols, while also providing general advice applicable to a wide range of compounds used in primary cell research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Activin C and how does it signal in primary cells?
A1: Activin C is a protein dimer that belongs to the transforming growth factor-beta (TGF-β) superfamily of signaling molecules.[1] Unlike other activins, Activin C primarily signals through the type I receptor, activin receptor-like kinase 7 (ALK7), leading to the phosphorylation of SMAD2 and SMAD3.[1][2][3][4] This signaling pathway is notable for its resistance to the common activin antagonist, follistatin.[2][3] However, its activity can be antagonized by inhibin A.[1] The response of primary cells to Activin C can be dependent on the expression level of ALK7.[1]
Q2: What are the known effects of Activin C on primary cells?
A2: The specific effects of Activin C on primary cells are an active area of research. In mature murine adipocytes, which have high ALK7 expression, Activin C induces a SMAD2/3 response.[1][2][3] In some contexts, Activin C can antagonize the growth-inhibitory effects of Activin A.[5][6][7] It's crucial to empirically determine the effect of Activin C on your specific primary cell type of interest.
Q3: What should I consider before starting an experiment with Activin C and primary cells?
A3: Success with primary cells requires careful planning. Key considerations include:
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Cell Health: Ensure your primary cells are healthy, viable, and in a logarithmic growth phase before treatment.
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ALK7 Expression: The responsiveness of your primary cells to Activin C may depend on their expression of the ALK7 receptor.[1] If possible, confirm ALK7 expression in your cell type.
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Reagent Quality: Use high-quality, purified recombinant Activin C.
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Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve Activin C, typically sterile PBS or culture medium), untreated cells, and positive/negative controls if applicable.
Q4: How do I determine the optimal concentration of Activin C for my primary cells?
A4: A dose-response experiment is essential to determine the optimal concentration. This typically involves treating your cells with a range of Activin C concentrations (e.g., from 0.1 nM to 100 nM) and then assessing the desired biological outcome. This could be changes in cell proliferation, differentiation, or the phosphorylation of SMAD2/3.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the treatment of primary cells with Activin C.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to Activin C treatment. | Low or no expression of the ALK7 receptor in your primary cell type. | - Confirm ALK7 expression using techniques like RT-qPCR or Western blot.- Consider using a different primary cell type known to express ALK7. |
| Sub-optimal concentration of Activin C. | - Perform a dose-response experiment to identify the optimal concentration.- Titrate Activin C over a broad range (e.g., 0.1 nM to 100 nM). | |
| Issues with the Activin C reagent. | - Ensure the reagent has been stored and handled correctly.- Test the activity of your Activin C stock on a positive control cell line, if available. | |
| High variability between replicate wells or experiments. | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before seeding.- Use a precise method for cell counting and seeding. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatments, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Primary cells are senescent or unhealthy. | - Use primary cells at a low passage number.- Do not allow cells to become over-confluent before treatment. | |
| Unexpected cytotoxicity or cell death. | Activin C may induce apoptosis in your specific cell type. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment.- Include an apoptosis marker (e.g., cleaved caspase-3) in your analysis. |
| High concentration of the vehicle (if used). | - Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%).- Include a vehicle-only control. |
Section 3: Experimental Protocols & Data
General Experimental Protocol for Activin C Treatment of Primary Cells
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell type and experimental goals.
Materials:
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Primary cells of interest
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Complete growth medium, pre-warmed to 37°C
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Recombinant Activin C
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Vehicle for Activin C (e.g., sterile PBS with 0.1% BSA)
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Multi-well cell culture plates
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Assay-specific reagents (e.g., lysis buffer for Western blot, cell viability reagent)
Procedure:
-
Cell Seeding:
-
Plate primary cells at the desired density in a multi-well plate.
-
Allow cells to attach and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Preparation of Activin C Dilutions:
-
Prepare a stock solution of Activin C according to the manufacturer's instructions.
-
On the day of treatment, perform serial dilutions of Activin C in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of Activin C or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (this can range from minutes for signaling pathway analysis to days for proliferation or differentiation assays).
-
-
Analysis:
-
After incubation, process the cells according to your downstream analysis (e.g., cell lysis for protein analysis, addition of a viability reagent, or fixing and staining for microscopy).
-
Quantitative Data
The following table summarizes dose-response data for activin-induced signaling in a HEK293T cell line stably transfected with a (CAGA)12-luciferase reporter plasmid. While not from primary cells, this data provides a reference for the expected potency of Activin C.
| Ligand | Receptor | EC₅₀ (nM) |
| Activin A | ALK4 | 0.2 ± 0.1 |
| Activin AC | ALK4 | 0.9 ± 0.1 |
| Activin B | ALK4 | 1.1 ± 0.2 |
| Activin C | ALK7 | 1.7 ± 0.6 |
| Activin AC | ALK7 | 1.0 ± 0.4 |
| Activin B | ALK7 | 0.9 ± 0.1 |
Data adapted from Goebel et al., 2022.[1] EC₅₀ values represent the concentration of the ligand that produces half-maximal response in the luciferase reporter assay.
Section 4: Visualizations
References
- 1. The orphan ligand, activin C, signals through activin receptor-like kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The orphan ligand, activin C, signals through activin receptor-like kinase 7 | eLife [elifesciences.org]
- 5. Activin C Antagonizes Activin A in Vitro and Overexpression Leads to Pathologies in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activin C antagonizes activin A in vitro and overexpression leads to pathologies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of synthetic Aglain C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Aglain C. Our goal is to help you address common challenges, particularly those related to batch-to-batch variability, to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased potency with a new batch of synthetic this compound compared to our previous lot. What are the potential causes?
A1: Decreased potency is a common issue arising from batch-to-batch variability. Several factors could be contributing to this observation:
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Purity Differences: The new batch may have a lower percentage of the active this compound molecule. The presence of impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can lead to a lower effective concentration of the active compound.
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Presence of Antagonistic Impurities: An impurity in the new batch might be interfering with the biological activity of this compound.
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Solubility Issues: Variations in the crystalline structure (polymorphism) or the presence of insoluble impurities can affect how well the compound dissolves, resulting in a lower actual concentration in your assay.
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Compound Degradation: this compound may have degraded during storage or handling, especially if not stored under the recommended conditions.
We recommend a systematic approach to troubleshoot this issue, starting with analytical characterization and followed by functional validation, as outlined in the troubleshooting workflow below.
Q2: How can we confirm the identity and purity of our new batch of synthetic this compound?
A2: It is critical to independently verify the identity and purity of each new batch of a synthesized compound. We recommend the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating this compound from potential impurities. Running a standardized HPLC method for both the old and new batches allows for a direct comparison of their purity profiles.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound and to detect impurities.[3]
A comparison of the analytical data from the new batch to a previously well-characterized, high-potency batch is essential.
Q3: What are the common types of impurities that might be present in synthetic this compound?
A3: The impurity profile of synthetic this compound will depend on the specific synthetic route employed. However, common impurities in the synthesis of complex small molecules can include:
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Unreacted Starting Materials and Reagents: Residual amounts of the chemical precursors used in the synthesis.
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Byproducts: Unwanted molecules formed from side reactions during the synthesis.
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Diastereomers or Enantiomers: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be present.
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Degradation Products: Formed if this compound is unstable under the synthesis, purification, or storage conditions.
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Residual Solvents: Solvents used in the final purification or crystallization steps that are not completely removed.[3]
Q4: Our new batch of this compound is showing poor solubility in the recommended solvent. What should we do?
A4: Poor solubility can be due to the physical properties of a specific batch. Here are some steps to address this:
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Sonication: Gently sonicate the solution to aid dissolution.
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Gentle Warming: Cautiously warm the solution. Be mindful of potential compound degradation at higher temperatures.
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Use of a Co-solvent: In some cases, adding a small amount of a co-solvent might improve solubility. However, ensure the co-solvent is compatible with your experimental system.
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Fresh Solvent: Ensure the solvent you are using is of high quality and anhydrous, as water contamination can sometimes affect solubility.
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Characterize the Solid State: Different batches might exist in different crystalline forms (polymorphs) or as an amorphous solid, which can significantly impact solubility. Techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to investigate the solid-state properties.
Q5: How can we functionally validate a new batch of synthetic this compound in a cell-based assay?
A5: Functional validation is crucial to ensure that a new batch of this compound exhibits the expected biological activity. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) in a relevant cell line. A detailed protocol for a cell viability assay is provided below. It is important to run a reference batch of known activity in parallel with the new batch for direct comparison.
Troubleshooting Workflow for Batch-to-Batch Variability
This workflow provides a step-by-step guide to identifying and addressing issues arising from the batch-to-batch variability of synthetic this compound.
References
Technical Support Center: Aglain C & Rocaglate Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Aglain C and other rocaglate derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other rocaglates?
This compound and related rocaglates are potent inhibitors of protein synthesis. Their primary mechanism of action involves clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated region (5'-UTR) of specific mRNAs.[1][2] This action stalls the scanning 43S pre-initiation complex, thereby inhibiting translation initiation of a subset of mRNAs, including many that encode oncoproteins.[1][2]
Q2: How does the mechanism of action of this compound contribute to its selective cytotoxicity?
The selective cytotoxicity of this compound and other rocaglates is attributed to their unique mechanism. By targeting eIF4A and clamping it onto specific mRNA sequences, these compounds preferentially inhibit the translation of mRNAs with structured 5'-UTRs rich in purines. Many of these transcripts encode for proteins crucial for cancer cell survival and proliferation, such as cyclins and anti-apoptotic proteins. This targeted inhibition of oncoprotein synthesis leads to the selective induction of apoptosis in cancer cells while exhibiting less toxicity towards normal cells.
Q3: What are the best practices for solubilizing and storing this compound?
This compound and other rocaglates are generally poorly soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3][4] Prepare high-concentration stock solutions in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] For cell-based assays, dilute the DMSO stock solution in the culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: Are there known mechanisms of resistance to this compound and other rocaglates?
Yes, resistance to rocaglates can arise from mutations in the target protein, eIF4A1. For example, a specific mutation (F163L) in eIF4A1 has been shown to confer resistance to the cytotoxic effects of rocaglates.[5] This is a critical consideration in preclinical and clinical development.
Troubleshooting Guides
Problem 1: Inconsistent or No Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Low Cell Viability at Seeding | Confirm that cells are healthy and in the logarithmic growth phase before seeding. Use a consistent cell seeding density for all experiments. |
| Incorrect Compound Concentration | Verify the calculations for serial dilutions. Ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration range. |
| Inadequate Incubation Time | The cytotoxic effects of this compound are time-dependent. Extend the incubation period (e.g., 48 or 72 hours) to allow for sufficient induction of apoptosis. |
| Cell Line Insensitivity | Some cell lines may be inherently less sensitive to rocaglates. Test a panel of different cancer cell lines to identify a responsive model. Consider cell lines known to be dependent on the translation of oncoproteins with purine-rich 5'-UTRs. |
| Precipitation of this compound | Due to poor aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different formulation approach. |
Problem 2: High Background or Inconsistent Results in eIF4A Clamping Assay (Fluorescence Polarization)
| Possible Cause | Troubleshooting Step |
| Impure Reagents | Use highly purified recombinant eIF4A protein and high-quality, FAM-labeled RNA probes. Ensure all buffers are freshly prepared and filtered. |
| Incorrect Buffer Composition | The binding of eIF4A to RNA is sensitive to ionic strength and co-factors. Verify the composition and pH of the binding buffer. Ensure the presence of ATP or a non-hydrolyzable ATP analog, as this can influence the stability of the complex.[2] |
| RNA Probe Degradation | RNA is susceptible to degradation by RNases. Use RNase-free water, pipette tips, and tubes. Store RNA probes at -80°C. |
| Non-specific Binding | High concentrations of either protein or probe can lead to non-specific binding. Optimize the concentrations of eIF4A and the FAM-labeled RNA probe to achieve a good signal-to-noise ratio. |
| Instrument Settings | Optimize the gain and other settings on the fluorescence polarization reader for the specific FAM-labeled probe being used. |
Data Summary
Table 1: In Vitro Cytotoxicity of Rocaglate Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rocaglamide A | Jurkat | T-cell Leukemia | ~10 |
| Silvestrol | LNCaP | Prostate Cancer | 1.6 |
| Silvestrol | PC-3 | Prostate Cancer | 3.2 |
| Silvestrol | A549 | Lung Cancer | 2.5 |
| (-)-SDS-1-021 | Val | Diffuse Large B-cell Lymphoma | <10 |
| CR-1-31-B | NIH/3T3 | Mouse Embryonic Fibroblast | ~20 |
Note: Data for specific this compound cytotoxicity is limited in publicly available literature. The values presented here are for structurally related and well-characterized rocaglates to provide a comparative reference.
Table 2: Strategies to Improve the Therapeutic Index of Rocaglates
| Strategy | Approach | Rationale | Potential Advantages |
| Combination Therapy | Co-administration with other anti-cancer agents (e.g., BCL-2 inhibitors like ABT199).[1] | Synergistic targeting of multiple survival pathways in cancer cells. Rocaglates can sensitize cells to other therapies. | Lower effective doses of each drug, potentially reducing toxicity and overcoming resistance.[1] |
| Nanoparticle Delivery | Encapsulation of this compound in liposomes or polymeric nanoparticles.[6][7][8] | Improved solubility, stability, and pharmacokinetic profile. Potential for targeted delivery to tumor tissues. | Enhanced therapeutic efficacy, reduced off-target toxicity, and improved bioavailability.[6][8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: eIF4A RNA Clamping Assay using Fluorescence Polarization (FP)
-
Reagent Preparation:
-
Binding Buffer: Prepare a buffer containing 14.4 mM HEPES-KOH (pH 8.0), 108 mM NaCl, 1 mM MgCl2, 14.4% glycerol, 0.1% DMSO, and 2 mM DTT.[9]
-
eIF4A Solution: Dilute purified recombinant eIF4A1 protein in the binding buffer to a final concentration of 1.5 µM.[9]
-
RNA Probe Solution: Dilute a FAM-labeled polypurine RNA probe (e.g., (AG)8) in the binding buffer to a final concentration of 10 nM.[9]
-
This compound Solution: Prepare serial dilutions of this compound in the binding buffer.
-
-
Assay Setup: In a black, low-volume 384-well plate, combine the eIF4A solution, FAM-labeled RNA probe solution, 1 mM ATP, and the this compound solution at various concentrations.[9] Include controls with no this compound (vehicle only).
-
Incubation: Incubate the plate for 10 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.[9]
-
FP Measurement: Measure the fluorescence polarization values using a microplate reader equipped with appropriate filters for FAM.
-
Data Analysis: An increase in fluorescence polarization indicates the clamping of eIF4A to the RNA probe induced by this compound. Plot the change in polarization against the log of the this compound concentration to determine the EC50 for the clamping activity.
Visualizations
Caption: Inhibition of translation initiation by this compound.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal and Non-Liposomal Formulations of Vitamin C: Comparison of the Antihypertensive and Vascular Modifying Activity in Renovascular Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable Nanoparticles for Delivery of Therapeutics in CNS Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotropic drug delivery: Synthetic nanoparticles and extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating Target Engagement of eIF4A Inhibitors: A Comparative Guide to Aglain C and Other Rocaglates
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4A (eIF4A) is a critical RNA helicase and a key component of the eIF4F complex, which is essential for the initiation of cap-dependent translation. Its role in unwinding the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) makes it a crucial regulator of protein synthesis, particularly for transcripts encoding oncoproteins. Consequently, eIF4A has emerged as a promising therapeutic target in oncology and virology. This guide provides a comparative analysis of Aglain C and other prominent eIF4A inhibitors, focusing on the validation of their target engagement in cellular contexts.
Mechanism of Action: Molecular Clamping of eIF4A
This compound belongs to the rocaglate class of natural products, which are potent and selective inhibitors of eIF4A. Unlike traditional competitive inhibitors, rocaglates, including the well-characterized compounds Silvestrol and the synthetic derivative Zotatifin (eFT226), act as "molecular glues." They stabilize the interaction between eIF4A and specific polypurine-rich sequences within the 5'-UTRs of certain mRNAs. This creates a stable ternary complex of eIF4A-rocaglate-mRNA, which physically obstructs the scanning of the pre-initiation complex, thereby inhibiting the translation of the targeted transcripts. This sequence-selective inhibition leads to the downregulation of various oncoproteins and viral proteins.[1][2][3]
Comparative Analysis of eIF4A Inhibitors
While this compound is a known rocaglate and eIF4A inhibitor, direct head-to-head comparative studies evaluating its target engagement alongside Silvestrol and Zotatifin are limited in the public domain. The following tables summarize available quantitative data for Silvestrol and Zotatifin to provide a benchmark for evaluating novel eIF4A inhibitors like this compound.
In Vitro eIF4A Clamping Activity and Antiviral Efficacy
The following table presents a direct comparison of the eIF4A-RNA clamping efficiency and antiviral activity of Silvestrol and Zotatifin. The clamping efficiency was determined by a thermal shift assay, measuring the change in the melting temperature (ΔTm) of the eIF4A-poly(rA) complex upon compound binding.
| Compound | eIF4A-poly(rA) Clamping (ΔTm in °C) | Antiviral Activity (HCoV-229E, EC50 in nM) | Reference |
| Silvestrol | 12.3 | 0.58 | [1] |
| Zotatifin | 7.9 | 10.3 | [1] |
Note: Higher ΔTm indicates more efficient clamping of eIF4A to RNA.
Cellular Potency of eIF4A Inhibitors
The antiproliferative activity of Silvestrol and Zotatifin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented below. It is important to note that these values were obtained from different studies and experimental conditions, which should be considered when making direct comparisons.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Silvestrol | U251 | Glioblastoma | 22.88 | [4] |
| U87 | Glioblastoma | 13.15 | [4] | |
| HT-29 | Colon Cancer | 0.7 | [5] | |
| A549 | Lung Cancer | 9.42 | [5] | |
| Zotatifin | MDA-MB-231 | Breast Cancer | < 15 | [3] |
| NCI-H1581 | Lung Cancer | 1.8 | [3] | |
| KYSE-520 | Esophageal Cancer | 1.4 | [3] |
Key Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are detailed protocols for two key experimental techniques used to validate the target engagement of eIF4A inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly demonstrate the binding of a ligand to its target protein in intact cells. Ligand binding stabilizes the target protein against thermal denaturation.
Objective: To determine if this compound or other eIF4A inhibitors bind to and stabilize eIF4A in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the eIF4A inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble eIF4A at each temperature point by Western blotting using an anti-eIF4A antibody.
-
Quantify the band intensities and plot the percentage of soluble eIF4A against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
For an isothermal dose-response format, cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature. The concentration-dependent stabilization is then measured to determine the EC50 of target engagement.[4]
Polysome Profiling
Polysome profiling is a technique used to assess the translational status of mRNAs. Inhibition of translation initiation by eIF4A inhibitors leads to a decrease in the number of ribosomes associated with mRNAs, resulting in a shift from polysomes to monosomes.
Objective: To determine if this compound or other eIF4A inhibitors inhibit translation initiation in cells.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Treat cells with the eIF4A inhibitor or vehicle for the desired time.
-
Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes to arrest ribosome translocation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in a hypotonic lysis buffer on ice.
-
Centrifuge to pellet nuclei and collect the cytoplasmic lysate.
-
-
Sucrose (B13894) Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C in a swinging-bucket rotor.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
A decrease in the area of the polysome peaks and an increase in the 80S monosome peak in inhibitor-treated cells compared to the control indicates inhibition of translation initiation.
-
RNA can be extracted from the fractions for further analysis of specific mRNA translation by RT-qPCR or RNA-sequencing.
-
Visualizing the Molecular Landscape
To better understand the processes involved in validating the target engagement of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
eIF4A Signaling Pathway and Point of Inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Polysome Profiling Experimental Workflow.
References
- 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aglain C and Other Potent Translation Inhibitors
Aglain C, a member of the rocaglamide (B1679497) family of natural products, represents a promising class of translation inhibitors with potent anticancer activity. This guide provides a comparative study of this compound and its analogs, alongside other well-characterized translation inhibitors, offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
This comparative analysis delves into the distinct mechanisms of action of this compound, silvestrol (B610840) (another rocaglamide), pateamine A, cycloheximide (B1669411), and puromycin. While all of these compounds effectively halt protein synthesis, they do so by targeting different components of the translational machinery, leading to varied cellular outcomes and potential therapeutic applications.
Performance Comparison of Translation Inhibitors
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of the selected translation inhibitors across various cancer cell lines, providing a quantitative comparison of their potency.
| Inhibitor | Class/Target | Cell Line | IC50 (nM) |
| This compound (Rocaglamide A) | Rocaglamide / eIF4A | Leukemia (e.g., Jurkat) | ~50 |
| Silvestrol | Rocaglamide / eIF4A | FLT3-wildtype AML | 3.8 |
| FLT3-ITD AML | 2.7 | ||
| Hepatocellular Carcinoma (various) | 12.5 - 86 | ||
| Pateamine A | Macrolide / eIF4A | Various Cancer Cell Lines | Potent, low nM range |
| Cycloheximide | Glutarimide / Ribosome (E-site) | Various Eukaryotic Cells | Potent, nM to low µM range |
| Puromycin | Aminonucleoside / Ribosome (A-site) | Prokaryotic and Eukaryotic Cells | Broad toxicity, variable IC50 |
Mechanisms of Action: A Closer Look
The distinct mechanisms of these inhibitors are crucial for understanding their specific effects on cellular processes and their potential for therapeutic development.
This compound and Silvestrol (Rocaglamides): These natural products target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[1] Rocaglamides bind to eIF4A and stabilize its interaction with specific polypurine sequences in mRNA, effectively clamping the helicase onto the mRNA and preventing the scanning of the 43S preinitiation complex.[1] This leads to the inhibition of translation of a subset of mRNAs, particularly those with long, structured 5' UTRs, which often encode proteins involved in cell proliferation and survival.[1]
Pateamine A: This marine natural product also targets eIF4A but through a different mechanism. Pateamine A binds to eIF4A and enhances its ATPase and helicase activities while disrupting its interaction with eIF4G, a crucial scaffolding protein in the eIF4F complex.[2] This leads to the stalling of the translation initiation complex on mRNA.[2]
Cycloheximide: A well-known and widely used translation inhibitor, cycloheximide targets the ribosome itself. It binds to the E-site (exit site) of the 60S ribosomal subunit, thereby interfering with the translocation step of elongation.[3] This blockage prevents the movement of tRNA molecules and the mRNA through the ribosome, halting protein synthesis.
Puromycin: This antibiotic acts as a structural analog of the 3' end of aminoacyl-tRNA.[4] It enters the A-site (aminoacyl site) of the ribosome and is incorporated into the growing polypeptide chain.[4] However, due to its stable amide bond, it cannot be translocated to the P-site, leading to the premature termination of translation and the release of a truncated, puromycylated polypeptide.[4]
Visualizing the Mechanisms of Action
To illustrate the distinct points of intervention of these inhibitors in the translation process, the following diagrams depict their mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare translation inhibitors.
In Vitro Translation Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine or a non-radioactive amino acid detection system
-
Luciferase mRNA template
-
Translation-grade water
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Thaw all reagents on ice.
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and RNase inhibitor.
-
In individual reaction tubes, add the master mix, [³⁵S]-methionine (or equivalent), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the translation reaction by adding the luciferase mRNA template to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by adding the luciferase assay reagent.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of translation inhibition for each compound concentration relative to the vehicle control.
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of the entire transcriptome.
Materials:
-
Cell culture plates
-
Cycloheximide (100 mg/mL stock)
-
Ice-cold PBS with 100 µg/mL cycloheximide
-
Lysis buffer (containing cycloheximide, RNase inhibitors, and protease inhibitors)
-
Sucrose (B13894) solutions (e.g., 10% and 50% in gradient buffer)
-
Ultracentrifuge and appropriate rotor/tubes
-
Gradient maker or careful layering technique
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit
Protocol:
-
Treat cells with the translation inhibitor of interest for the desired time.
-
Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes at 37°C to "freeze" ribosomes on the mRNA.
-
Place the plates on ice and wash the cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove nuclei and mitochondria.
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the clarified cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to different polysome sizes.
-
Extract RNA from the collected fractions for downstream analysis (e.g., qRT-PCR or RNA-seq).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound and other rocaglamides stand out as highly potent and specific inhibitors of translation initiation, with promising preclinical activity against a range of cancers. Their mechanism of action, which involves clamping the eIF4A helicase onto mRNA, offers a distinct advantage over less specific inhibitors. In comparison, while compounds like pateamine A also target eIF4A, their different binding and functional effects warrant further investigation for potential synergistic or combination therapies. The classical inhibitors, cycloheximide and puromycin, remain invaluable tools for basic research into the mechanisms of translation but have limited therapeutic potential due to their broad and toxic effects. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel translation inhibitors, facilitating the discovery and development of next-generation anticancer therapeutics.
References
Comparative Analysis of Aglain C and Related Rocaglates in Cancer Research
Aglain C, a member of the rocaglate family of natural products, demonstrates potential as an anti-cancer agent, sharing a core mechanism of action with its better-studied relatives, Silvestrol and Rocaglamide. This guide provides a comparative overview of their experimental results, highlighting their shared mechanism of inhibiting protein synthesis and their effects on cell viability, cell cycle, and apoptosis.
Rocaglates, including this compound, Silvestrol, and Rocaglamide, are a class of complex cyclopenta[b]benzofurans isolated from plants of the Aglaia genus. These compounds are recognized for their potent insecticidal and, more recently, anti-cancer properties. Their primary molecular target is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis. By binding to eIF4A, rocaglates clamp it onto polypurine sequences in messenger RNA (mRNA), thereby stalling the translation of a specific subset of proteins, many of which are crucial for cancer cell proliferation and survival.[1][]
Comparative Cytotoxicity
While specific quantitative data for this compound's cytotoxicity across a broad range of cancer cell lines is not extensively documented in publicly available literature, a closely related Aglaforbesin derivative (AFD) isolated from Aglaia loheri has demonstrated potent activity. This AFD exhibited a half-maximal inhibitory concentration (IC50) of 1.13 µg/mL in HCT116 human colorectal carcinoma cells, indicating significant cytotoxic potential.[3]
For comparison, Silvestrol and Rocaglamide have been more thoroughly characterized. Silvestrol has shown potent cytotoxicity with IC50 values in the nanomolar range across various cancer cell lines. For instance, in glioblastoma cell lines U251 and U87, Silvestrol exhibited IC50 values of 22.883 nM and 13.152 nM, respectively. Similarly, Rocaglaol, another rocaglate derivative, displayed potent activity against Lu1 (lung), LNCaP (prostate), and MCF-7 (breast) cancer cells with ED50 values of 13.8, 23.0, and 9.2 nM, respectively.[4]
| Compound | Cell Line | IC50/ED50 |
| Aglaforbesin derivative (AFD) | HCT116 (Colorectal) | 1.13 µg/mL |
| Silvestrol | U251 (Glioblastoma) | 22.883 nM |
| U87 (Glioblastoma) | 13.152 nM | |
| Rocaglaol | Lu1 (Lung) | 13.8 nM |
| LNCaP (Prostate) | 23.0 nM | |
| MCF-7 (Breast) | 9.2 nM |
Table 1: Comparative cytotoxic activity of this compound-related compounds against various cancer cell lines.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anti-cancer effects of rocaglates are not limited to the inhibition of proliferation but also involve the induction of programmed cell death (apoptosis) and cell cycle arrest.
Cell Cycle Arrest: Studies on Silvestrol and Rocaglamide have revealed their ability to halt the progression of the cell cycle at different phases. Silvestrol has been shown to induce cell cycle arrest at the G2/M phase in human melanoma cells.[1][] This is often associated with a decrease in the expression of key cell cycle regulatory proteins like cyclin B1 and cyclin D1.[1] In contrast, Rocaglamide has been reported to selectively inhibit the G1-S phase transition in cancer cells by activating the ATM/ATR-mediated Chk1/2 cell cycle checkpoints.[3][5] While direct experimental data for this compound's effect on the cell cycle is limited, its structural similarity to other rocaglates suggests it likely shares a similar capacity to induce cell cycle arrest.
Apoptosis Induction: Rocaglates are known to be potent inducers of apoptosis. General information suggests that this compound elicits apoptosis in malignant cells.[1] More detailed studies on related compounds provide insight into the potential mechanisms. Silvestrol has been demonstrated to induce apoptosis in human melanoma and prostate cancer cells through the mitochondrial (intrinsic) pathway.[1][6][7] This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[6][7] Specifically, Silvestrol treatment has been associated with the activation of caspase-9.[6][8] Similarly, Rocaglaol has been shown to induce apoptosis in LNCaP prostate cancer cells via the mitochondrial pathway, with evidence of Bax induction and caspase-7 and -9 cleavage.[4]
The diagram below illustrates the general signaling pathway for rocaglate-induced apoptosis, which is believed to be initiated by the inhibition of protein synthesis.
Caption: Rocaglate-induced apoptosis signaling pathway.
Experimental Protocols
The following are standard protocols for key experiments used to evaluate the anti-cancer activity of compounds like this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Western Blotting for Apoptosis Markers
This method is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression levels.
References
- 1. Activated Carbon UK Suppliers, Bulk Distributors & Wholesalers [ukchemicalsuppliers.co.uk]
- 3. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of Aglain C and Silvestrol: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of two natural compounds, Aglain C and Silvestrol. Both belong to the rocaglate (or flavagline) family of compounds, known for their potent biological activities. While Silvestrol is a well-characterized inhibitor of protein synthesis with significant anticancer properties, data on this compound is sparse. This comparison leverages extensive experimental data available for Silvestrol and established structure-activity relationships within the rocaglate class to infer the likely mechanistic profile of this compound.
Core Mechanism of Action: Targeting the eIF4A RNA Helicase
The primary molecular target for both Silvestrol and, presumably, this compound is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2][3] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs) to facilitate ribosome scanning and translation initiation.[2][4] By inhibiting eIF4A, these compounds effectively stall protein synthesis, leading to a variety of downstream cellular effects.
Silvestrol acts as a potent inhibitor of translation initiation by clamping eIF4A onto specific polypurine sequences within the 5'-UTR of mRNAs.[5][6] This action creates a stable ternary complex of eIF4A-mRNA-Silvestrol, which acts as a roadblock for the scanning 43S pre-initiation complex, thereby preventing it from reaching the start codon.[5] This leads to a global reduction in protein synthesis, with a preferential effect on the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as c-Myc and Mcl-1.[3]
This compound , as a member of the rocaglate family, is also predicted to target eIF4A. However, crucial structural differences suggest a significantly lower potency compared to Silvestrol. This compound belongs to the cyclopenta[bc]benzopyran subclass of rocaglates, whereas Silvestrol is a cyclopenta[b]benzofuran.[7][8] Structure-activity relationship (SAR) studies have consistently shown that the cyclopenta[b]benzofuran core is essential for potent inhibition of translation and cytotoxicity.[9][10] In contrast, compounds with the cyclopenta[bc]benzopyran skeleton, like the "aglains," exhibit dramatically reduced or no activity as protein synthesis inhibitors.[9][11] One study explicitly stated that an aglain derivative was inactive up to a concentration of 4.6 µM.[1]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for Silvestrol and the inferred activity for this compound based on SAR studies.
| Parameter | Silvestrol | This compound | Reference(s) |
| Target | eIF4A | eIF4A (predicted) | [1][2] |
| Mechanism | Clamps eIF4A on mRNA, inhibiting translation initiation | Predicted to have a similar but much weaker mechanism | [5][9] |
| Cytotoxicity (IC50) | Low nM range (e.g., ~1-7 nM in various cancer cell lines) | Predicted to be in the high µM range or inactive | [1][9] |
| eIF4A Inhibition | Potent inhibitor | Predicted to be a weak inhibitor or inactive | [9][10] |
Signaling Pathways and Downstream Effects
Silvestrol's potent inhibition of protein synthesis triggers a cascade of downstream cellular events, making it a subject of intense cancer research. Key affected signaling pathways include:
-
Apoptosis Induction: By preferentially inhibiting the translation of short-lived anti-apoptotic proteins like Mcl-1, Silvestrol shifts the cellular balance towards programmed cell death.[3] It has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[12]
-
Inhibition of AKT/mTOR Pathway: Silvestrol has been reported to downregulate key components of the PI3K/AKT/mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival.[9]
-
Suppression of ERK1/2 Signaling: The MAPK/ERK pathway, which is frequently hyperactivated in cancer, is another target of Silvestrol's downstream effects, leading to reduced cell proliferation.
Given the predicted low potency of This compound as a translation inhibitor, it is unlikely to induce these downstream signaling events to a significant degree at concentrations where Silvestrol is highly active. Any effects on these pathways would likely only occur at much higher, potentially non-physiologically relevant, concentrations.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Silvestrol and other rocaglates are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., Silvestrol or this compound) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Translation Assay
This assay directly measures the effect of the compounds on protein synthesis.
Protocol:
-
Prepare a rabbit reticulocyte lysate or a wheat germ extract system.
-
Add a capped and polyadenylated reporter mRNA (e.g., encoding luciferase) to the lysate.
-
Add the test compound at various concentrations.
-
Initiate the translation reaction by adding the necessary amino acids and energy source.
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Measure the activity of the newly synthesized reporter protein (e.g., luciferase activity using a luminometer).
-
Determine the concentration of the compound that inhibits translation by 50%.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the levels of specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, phospho-AKT, total AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and signaling cascades discussed.
Conclusion
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of mammalian translation initiation factor eIF4A activity by a small molecule inhibitor of eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) (u:scholar - o:1536255) [uscholar.univie.ac.at]
- 5. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-cyclopenta[b]benzofuran lignans from Aglaia species inhibit cell proliferation and alter cell cycle distribution in human monocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Reproducibility of Aglain C Research Findings: A Comparative Guide for Researchers
While specific research findings on Aglain C are limited in the public domain, a comprehensive analysis of its parent class of compounds, the rocaglamides, offers valuable insights into its potential biological activities and the reproducibility of research in this area. This guide provides a comparative overview of the well-studied rocaglamides, Rocaglamide (B1679497) A and Silvestrol, to serve as a benchmark for assessing potential findings related to this compound.
The rocaglamides, a class of complex natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent biological activities, particularly their anti-cancer and anti-inflammatory effects.[1][2] These compounds are known to exert their effects primarily through the inhibition of protein synthesis.[3][4] This guide synthesizes available data on the leading rocaglamide derivatives to provide a framework for evaluating the reproducibility and potential of new findings in this chemical class.
Comparative Efficacy of Rocaglamides: A Quantitative Overview
To provide a clear comparison of the biological activity of well-characterized rocaglamides, the following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for Rocaglamide A and Silvestrol across various cancer cell lines and assays. This data is crucial for researchers aiming to reproduce or build upon existing findings.
Table 1: Cytotoxicity of Rocaglamide A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/ED50 | Reference |
| A549 | Lung Carcinoma | 0.006 µg/mL (IC50) | [3] |
| HCT-8 | Ileocecal Adenocarcinoma | 0.007 µg/mL (IC50) | [3] |
| HT-29 | Colorectal Adenocarcinoma | 0.005 µM (ED50) | [3] |
| HeLa | Cervical Cancer | 0.075 µM (IC50) | [3] |
Table 2: Cytotoxicity of Silvestrol in Human Cancer Cell Lines
| Cell Line | Cancer Type | CC50/IC50/LC50 | Reference |
| A549 | Lung Cancer | 9.42 nM (CC50) | [4] |
| HT-29 | Colon Cancer | 0.7 nM (CC50) | [4] |
| HEK293T | Embryonic Kidney | 16 nM (CC50) | [4] |
| Caki-2 | Kidney Carcinoma | 37 nM (CC50) | [4] |
| MDA-MB-231 | Breast Cancer | ~60 nM (IC50) | [5] |
| PC-3 | Prostate Cancer | ~60 nM (IC50) | [5] |
| Lu1 | Lung Cancer | 1.2 nM (IC50) | [6] |
| LNCaP | Prostate Cancer | 1.5 nM (IC50) | [6] |
| MCF-7 | Breast Cancer | 1.5 nM (IC50) | [6] |
| CLL | Chronic Lymphocytic Leukemia | 6.9 nM (LC50) | [6] |
Table 3: NF-κB Inhibition by Rocaglamide A
| Cell Line | Assay Type | IC50 | Reference |
| HEK293 | TNFα-induced NF-κB activation | 2.6 µM | [3] |
| HeLa | NF-κB p65 nuclear extract binding | 0.075 µM | [3] |
| HeLa | NF-κB p50 nuclear extract binding | 0.075 µM | [3] |
Understanding the Mechanism: Key Signaling Pathways
The primary mechanism of action for rocaglamides is the inhibition of translation initiation. They achieve this by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences in messenger RNA. This action stalls the ribosome scanning process, thereby preventing protein synthesis.[7]
Caption: Rocaglamide-mediated inhibition of translation initiation.
Beyond cancer, rocaglamides also exhibit potent anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Caption: Inhibition of the NF-κB signaling pathway by rocaglamides.
Experimental Methodologies for Reproducible Research
The reproducibility of research findings is contingent on detailed and transparent experimental protocols. Below are outlines of standard methodologies used to assess the biological activities of rocaglamides.
Cytotoxicity and Cell Viability Assays
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Caption: A typical workflow for an MTT cell viability assay.
Protocol Outline:
-
Cell Seeding: Plate cells at a specific density (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the rocaglamide derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
NF-κB Inhibition Assays
To assess the inhibition of the NF-κB pathway, a common method is the luciferase reporter gene assay in cells stimulated with an inflammatory agent like TNF-α (Tumor Necrosis Factor-alpha).[9]
Protocol Outline:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the rocaglamide derivative.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Cell Lysis: After a set incubation period, lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for NF-κB inhibition.
Conclusion and Future Directions
While direct, reproducible data on this compound remains scarce, the extensive research on its parent class, the rocaglamides, provides a strong foundation for any future investigations. The well-documented anti-cancer and anti-inflammatory activities of Rocaglamide A and Silvestrol, along with their established mechanism of action, offer a clear comparative framework. For research on this compound to be considered reproducible and impactful, it will be essential to generate robust, quantitative data using standardized assays, such as those outlined in this guide. Future studies should aim to determine the specific IC50 values of this compound in a panel of cancer cell lines and its efficacy in inhibiting the NF-κB pathway. By adhering to detailed and transparent experimental protocols, researchers can contribute to a clearer understanding of the therapeutic potential of this compound and the broader class of rocaglamides.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to Vitamin C in Combination Cancer Therapy
For researchers and drug development professionals, the quest for more effective and less toxic cancer treatments is paramount. One area of growing interest is the use of high-dose Vitamin C (ascorbic acid) as an adjuvant to conventional anticancer drugs. This guide provides a comparative analysis of preclinical studies investigating the synergistic effects of Vitamin C when combined with various chemotherapeutic agents. The data presented here, culled from in vitro studies, highlights the potential of Vitamin C to enhance the efficacy of existing cancer therapies.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the combination of Vitamin C with different anticancer drugs on various cancer cell lines.
Table 1: Synergistic Cytotoxicity of Vitamin C with Cisplatin (B142131) in Gastric Cancer Cells
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Outcome |
| AGS | Vitamin C | 49.38 ± 0.82 | - | Baseline cytotoxicity. |
| AGS | Cisplatin | 10.58 ± 0.49 | - | Baseline cytotoxicity. |
| AGS | Vitamin C (50 µg/mL) + Cisplatin (10 µg/mL) | - | < 1 | Synergistic enhancement of cisplatin's cytotoxic effect.[1] |
| AGS | Vitamin C (100 µg/mL) + Cisplatin (2 µg/mL) | - | < 1 | Synergistic enhancement of cisplatin's cytotoxic effect at a lower dose.[1] |
Table 2: Enhanced Efficacy of Chemotherapeutic Agents with Vitamin C in Breast Cancer Cells
| Cell Line | Combination Treatment | Observation |
| MCF-7 | Vitamin C (200 µM) + Doxorubicin (B1662922) (1 µM) | Highest anti-proliferative effect observed compared to individual treatments.[2] |
| MDA-MB-231 | Vitamin C + Doxorubicin, Cisplatin, or Paclitaxel (B517696) | Vitamin C at non-cytotoxic (1 µM) and moderately cytotoxic (100 µM) concentrations significantly improved the cytotoxicity of all three agents. A consistent synergistic effect was noted with Doxorubicin. |
| MCF-7 | High-dose Vitamin C + Eribulin Mesylate, Tamoxifen, or Fulvestrant | Cell viability was further decreased with the combination therapy compared to monotherapy.[3] |
| SK-BR3 | High-dose Vitamin C + Trastuzumab | Combination treatment significantly decreased cell viability compared to trastuzumab alone.[3] |
Table 3: Apoptosis and Cell Cycle Arrest in Cancer Cells with Combination Therapy
| Cell Line | Combination Treatment | Effect on Apoptosis | Effect on Cell Cycle |
| AGS | Vitamin C + Cisplatin | Increased percentage of apoptotic and necrotic cells compared to cisplatin alone.[1] | Increased cell count in the sub-G0 phase and decreased counts in the G0/G1, G2/M, and S phases.[1] |
| CT26 (Murine Colon Carcinoma) | Vitamin C + Cisplatin | Highest apoptotic rates observed with the combination treatment, indicating a synergistic effect.[4] | Not specified. |
| SiHa (Cervical Cancer) | Vitamin C + Cisplatin | Ameliorative effect on the induction of cell death. | Not specified. |
| H1299 (Non-small cell lung cancer) | Ascorbic acid + Paclitaxel | The combination treatment suppressed cancer cell multiplication.[5] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the studies.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., AGS, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Vitamin C, the anticancer drug (e.g., cisplatin, doxorubicin), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is then calculated.[1]
-
-
ATP Bioluminescence Assay: This assay measures the level of ATP in metabolically active cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated in 96-well plates.
-
Lysis and ATP Release: A reagent is added to lyse the cells and release ATP.
-
Luminometry: A substrate and enzyme (luciferin/luciferase) are added, which react with ATP to produce light. The luminescence is measured using a luminometer and is directly proportional to the number of viable cells.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining): This technique is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of each cell. The data allows for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[1][4]
-
-
Flow Cytometry for Cell Cycle Analysis: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation and Staining: Treated cells are harvested, fixed (e.g., with ethanol), and then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), in the presence of RNase to avoid staining of RNA.
-
Flow Cytometry Analysis: The DNA content of each cell is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA. A histogram of DNA content versus cell count is generated, allowing for the quantification of cells in each phase of the cell cycle.[1]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the referenced studies.
Caption: A typical workflow for in vitro studies investigating the synergistic effects of drug combinations.
Caption: A proposed signaling pathway for Vitamin C-induced apoptosis in cancer cells.
Conclusion
The preclinical data strongly suggest that high-dose Vitamin C can act as a potent synergistic agent when combined with conventional chemotherapeutic drugs like cisplatin, doxorubicin, and paclitaxel across various cancer types. The primary mechanisms appear to involve the induction of oxidative stress, leading to enhanced apoptosis and cell cycle arrest in cancer cells. These findings provide a solid rationale for further investigation, including well-designed clinical trials, to translate these promising in vitro results into effective combination therapies for cancer patients. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon this body of work.
References
- 1. Synergistic Effect of Vitamin C with Cisplatin for Inhibiting Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the vitamin C effect on the doxorubicin cytotoxicity in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbic acid alleviates toxicity of paclitaxel without interfering with the anticancer efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Aglain C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Aglain C (also known as Rocaglamide A) against two well-established anti-inflammatory agents: the natural compound Curcumin and the synthetic corticosteroid Dexamethasone. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for relevant assays to facilitate further research and validation.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound, Curcumin, and Dexamethasone on key inflammatory markers. It is important to note that while data for Curcumin and Dexamethasone are available from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the data for this compound is derived from studies on NF-κB activation in Jurkat T-cells, indicating its potent but mechanistically distinct anti-inflammatory action.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| This compound (Rocaglamide) | Data not available in this specific assay | N/A |
| Curcumin | 11.0 ± 0.59 | [1][2] |
| Dexamethasone | ~5.5 ± 0.33 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50/Effect | Reference |
| This compound (Rocaglamide) | NF-κB activation | Jurkat T-cells | Nanomolar range | [3] |
| Curcumin | IL-6 | RAW 264.7 | Dose-dependent reduction (83% at 20 µM) | [4] |
| Dexamethasone | TNF-α | RAW 264.7 | Dose-dependent inhibition | [5][6][7] |
Mechanisms of Action: Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects through the inhibition of key signaling pathways, primarily the NF-κB and MAPK/ERK pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes.
This compound has been shown to be a potent inhibitor of NF-κB activation. It achieves this by preventing the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Raf-MEK-ERK pathway, is another critical regulator of inflammation. This pathway is activated by various extracellular stimuli and culminates in the activation of transcription factors that control the expression of genes involved in inflammation and cell proliferation.
Rocaglamides, including this compound, have been found to inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 (PHB1/2). This interaction prevents the activation of CRaf, a key upstream kinase in the cascade, thereby blocking downstream signaling.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to ensure reproducibility and standardization.
LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.[8]
-
Treatment: After incubation, aspirate the medium and replace it with fresh serum-free DMEM. Add various concentrations of the test compounds (this compound, Curcumin, Dexamethasone) to the wells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[8]
-
Nitrite (B80452) Measurement: After 24 hours, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) in a 96-well plate.
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation through changes in protein phosphorylation and abundance.
Protocol:
-
Cell Lysis: After cell treatment and stimulation as described above, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
This compound demonstrates potent anti-inflammatory activity, primarily through the inhibition of the NF-κB and MAPK/ERK signaling pathways. While direct comparative data in macrophage-based assays is still emerging, its nanomolar efficacy in inhibiting NF-κB activation suggests it is a highly potent compound. In comparison, Curcumin and Dexamethasone also exhibit significant anti-inflammatory effects, albeit through partially overlapping and distinct mechanisms. The provided data and protocols offer a solid foundation for researchers to further validate and explore the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Aglain C Analogs: A Comparative Analysis
Aglain C, a member of the rocaglate family of natural products, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its in vivo efficacy remains limited. In contrast, its structural analogs, silvestrol (B610840) and rocaglamide (B1679497), have been more extensively studied, demonstrating significant preclinical anticancer activity. This guide provides a comparative overview of the in vivo efficacy of these this compound analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Comparative In Vivo Anticancer Efficacy
The following tables summarize the quantitative data from key in vivo studies investigating the anticancer efficacy of silvestrol and rocaglamide. These studies highlight their activity in various cancer types, detailing the animal models, dosing regimens, and primary outcomes.
Silvestrol In Vivo Efficacy
| Cancer Type | Animal Model | Dosing Regimen | Primary Outcome(s) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Eµ-Tcl-1 transgenic mice | 2.5 mg/kg, intraperitoneally (i.p.), daily for 5 days | Significant reduction in B-cells. | [1][2] |
| Acute Lymphoblastic Leukemia (ALL) | 697 xenograft SCID mice | Not specified | Significantly extended survival. | [1] |
| Acute Myeloid Leukemia (AML) | MV4-11 leukemia-engrafted mice | Not specified | Median survival of 63 days vs. 29 days for vehicle. | [3] |
| Prostate Cancer | PC-3 murine xenograft | Not specified | Inhibition of tumor growth. | [4] |
Rocaglamide In Vivo Efficacy
| Cancer Type | Animal Model | Dosing Regimen | Primary Outcome(s) | Reference |
| Pancreatic Cancer | Patient-derived tumor xenografts (PDTX) in SCID mice | 1.5 mg/kg, i.p., daily | Reduced tumor size without noticeable toxicity. | [5] |
| Hepatocellular Carcinoma (HCC) | Huh-7-derived tumor xenografts in SCID mice | Not specified | Marked inhibition of tumor growth. | [6] |
| Multiple Myeloma (MM) | U266 xenografts in mice | Not specified | Overcame TRAIL resistance and increased anti-tumor efficacy of CPT. | [7] |
| Acute T-cell Leukemia | Molt-4 xenografts in mice | Not specified | Overcame TRAIL resistance and increased anti-tumor efficacy of CPT. | [7] |
Signaling Pathway and Mechanism of Action
Silvestrol and rocaglamide exert their anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis. By inhibiting eIF4A, these compounds prevent the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.
References
- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broad-Spectrum In Vitro Activity and In Vivo Efficacy of the Antiviral Protein Griffithsin against Emerging Viruses of the Family Coronaviridae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Aglain C vs. Other Rocaglates: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the rocaglate Aglain C with other members of its class, supported by available experimental data. Rocaglates are a family of natural products known for their potent anticancer and antiviral activities, primarily through the inhibition of the eukaryotic translation initiation factor eIF4A.
This comparison summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Performance Data Summary
While comprehensive head-to-head comparative studies including this compound are limited in recent literature, existing data from various sources allows for a comparative assessment of its activity against other prominent rocaglates like Silvestrol and Rocaglamide A (RocA).
| Compound | Cell Line | Assay | IC50 (nM) |
| Silvestrol | LNCaP (Prostate) | Cytotoxicity | ~1.5 |
| A549 (Lung) | Cytotoxicity | ~15 | |
| K562 (Leukemia) | Cytotoxicity | ~12 | |
| Rocaglamide A (RocA) | P388 (Leukemia) | Cytotoxicity | Active (Specific IC50 not consistently reported) |
| Various | NF-κB Inhibition | 0.06 µM (Potent)[1] | |
| This compound | - | NF-κB Inhibition | Inactive[1] |
Note: Data for Silvestrol and Rocaglamide A are compiled from multiple studies. A direct, comprehensive IC50 table for this compound against a panel of cancer cell lines was not available in the reviewed literature.
Mechanism of Action: Targeting Translation Initiation
Rocaglates exert their biological effects by targeting eIF4A, an ATP-dependent DEAD-box RNA helicase.[2][3] This enzyme is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.
By binding to eIF4A, rocaglates "clamp" the helicase onto polypurine-rich sequences within the mRNA.[4] This action stalls the translation initiation complex, leading to a global reduction in protein synthesis and preferential inhibition of the translation of mRNAs with complex 5' UTRs, many of which encode oncoproteins.[5]
Experimental Protocols
Below are detailed methodologies for key experiments used in the evaluation of rocaglates.
In Vitro Translation Assay
This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare Rabbit Reticulocyte Lysate (RRL): Commercially available RRL is typically used as it contains all the necessary components for translation.
-
Reporter mRNA: A reporter mRNA, often encoding luciferase, is added to the RRL. This mRNA may contain a structured 5' UTR to assess eIF4A-dependent translation.
-
Compound Incubation: The rocaglate of interest (e.g., this compound) is added to the RRL/mRNA mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Translation Reaction: The mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantification: Luciferase activity is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of translation. The IC50 value is then calculated.
eIF4A Helicase Assay
This assay directly measures the enzymatic activity of eIF4A in unwinding RNA secondary structures.
Protocol:
-
RNA Substrate: A short, double-stranded RNA substrate with a fluorescent dye on one strand and a quencher on the other is used. When the strands are annealed, the fluorescence is quenched.
-
Recombinant eIF4A: Purified recombinant eIF4A is added to the reaction.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. eIF4A utilizes the energy from ATP hydrolysis to unwind the RNA duplex, separating the fluorescent dye from the quencher and resulting in an increase in fluorescence.
-
Compound Inhibition: The assay is performed in the presence of varying concentrations of the rocaglate.
-
Measurement: The rate of increase in fluorescence is measured over time using a fluorescence plate reader. A decrease in the rate of unwinding indicates inhibition of eIF4A helicase activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the rocaglate for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Conclusion
The available data suggests that while this compound is a member of the rocaglate family and likely shares the same mechanism of action by targeting eIF4A, it may exhibit a different potency profile compared to other well-studied rocaglates like Silvestrol and Rocaglamide A. The lack of recent, direct comparative studies highlights a gap in the current understanding of this compound's full potential. Further comprehensive studies are warranted to fully elucidate its cytotoxic and eIF4A inhibitory activities across a range of cancer models and to explore its potential for in vivo efficacy. This will be crucial in determining its future as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NETs in ovarian cancer progression: innovative nanoparticle-based therapeutic strategies | springermedizin.de [springermedizin.de]
Validating the Specificity of Aglain C's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity and specificity of Aglain C, a member of the rocaglate family of natural products. Its performance is compared with other well-characterized rocaglates, namely Silvestrol (B610840) and CR-1-31-B, which are also potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to aid in the validation of this compound's specificity.
Executive Summary
This compound, like other rocaglates, exerts its primary biological effect by inhibiting protein synthesis. The molecular target of this class of compounds is the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F translation initiation complex. Rocaglates function as interfacial inhibitors, clamping eIF4A onto polypurine-rich sequences in messenger RNA (mRNA), thereby sterically hindering the scanning of the 43S preinitiation complex and inhibiting translation initiation. This mechanism of action provides a basis for their selectivity towards a subset of mRNAs, often those with complex 5' untranslated regions (UTRs) that are highly dependent on eIF4A helicase activity. Many of these eIF4A-dependent transcripts encode for proteins involved in cell proliferation and survival, making eIF4A an attractive target in cancer therapy.
While this compound shares this general mechanism with other rocaglates, a direct quantitative comparison of its cytotoxic and on-target activity against other members of the family is not extensively available in the public domain. This guide, therefore, focuses on providing a framework for such a validation by presenting comparative data for the well-studied rocaglates, Silvestrol and CR-1-31-B, and detailing the necessary experimental protocols to perform a head-to-head comparison with this compound.
Comparative Analysis of Rocaglate Activity
To objectively assess the specificity and potency of this compound, a direct comparison with other eIF4A inhibitors is crucial. The following tables summarize the available quantitative data for Silvestrol and CR-1-31-B in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Rocaglates in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Silvestrol | Jurkat | T-cell leukemia | ~1 | [1] |
| LNCaP | Prostate Cancer | ~1.5 | [2] | |
| MCF-7 | Breast Cancer | ~1.2 | [2] | |
| A549 | Lung Cancer | ~15 | [2] | |
| K562 | Chronic Myelogenous Leukemia | ~12 | [2] | |
| CR-1-31-B | SH-SY5Y | Neuroblastoma | 20 | [3] |
| Kelly | Neuroblastoma | 4 | [3] | |
| GBC-SD | Gallbladder Cancer | ~100 | [4] | |
| SGC-996 | Gallbladder Cancer | ~100 | [4] |
Table 2: Comparative Antiviral Activity (EC50) of Rocaglates
| Compound | Virus | Cell Line | EC50 (nM) | Citation |
| Silvestrol | MERS-CoV | MRC-5 | 1.3 | [6] |
| HCoV-229E | MRC-5 | 3 | [6] | |
| CR-1-31-B | HCoV-229E | MRC-5 | 2.88 | [7] |
| MERS-CoV | MRC-5 | 1.87 | [7] | |
| ZIKV | - | 1.13 | [7] |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound's biological activity, a series of well-established experimental protocols should be followed. These assays will allow for the direct comparison of this compound with other eIF4A inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Silvestrol, and CR-1-31-B for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of the compounds on cap-dependent translation.
Protocol:
-
Prepare Lysate: Prepare a cell-free translation extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate).
-
Reporter mRNA: Use a reporter mRNA construct, such as a bicistronic vector expressing a cap-dependent luciferase and a cap-independent (IRES-driven) luciferase.
-
In Vitro Translation Reaction: Set up the in vitro translation reaction with the cell lysate, reporter mRNA, amino acids, and energy source.
-
Compound Addition: Add varying concentrations of this compound and other comparators to the reactions.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Luciferase Assay: Measure the activity of both luciferases. The ratio of cap-dependent to cap-independent luciferase activity will indicate the specific inhibition of cap-dependent translation.
Polysome Profiling
This technique analyzes the distribution of ribosomes on mRNAs, providing a snapshot of the translational status of the cell. Inhibition of translation initiation leads to a decrease in polysomes and an increase in monosomes.
Protocol:
-
Cell Treatment: Treat cells with the test compounds or vehicle for a short period.
-
Lysis: Lyse the cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionation and Monitoring: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Analysis: Compare the polysome-to-monosome (P/M) ratio between treated and untreated samples. A decrease in the P/M ratio indicates inhibition of translation initiation.
Western Blot Analysis
This method is used to assess the protein levels of specific eIF4A-dependent targets and downstream signaling molecules.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds for a specified duration and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., c-Myc, Cyclin D1, which are known to be regulated by eIF4A, and loading controls like β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Fluorescence Polarization (FP) Assay
This in vitro assay directly measures the ability of rocaglates to clamp eIF4A to RNA.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant eIF4A protein, a fluorescently labeled polypurine RNA probe (e.g., FAM-labeled poly(A) or poly(AG)), and a non-hydrolyzable ATP analog.
-
Compound Addition: Add serial dilutions of this compound and other rocaglates.
-
Incubation: Incubate the reaction to allow for binding equilibrium.
-
FP Measurement: Measure the fluorescence polarization. An increase in polarization indicates the formation of a stable eIF4A-RNA-rocaglate complex.
-
Data Analysis: Plot the change in polarization against the compound concentration to determine the EC50 for eIF4A clamping activity.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and a proposed experimental workflow for specificity validation.
Caption: Mechanism of translation inhibition by this compound.
Caption: Experimental workflow for validating this compound's specificity.
Off-Target Effects and Downstream Signaling
While rocaglates are known to be potent eIF4A inhibitors, it is crucial to investigate potential off-target effects to fully validate their specificity. Proteomic studies on other rocaglates like Silvestrol have revealed complex cellular responses beyond simple translation inhibition. These include the upregulation of certain proteins and the activation of stress response pathways, such as the JNK signaling pathway.[1]
To comprehensively assess the specificity of this compound, a global, unbiased approach such as quantitative proteomics (e.g., using Tandem Mass Tags - TMT) is recommended. This will provide a broad overview of changes in the proteome upon this compound treatment and can help identify potential off-target effects. Additionally, screening this compound against a panel of kinases can rule out non-specific inhibition of these common off-targets for small molecules.
The inhibition of eIF4A-dependent translation of key oncogenes like MYC and cyclins can lead to downstream effects on cell cycle progression and apoptosis. Therefore, it is important to investigate these pathways when characterizing the biological activity of this compound.
Caption: Downstream signaling of eIF4A inhibition by this compound.
Conclusion
This compound is a promising member of the rocaglate family with potential as a specific inhibitor of eIF4A. While it shares a common mechanism of action with other well-characterized rocaglates, a thorough and direct comparative validation of its potency and specificity is necessary. By employing the experimental protocols and considering the comparative data outlined in this guide, researchers can rigorously assess the biological activity of this compound and its potential for further development as a targeted therapeutic agent. The provided visualizations of the underlying molecular pathways and experimental workflows serve as a guide for these validation studies. The lack of publicly available, direct comparative cytotoxicity data for this compound highlights a critical area for future research to fully understand its therapeutic potential relative to other compounds in its class.
References
- 1. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ascorbic Acid's Effect on Different Cancer Cell Lines
Disclaimer: Initial searches for the compound "Aglain C" did not yield any relevant scientific literature. Therefore, this guide provides a comparative analysis of Ascorbic Acid (Vitamin C) , a well-researched compound with known anti-cancer properties, to demonstrate the requested format and content. This guide is intended for researchers, scientists, and drug development professionals.
This document outlines the cytotoxic and mechanistic effects of high-dose Ascorbic Acid across various cancer cell lines. The data presented is collated from multiple studies to provide an objective comparison of its performance, supported by detailed experimental methodologies and visual representations of its mechanisms of action.
Data Presentation: Cytotoxicity of Ascorbic Acid
The efficacy of Ascorbic Acid varies significantly across different cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values, which represent the concentration of Ascorbic Acid required to inhibit 50% of cell viability or growth.
| Cancer Type | Cell Line | EC50 / IC50 Value | Treatment Duration | Reference |
| Human Burkitt's Lymphoma | JLP119 | 0.5 mM | 1 hour | [1] |
| Human Gastric Cancer | AGS | ~1.1 mM | 24 hours | [2] |
| Human Papillary Thyroid Carcinoma | B-CPAP | 5 mM | 48 hours | [3] |
| Human Papillary Thyroid Carcinoma | K1 | 5 mM | 48 hours | [3] |
| Human Papillary Thyroid Carcinoma | TPC-1 | 10 mM | 48 hours | [3] |
| Human Monocytic Leukemia | THP-1 | 5 µg/mL (High Dose) | 24 hours | [4] |
| Human Lymphocytic Leukemia | K562 | 8 µg/mL (High Dose) | 24 hours | [4] |
| Various Human Cancers | 5 of 9 tested lines | < 4 mM | 1 hour | [1] |
| Normal Human Lymphocytes & Monocytes | - | Insensitive to 20 mM | 1 hour | [1] |
| Normal Thyroid Epithelial | Nthy-ori3-1 | 15 mM | 48 hours | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Ascorbic Acid's anti-cancer effects.
1. Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded at a density of approximately 7.5 x 10³ cells per well in a 96-well plate and incubated for 24 hours to allow for attachment.[3]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ascorbic Acid (e.g., 0.1 mM to 20 mM). Control wells receive medium without Ascorbic Acid. The plates are then incubated for a specified period (e.g., 24 or 48 hours).[1][3]
-
MTT Incubation: After treatment, the medium is replaced with 50 µL of MTT reagent (1 mg/mL in serum-free medium) and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the Ascorbic Acid concentration.
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates (e.g., 5 x 10⁴ cells/mL) and treated with the desired concentration of Ascorbic Acid for a specified time (e.g., 4 to 24 hours).[3][5]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold phosphate-buffered saline (PBS), and centrifuged.[6]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of this cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[6]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[6]
-
Data Acquisition: Following incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed promptly using a flow cytometer. FITC fluorescence (indicating apoptosis) and PI fluorescence (indicating necrosis/late apoptosis) are measured.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting: Cells are harvested following treatment with Ascorbic Acid.
-
Fixation: Cells are washed with PBS and then fixed by adding cold 70% ethanol (B145695) dropwise while vortexing, followed by incubation on ice for at least two hours or overnight at -20°C.[7][8]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.[8]
-
RNase Treatment: The cell pellet is resuspended in a staining buffer containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained, and incubated to degrade RNA.[7]
-
DNA Staining: Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) is added to the cell suspension.[7]
-
Incubation: Samples are incubated in the dark for at least 20-30 minutes before analysis.[8]
-
Data Acquisition and Analysis: The fluorescence intensity of the PI-stained cells is measured on a flow cytometer using a linear scale. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[9]
4. Western Blot for HIF-1α Protein Expression
This technique is used to detect and quantify the level of specific proteins, such as Hypoxia-inducible factor-1 alpha (HIF-1α).
-
Cell Lysis: Following treatment with Ascorbic Acid, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to HIF-1α overnight at 4°C. Subsequently, it is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
Analysis: The intensity of the HIF-1α band is quantified and normalized to the loading control to compare its expression levels across different treatment conditions.[10]
Mechanisms of Action & Signaling Pathways
High-dose Ascorbic Acid exhibits selective anti-cancer activity through several interconnected mechanisms, primarily by inducing oxidative stress and modulating key signaling pathways that control tumor growth and survival.
1. ROS-Mediated Apoptosis
Pharmacological concentrations of Ascorbic Acid function as a pro-oxidant. In the presence of catalytic metal ions like iron, which are often abundant in the tumor microenvironment, Ascorbic Acid is oxidized, leading to the generation of hydrogen peroxide (H₂O₂).[11] Cancer cells are generally more susceptible to oxidative stress than normal cells due to their altered metabolism and compromised antioxidant defenses.[12] The resulting accumulation of reactive oxygen species (ROS) induces DNA damage, depletes intracellular ATP, and triggers apoptosis, primarily through the mitochondrial (intrinsic) pathway.[2][13]
2. Regulation of HIF-1α Signaling Pathway
Ascorbic Acid is an essential cofactor for Fe(II)- and 2-oxoglutarate-dependent dioxygenase enzymes, including the prolyl hydroxylases (PHDs) that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[12][14] In many tumors, the HIF-1 pathway is constitutively active, promoting angiogenesis, glycolysis, and cell survival.[15] By acting as a cofactor for PHDs, Ascorbic Acid facilitates the hydroxylation of HIF-1α, marking it for proteasomal degradation. This reduction in HIF-1α levels leads to the downregulation of its target genes, such as VEGF and GLUT1, thereby inhibiting tumor growth and angiogenesis.[15][16]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of Ascorbic Acid's effects on different cancer cell lines.
References
- 1. Pharmacologic ascorbic acid concentrations selectively kill cancer cells: Action as a pro-drug to deliver hydrogen peroxide to tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potentially therapeutic effects of ascorbic acid in different cell line in attempt to reduce the risk of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-Ascorbic acid (vitamin C) induces the apoptosis of B16 murine melanoma cells via a caspase-8–independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence [frontiersin.org]
- 12. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 15. Restoring physiological levels of ascorbate slows tumor growth and moderates HIF-1 pathway activity in Gulo−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Aglain C: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Aglain C, a bioactive small molecule intended for research use. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Key Chemical and Physical Properties of this compound
For safe handling and disposal, it is important to be aware of the known properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₆H₄₂N₂O₈ |
| Molecular Weight | 630.7 g/mol |
| Appearance | Solid (assumed) |
| Storage | 2-8°C, dry, closed |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste requires careful segregation and handling to mitigate risks. The following steps provide a clear protocol for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, it is imperative to wear appropriate PPE to prevent exposure.
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is recommended.
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial. All items that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, bench paper, pipette tips, and vials.
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."
-
-
Liquid Waste:
-
This includes unused solutions of this compound or rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, shatter-resistant, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle) with a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
Do not mix with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react violently or produce toxic gases.[1]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."
-
Step 3: Decontamination of Labware
Reusable labware that has been in contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Soaking: Submerge the rinsed labware in a detergent solution and soak for at least 24 hours.
-
Final Rinse: Thoroughly rinse with purified water.
Step 4: Storage of Hazardous Waste
All hazardous waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of waste generation.[2]
-
Ensure all waste containers are securely closed except when adding waste.[1]
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]
Step 5: Arranging for Waste Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. [3][4]
Experimental Workflow and Signaling Pathways
To provide a comprehensive understanding of the operational context, the following diagrams illustrate the logical workflow for this compound disposal and a generalized signaling pathway that may be affected by rocaglamides.
Caption: A workflow for the safe handling and disposal of this compound.
Caption: A simplified signaling pathway inhibited by rocaglamides.
References
Essential Safety and Handling Protocols for Aglain C
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Aglain C, a natural product with potential cytotoxic, anti-inflammatory, and antioxidant properties. Due to its use in cancer research and its potential to inhibit cell proliferation, this compound should be handled with the same precautions as other potent cytotoxic compounds. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Compound Identification and Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for safe handling and emergency preparedness.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [1][2] |
| Molecular Weight | 630.7 g/mol | [1] |
| Appearance | Not specified (handle as a potent compound) | |
| Known Biological Effects | Potential anti-cancer, anti-inflammatory, and antioxidant properties; induces apoptosis and inhibits cell proliferation in cancer cell lines. | [3] |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given its cytotoxic potential, a comprehensive PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of exposure due to pinholes or tears in a single glove layer. Chemotherapy-rated gloves provide tested resistance to cytotoxic agents. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elasticized. | Protects skin and personal clothing from contamination. The design ensures maximum coverage. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of this compound. |
| Face Protection | A full-face shield should be worn in addition to goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and the potential for aerosol generation. A risk assessment should be performed. | Protects against inhalation of aerosolized particles of this compound. |
Operational Plan for Handling this compound
A step-by-step procedural approach is critical for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder or solutions should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the release of aerosols into the laboratory environment.
-
The work surface of the BSC or fume hood should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
-
Ensure that a dedicated cytotoxic spill kit is readily accessible.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers and a hair cover.
-
Don the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, pulling the cuffs over the cuffs of the gown.
-
Don eye and face protection.
-
If required by a risk assessment, don a respirator.
3. Handling and Experimental Procedures:
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.
-
Avoid creating dust when handling the powdered form.
-
When preparing solutions, add the solvent to the this compound powder slowly to minimize aerosolization.
-
All containers of this compound, whether in solid or solution form, must be clearly labeled as "Cytotoxic" or with a similar warning.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as cytotoxic waste.
-
Remove the gown by rolling it inside out and dispose of it as cytotoxic waste.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them as cytotoxic waste.
-
Perform hand hygiene thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE, plastic-backed liners, and any other materials that have come into contact with this compound must be disposed of in a designated, labeled, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a significant amount of aerosolization, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, including respiratory protection.
-
Contain the Spill: Use a cytotoxic spill kit to contain the spill. For liquid spills, use absorbent pads to cover the area. For solid spills, gently cover the powder with damp absorbent material to avoid raising dust.
-
Clean the Area: Working from the outer edge of the spill towards the center, carefully clean the area. Place all contaminated materials into the cytotoxic waste container.
-
Decontaminate: Once the visible spill has been removed, decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified safety professionals. Always consult the SDS for this compound and your institution's specific safety protocols before handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
